molecular formula C12H12O4 B1455208 Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS No. 1291493-09-8

Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Numéro de catalogue: B1455208
Numéro CAS: 1291493-09-8
Poids moléculaire: 220.22 g/mol
Clé InChI: TYAYPTAXRIVISM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291492-39-1) is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol. This ester derivative belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and organic synthesis . Benzofuran derivatives are recognized for their wide array of pharmacological activities, serving as key structural components in various bioactive molecules and approved therapeutics . The core benzofuran structure is a privileged scaffold in drug discovery due to its remarkable structural modifiability, high bioavailability, and target diversity . Researchers value this specific methyl ester derivative as a versatile synthetic intermediate or building block for the design and development of novel compounds with potential therapeutic applications . Its structure, featuring a 4-ethoxy substitution and a methyl ester group at the 6-position, makes it a suitable precursor for further chemical transformations to create libraries of molecules for biological screening. The primary research value of Methyl 4-ethoxy-1-benzofuran-6-carboxylate is rooted in the established biological profile of the benzofuran chemical class. Scientific literature extensively documents that benzofuran derivatives exhibit substantial anti-cancer properties . These compounds can act through multi-target mechanisms, including the inhibition of key enzymes and the induction of apoptosis (programmed cell death) in various cancer cell lines . Studies on analogous benzofuran compounds have demonstrated promising efficacy against diverse human cancer cells, such as lung (A549, H1299), breast (MCF-7, MDA-MB-231), and colon cancer cells, with some derivatives showing potent activity in low micromolar or nanomolar ranges . Beyond oncology research, benzofuran scaffolds are also investigated for their antimicrobial, anti-inflammatory, and antioxidant activities, highlighting the broad utility of this compound class in life sciences research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

methyl 4-ethoxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYPTAXRIVISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS Registry Number: 1291493-09-8 Core Scaffold: 4,6-Disubstituted Benzofuran

This technical guide details the synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a critical intermediate in the development of kinase inhibitors and modulation of G-protein coupled receptors (GPCRs). The 4,6-substitution pattern on the benzofuran core is structurally significant as it mimics the oxygenation patterns found in bioactive natural products (e.g., coumestans and pterocarpans) while providing a vector for solubility-enhancing groups via the C6-ester.

The guide prioritizes a Linear Acetal Cyclization Pathway due to its operational simplicity, cost-effectiveness, and proven scalability compared to transition-metal-catalyzed alternatives. A secondary Sonogashira Coupling Pathway is provided for high-precision medicinal chemistry applications.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the furan ring onto a pre-functionalized benzene scaffold. The C4-ethoxy and C6-ester groups direct the regioselectivity of the ring closure.

Strategic Disconnections
  • Furan Ring Construction: The C1-C2 bond of the benzofuran is formed via electrophilic cyclization of an acetal onto the aromatic ring.

  • Functional Group Differentiation: The precursor, Methyl 3,5-dihydroxybenzoate , is symmetric. Desymmetrization via controlled mono-alkylation is the key first step.

Retrosynthesis Target Methyl 4-ethoxy-1-benzofuran-6-carboxylate (Target) Precursor1 Methyl 3-ethoxy-5-(2,2-diethoxyethoxy)benzoate (Acyclic Precursor) Target->Precursor1 Acid-Catalyzed Cyclization Precursor2 Methyl 3-ethoxy-5-hydroxybenzoate (Key Intermediate) Precursor1->Precursor2 O-Alkylation (Bromoacetaldehyde diethyl acetal) SM Methyl 3,5-dihydroxybenzoate (Commercial Starting Material) Precursor2->SM Selective Mono-ethylation

Figure 1: Retrosynthetic map illustrating the disconnection to the commercial resorcinol derivative.

Pathway 1: The Acetal Cyclization Route (Primary)

This pathway is preferred for multi-gram to kilogram scale synthesis. It avoids expensive palladium catalysts and unstable diazo intermediates.

Mechanistic Insight & Regioselectivity

The critical success factor is the regioselectivity of the cyclization .

  • Substrate: Methyl 3-ethoxy-5-(2,2-diethoxyethoxy)benzoate.

  • Electronic Environment:

    • Position 2 (Ortho to OEt): Activated by the ethoxy group and the acetal-linked oxygen. (Electron Rich).

    • Position 6 (Ortho to COOMe): Deactivated by the electron-withdrawing ester group. (Electron Poor).

  • Outcome: Electrophilic attack by the oxonium intermediate occurs exclusively at Position 2 , yielding the desired 4-ethoxy-6-carboxylate isomer rather than the 6-ethoxy-4-carboxylate.

Mechanism Step1 Acetal Precursor (Protonation) Step2 Oxonium Ion Intermediate Step1->Step2 - EtOH Step3 Sigma Complex (Attack at C2) Step2->Step3 Electrophilic Subst. (Favored by 4-OEt) Final Benzofuran Product (Aromatization) Step3->Final - H+ / - EtOH

Figure 2: Mechanism of the acid-catalyzed cyclization showing the electronic bias favoring the 4,6-substitution pattern.

Detailed Experimental Protocol
Step 1: Selective Mono-ethylation

Objective: Desymmetrize Methyl 3,5-dihydroxybenzoate.

  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 equiv), Ethyl Iodide (1.0 equiv), Potassium Carbonate (

    
    , 1.1 equiv).
    
  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve Methyl 3,5-dihydroxybenzoate in acetone (0.5 M).

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Ethyl Iodide dropwise over 1 hour to minimize di-alkylation.

    • Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (

    
    ). Elute with Hexane/EtOAc gradient.[1] The di-ethylated byproduct elutes first, followed by the desired Methyl 3-ethoxy-5-hydroxybenzoate , then unreacted starting material.
    
    • Yield Expectation: 55-65%.

Step 2: Acetal Alkylation

Objective: Install the two-carbon furan precursor.

  • Reagents: Methyl 3-ethoxy-5-hydroxybenzoate (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv),

    
     (2.0 equiv), Potassium Iodide (KI, 0.1 equiv).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve phenol in DMF (0.3 M). Add base and KI.

    • Add Bromoacetaldehyde diethyl acetal.

    • Heat to 100°C for 16 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organics with brine to remove DMF.

  • Characterization: 1H NMR should show acetal triplet (~4.8 ppm) and ethyl multiplets.

Step 3: Cyclization to Benzofuran

Objective: Ring closure and aromatization.

  • Reagents: Amberlyst-15 (acid resin) or Polyphosphoric Acid (PPA).

  • Solvent: Chlorobenzene (for Amberlyst) or neat/toluene (for PPA).

  • Procedure (Amberlyst Method - Preferred for ease of workup):

    • Dissolve the acetal intermediate in Chlorobenzene (0.1 M).

    • Add Amberlyst-15 (50 wt% of substrate).

    • Reflux with a Dean-Stark trap to remove ethanol.

    • Monitor consumption of starting material (approx. 2-4 hours).

  • Purification: Filter off resin. Concentrate solvent. Recrystallize from Methanol/Water or purify via column chromatography.

    • Yield Expectation: 70-80%.

Pathway 2: The Sonogashira Route (Alternative)

This pathway is useful if the acetal route fails due to specific substrate sensitivities or if isotopic labeling is required.

Workflow
  • Iodination: Treat Methyl 3-ethoxy-5-hydroxybenzoate with N-Iodosuccinimide (NIS).

    • Regioselectivity:[2][3][4][5][6] Iodination occurs preferentially at C2 (between OH and OEt) due to synergistic activation, rather than C6 (between OH and Ester).

  • Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA) using

    
     and CuI.
    
  • Cyclization: Treatment with TBAF (deprotection) followed by CuI-catalyzed ring closure or base-mediated cyclization.

Comparison of Methods
FeatureAcetal Cyclization (Pathway 1)Sonogashira Coupling (Pathway 2)
Reagent Cost Low (Generic reagents)High (Pd catalyst, TMS-acetylene)
Scalability High (Kg scale feasible)Moderate (Catalyst removal required)
Step Count 3 Linear Steps4 Linear Steps
Atom Economy HighLower (Silane waste)
Regiocontrol Substrate controlled (Electronic)Substrate controlled (Steric/Electronic)

Quality Control & Characterization

To validate the synthesis of the correct isomer (4-ethoxy-1-benzofuran-6-carboxylate) versus the regioisomer (6-ethoxy-1-benzofuran-4-carboxylate), use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Diagnostic Signal: Irradiate the Ethoxy -CH2- protons.

  • Expected NOE:

    • Correct Isomer (4-OEt): Enhancement of the H-3 furan proton (doublet, ~6.8-7.0 ppm) and the H-5 aromatic proton.

    • Incorrect Isomer (6-OEt): Enhancement of H-5 and H-7 , but no interaction with the furan H-3.

References

  • General Benzofuran Synthesis via Acetal Cyclization

    • Organic Syntheses, Coll. Vol. 3, p. 145 (1955); Vol. 20, p. 16 (1940).
    • Journal of Medicinal Chemistry, "Synthesis and SAR of Benzofuran Derivatives".

  • Mono-alkylation of Resorcinol Derivatives

    • Yoshikawa, N., et al.[6] "A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation." Organic Process Research & Development, 2011.

  • Regioselectivity in Benzofuran Synthesis

    • Beaudry, C. M. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University Research.

  • Commercial Availability & CAS Verification

    • Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8). Combi-Blocks / AK Scientific Catalogs.

Sources

"Methyl 4-ethoxy-1-benzofuran-6-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Medicinal Chemistry & SAR Exploration [1][2]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) is a specialized heterocyclic ester serving as a critical building block in the development of pharmacologically active agents.[1][2] Belonging to the benzofuran class—a privileged structure in medicinal chemistry—this compound is particularly valued for its potential in oncology (specifically Pin1 and tubulin inhibition) and antimicrobial research.[2][3]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic protocol for its generation from the 4-hydroxy precursor, and its strategic application in Structure-Activity Relationship (SAR) studies.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The benzofuran core provides a rigid, planar lipophilic scaffold, while the C6-ester and C4-ethoxy substituents offer orthogonal vectors for further chemical diversification.[1][2]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Methyl 4-ethoxy-1-benzofuran-6-carboxylate
CAS Number 1291493-09-8
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
SMILES CCOC1=C2C(=CC(=C1)C(=O)OC)C=CO2
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~2.6 (Lipophilic)
H-Bond Donors/Acceptors 0 / 4
Rotatable Bonds 3 (Ethoxy chain, Methyl ester)
Structural Visualization

The molecule features a bicyclic aromatic system.[1][2][3] The C4-ethoxy group introduces steric bulk and lipophilicity, influencing the binding affinity in hydrophobic pockets of target proteins (e.g., kinases or isomerases).[2][3]

ChemicalStructure Figure 1: Structural Logic of Methyl 4-ethoxy-1-benzofuran-6-carboxylate Core Benzofuran Core (Planar Aromatic) Pos4 C4-Ethoxy Group (Lipophilic Donor) Core->Pos4 Substitution Pos6 C6-Methyl Ester (Electrophilic Handle) Core->Pos6 Substitution Target Biological Interaction (Hydrophobic Pocket) Pos4->Target Van der Waals Pos6->Target H-Bonding

Synthetic Protocol: Regioselective O-Alkylation

While de novo synthesis of the benzofuran ring is possible, the most robust and scalable route for application scientists is the O-alkylation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate .[1][2] This approach guarantees regiochemical integrity and minimizes side reactions.[1][2][3]

Reaction Logic

The phenolic hydroxyl group at position 4 is significantly more acidic (pKa ~10) than aliphatic protons, allowing for selective deprotonation by a mild base followed by nucleophilic attack on an ethyl halide (Williamson Ether Synthesis).[2][3]

Experimental Workflow

Precursors:

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Starting Material)[1][2]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[2][3]

  • Potassium Carbonate (K₂CO₃)[2][3]

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)[2][3]

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation : Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol. Observation: The mixture may turn yellow due to phenoxide formation.[1][2][3]

  • Alkylation : Dropwise add Ethyl Iodide (1.2 eq).[1][2][3] If using Ethyl Bromide, add 0.1 eq of Potassium Iodide (KI) as a catalyst (Finkelstein condition).[2]

  • Reaction : Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3] The starting material (more polar) should disappear, replaced by a less polar product spot.[2][3]

  • Work-up :

    • Cool to room temperature.[1][2][3][4]

    • Pour the mixture into ice-cold water (10x reaction volume). The product typically precipitates.[1][2][3]

    • Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with water (2x) and brine (1x) to remove DMF.[2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[2][3]

  • Purification : If necessary, purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Mechanism of Action Diagram

SynthesisMechanism Figure 2: Williamson Ether Synthesis Pathway SM Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Phenol) Inter Phenoxide Anion (Nucleophile) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product Methyl 4-ethoxy-1-benzofuran-6-carboxylate (Target) Inter->Product SN2 Attack Reagent Ethyl Iodide (Electrophile) Reagent->Product Ethyl Transfer

Analytical Characterization

Validation of the synthesized compound requires confirmation of the ethoxy group installation and retention of the benzofuran core.[2][3]

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃)
  • Benzofuran C2-H & C3-H : Two doublets (or d-d) in the aromatic region, typically

    
     7.6–7.8 ppm (H2) and 
    
    
    
    6.8–7.0 ppm (H3), characteristic of the furan ring.[1][2]
  • Aromatic Protons (C5-H, C7-H) : Two singlets or meta-coupled doublets (

    
     7.5–8.2 ppm).[1][2] The C7 proton is usually more deshielded due to the ortho-ester group.[1][2]
    
  • Ethoxy Group :[1][2][3][5][6]

    • Quartet :

      
       4.1–4.2 ppm (2H, 
      
      
      
      Hz, -OCH ₂CH₃).[2][3]
    • Triplet :

      
       1.4–1.5 ppm (3H, 
      
      
      
      Hz, -OCH₂CH ₃).[2][3]
  • Methyl Ester : Singlet at

    
     3.9 ppm (3H, -COOCH ₃).[2][3]
    
Mass Spectrometry (LC-MS)[1][2]
  • Ionization : ESI+

  • Molecular Ion :

    
     Da.[1][2][3]
    
  • Adducts :

    
     Da is commonly observed.[1][2][3]
    

Applications in Medicinal Chemistry

Oncology: Pin1 and Tubulin Inhibition

Benzofuran-6-carboxylates are established pharmacophores in oncology.[1][2][3]

  • Pin1 Inhibition : The benzofuran core mimics the hydrophobic amino acid residues recognized by Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme overexpressed in cancers like hepatocellular carcinoma.[1][2] The C4-ethoxy group can enhance hydrophobic contacts within the Pin1 catalytic domain.[1][2]

  • Tubulin Polymerization : Analogues of combretastatin A-4 often utilize a benzofuran scaffold to restrict rotation and lock the molecule in a bioactive conformation.[1][2][3] The 4-alkoxy substitution pattern is critical for cytotoxicity against human cancer cell lines (e.g., A549, HepG2).[2]

Synthetic Versatility

The C6-methyl ester is a "masked" functional group.[1][2][3] It can be:

  • Hydrolyzed to the carboxylic acid (LiOH/THF) for coupling with amines (amide formation).

  • Reduced to the alcohol (LiAlH₄) for ether synthesis.

  • Converted to a hydrazide for heterocycle formation (e.g., oxadiazoles).

SAR_Logic Figure 3: Downstream Synthetic Utility Comp Methyl 4-ethoxy-1-benzofuran-6-carboxylate Path1 Hydrolysis (LiOH) Comp->Path1 Acid Carboxylic Acid (Solubility/Coupling) Path1->Acid Path2 Amidation Acid->Path2 Path3 Bio-isosteres Acid->Path3 Drug Amide Derivatives (Pin1 Inhibitors) Path2->Drug Hetero Oxadiazoles (Metabolic Stability) Path3->Hetero

Safety & Handling

  • Hazards : As an organic ester, treat as a potential skin and eye irritant (H315, H319).[2][3]

  • Storage : Store at 2–8°C in a dry environment. The ester bond is stable, but prolonged exposure to moisture may lead to slow hydrolysis.[2][3]

  • Disposal : Dispose of as hazardous organic waste (halogen-free unless using halogenated solvents).[1][2][3]

References

  • BLD Pharm . (n.d.).[1][2][3] Methyl 4-ethoxybenzofuran-6-carboxylate Product Page. Retrieved from [2]

  • PubChem . (2025).[1][2][3][5] Methyl 4-ethoxybenzoate (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [2][3]

  • Abdel-Aziz, H. A., et al. (2023).[2][3][4][7] Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Retrieved from [2]

  • ResearchGate . (2025). Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid. Retrieved from

  • MDPI . (2022).[1][2][3] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from

Sources

"Methyl 4-ethoxy-1-benzofuran-6-carboxylate" CAS number 1291493-09-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8 ) is a specialized heterocyclic building block critical to the synthesis of Glucokinase Activators (GKAs) and GPR40 (FFAR1) agonists . Structurally, it presents a 1-benzofuran core functionalized with a lipophilic ethoxy group at the C4 position and a reactive methyl ester handle at the C6 position.

This scaffold is highly valued in medicinal chemistry for its ability to modulate metabolic targets. The C4-ethoxy group provides essential hydrophobic interactions within the allosteric binding sites of glucokinase and G-protein coupled receptors, while the C6-ester serves as a versatile divergence point for generating amides, acids, or heterocycles.

Key Applications:

  • Metabolic Disease: Intermediate for Glucokinase Activators (Type 2 Diabetes).

  • Oncology: Scaffold for tubulin polymerization inhibitors (analogous to combretastatin A-4).

  • Lead Optimization: Used to tune lipophilicity (

    
    ) and metabolic stability in benzofuran-based libraries.
    

Chemical Profile & Structural Logic[1]

PropertyData
CAS Number 1291493-09-8
IUPAC Name Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Core Interaction C4-Ethoxy: Hydrophobic clamp / Steric occluder.C6-Ester: Hydrogen bond acceptor / Electrophilic trap.[1]
Structural Analysis

The 4-ethoxy group is not merely a solubilizing appendage; in GKA pharmacophores (e.g., similar to those described in AstraZeneca's WO2004/046139 ), this substituent occupies a specific hydrophobic pocket that induces the active conformation of the enzyme. The 1-benzofuran core provides a rigid, planar spacer that orients the C6-effector group (often converted to an amide) at the precise vector required for receptor activation.

Synthetic Architecture

The synthesis of CAS 1291493-09-8 is best approached via a convergent strategy starting from resorcinol derivatives. The critical step is the regioselective construction of the furan ring followed by O-alkylation.

Retrosynthetic Analysis

The molecule can be disconnected into two primary precursors:

  • Ethyl iodide (C4-alkylation source).

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (The "Core").

    • Precursor to Core: Methyl 3,5-dihydroxybenzoate + Bromoacetaldehyde diethyl acetal.

Synthesis SM Methyl 3,5-dihydroxybenzoate Inter1 Acetal Intermediate (O-Alkylation) SM->Inter1 Bromoacetaldehyde diethyl acetal K2CO3, DMF, 80°C Core Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Cyclized Core) Inter1->Core Amberlyst 15 or PPA Chlorobenzene, Reflux (Cyclization) Target TARGET: Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8) Core->Target EtI, K2CO3 Acetone, 60°C (Selective O-Alkylation)

Figure 1: Modular synthesis pathway designed for scalability and regiocontrol.

Experimental Protocol: Step-by-Step
Phase 1: Synthesis of the 4-Hydroxy Core

Note: If the 2-methyl analog is desired (common in patents), substitute bromoacetaldehyde with chloroacetone.

  • Alkylation: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/mmol). Add Potassium Carbonate (1.2 eq) and Bromoacetaldehyde diethyl acetal (1.1 eq).

    • Critical Control: Monitor strictly to prevent bis-alkylation. Stir at 80°C for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is the mono-acetal ether.

  • Cyclization: Dissolve the acetal intermediate in Chlorobenzene. Add Amberlyst 15 (20 wt%) or Polyphosphoric acid (PPA) . Reflux (130°C) for 2–4 hours.

    • Mechanism:[2][3] Acid-catalyzed intramolecular electrophilic aromatic substitution followed by aromatization (loss of EtOH).

    • Purification: Filter catalyst, evaporate solvent, recrystallize from MeOH/Water to yield Methyl 4-hydroxy-1-benzofuran-6-carboxylate .

Phase 2: Installation of the 4-Ethoxy Group (The Target)

This step locks the lipophilicity of the scaffold.

  • Reagents: Charge a reaction vessel with Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq), Ethyl Iodide (1.5 eq), and Cesium Carbonate (2.0 eq) or Potassium Carbonate (3.0 eq).

  • Solvent: Anhydrous Acetone or Acetonitrile .

  • Conditions: Heat to reflux (approx. 60°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting material phenol (polar) should disappear, replaced by the less polar ethyl ether.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Validation: 1H NMR should show a triplet/quartet pattern for the ethyl group (approx. 1.4 ppm and 4.1 ppm) and the disappearance of the phenolic -OH singlet.

Medicinal Chemistry Applications

A. Glucokinase Activators (GKAs)

Based on patent literature (e.g., AstraZeneca WO2004/046139), benzofuran-6-carboxylates are privileged structures for activating Glucokinase (GLK).

  • Mechanism: The compound binds to the allosteric site of GLK, increasing its affinity for glucose.

  • SAR Insight: The 4-ethoxy group interacts with a hydrophobic pocket formed by Valine and Alanine residues in the enzyme, stabilizing the active "closed" conformation. The 6-carboxylate is typically hydrolyzed and coupled to a heterocyclic amine (e.g., thiazole, pyrazine) to form the final pharmacophore.

B. Divergent Synthesis Map

The methyl ester at C6 is a "gateway" functional group.

Derivatives Target Methyl 4-ethoxy-1-benzofuran-6-carboxylate Acid Carboxylic Acid (LiOH, THF/H2O) Target->Acid Hydrolysis Alcohol Benzylic Alcohol (LiAlH4) Target->Alcohol Reduction Amide Amide (GKA/GPR40 Agonists) (R-NH2, HATU) Acid->Amide Coupling Aldehyde Aldehyde (DIBAL-H or MnO2) Alcohol->Aldehyde Oxidation

Figure 2: Functionalization logic for library generation.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the benzofuran ring can be susceptible to oxidation under prolonged exposure to light and air.

  • Safety: Standard PPE required. Benzofuran derivatives may possess biological activity; handle as a potential potent compound (OEL unknown, treat as <10 µM potency).

  • Solubility: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles.

References

  • AstraZeneca AB. (2004). Benzofuran derivatives, process for their preparation and intermediates thereof.[3][4][5][6] WO2004046139A1.[7]

  • Mukaiyama, T., et al. (2015). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[8] Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15654674 (Related Benzimidazole Analogues).

  • Bld Pharm. (2025).[1] Product Datasheet: Methyl 4-ethoxybenzofuran-6-carboxylate (CAS 1291493-09-8).[9][10][11]

Sources

Unlocking the Therapeutic Promise of a Novel Benzofuran Scaffold: A Technical Guide to the Biological Evaluation of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the investigation of the biological activities of the novel synthetic compound, Methyl 4-ethoxy-1-benzofuran-6-carboxylate. While direct biological data for this specific molecule is not yet publicly available, its structural features, rooted in the well-established benzofuran scaffold, suggest a strong potential for significant therapeutic activity, particularly in the realm of oncology. This document will therefore serve as a prospective analysis, outlining a robust, multi-tiered experimental strategy to elucidate its biological function and mechanism of action. By synthesizing existing knowledge on the structure-activity relationships (SAR) of related benzofuran derivatives, we will construct a testable hypothesis and provide detailed, field-proven protocols for its validation.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of new therapeutic agents.[1] This "privileged scaffold" is prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2][3] These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.[2][3]

In oncology, benzofuran derivatives have shown remarkable promise, with some compounds advancing to clinical use.[4] Their mechanisms of anticancer action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways such as mTOR, and the inhibition of protein kinases like cyclin-dependent kinase 2 (CDK2).[4] This versatility makes the benzofuran nucleus a fertile ground for the design of novel and potent anticancer drugs.[1]

Lead Compound Profile: Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Compound Attribute Value
IUPAC Name Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
CAS Number 1291493-09-8
Chemical Structure (Awaiting experimental confirmation)

Anticipated Biological Activity Profile: A Hypothesis Rooted in SAR

The specific substitution pattern of Methyl 4-ethoxy-1-benzofuran-6-carboxylate provides critical clues to its potential biological activity. Structure-activity relationship studies of numerous benzofuran derivatives have revealed that the nature and position of substituents on the benzene ring dramatically influence their pharmacological effects.[5][6]

A key insight comes from a study on the antiproliferative activity of various substituted benzofurans, which demonstrated that the presence of an ethoxy group at the C-6 position resulted in a potent inhibitory effect on cancer cell lines.[5] Conversely, a methoxy group at the C-4 position was found to cause the least inhibitory activity.[5]

This leads to a central, testable hypothesis:

Hypothesis: Methyl 4-ethoxy-1-benzofuran-6-carboxylate possesses significant antiproliferative and pro-apoptotic activity against a panel of human cancer cell lines, driven by the favorable 6-ethoxy substitution.

The methyl carboxylate at the C-6 position may further influence the compound's pharmacokinetic and pharmacodynamic properties, potentially impacting cell permeability and target binding.

A Systematic Experimental Workflow for Biological Characterization

To rigorously test our hypothesis, a tiered experimental approach is proposed. This workflow is designed to first establish the compound's cytotoxic potential and then to dissect its mechanism of action.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Identification T1_Start Compound Synthesis & QC T1_Assay MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) T1_Start->T1_Assay T1_Endpoint Determine IC50 Values T1_Assay->T1_Endpoint T2_Input Active Compound (Low IC50) T1_Endpoint->T2_Input Proceed if Potent T2_Apoptosis Annexin V-FITC / PI Staining (Apoptosis Assay) T2_Input->T2_Apoptosis T2_CellCycle Propidium Iodide Staining (Cell Cycle Analysis) T2_Input->T2_CellCycle T3_Input Confirmed Apoptotic Inducer T2_Apoptosis->T3_Input Analyze Mode of Death T2_CellCycle->T3_Input Analyze Cell Cycle Arrest T3_Kinase Kinase Profiling Assays T3_Input->T3_Kinase T3_Tubulin Tubulin Polymerization Assay T3_Input->T3_Tubulin T3_Other Other Relevant Target-Based Assays T3_Input->T3_Other

Figure 1: A tiered experimental workflow for the biological characterization.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell viability.

Experimental Protocol: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of Methyl 4-ethoxy-1-benzofuran-6-carboxylate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of OriginIC₅₀ of Test Compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT116Colon Carcinoma[Experimental Value][Experimental Value]
HEK293Normal Kidney[Experimental Value][Experimental Value]
Tier 2: Elucidation of the Mechanism of Cell Death

If the compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Furthermore, understanding the compound's effect on the cell cycle can provide valuable mechanistic insights.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining [9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [12][13]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing.[14] Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

apoptosis_pathway cluster_pathway Potential Pro-Apoptotic Signaling Cascade Compound Methyl 4-ethoxy-1- benzofuran-6-carboxylate Target Putative Target (e.g., Kinase, Tubulin) Compound->Target Inhibition/Modulation Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) Target->Caspase_Cascade Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M) Target->Cell_Cycle_Arrest DNA_Damage DNA Damage Target->DNA_Damage Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Figure 2: A hypothetical signaling pathway leading to apoptosis.

Concluding Remarks and Future Directions

The structural attributes of Methyl 4-ethoxy-1-benzofuran-6-carboxylate, particularly the 6-ethoxy substitution, provide a strong rationale for its investigation as a potential anticancer agent.[5] The experimental framework detailed in this guide offers a clear and logical path to validating this hypothesis, starting from broad cytotoxicity screening and progressing to detailed mechanistic studies. The successful execution of these protocols will not only define the biological activity of this novel compound but will also contribute valuable data to the broader understanding of benzofuran structure-activity relationships. Positive outcomes from these in vitro studies would warrant progression to more complex investigations, including in vivo efficacy studies in animal models of cancer. This systematic approach ensures that the therapeutic potential of this promising scaffold is thoroughly and efficiently explored.

References

  • Dawood, K. M., & Abdel-Gawad, H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
  • Farhat, J., Alzyoud, L., & Al-Qerem, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2195.
  • Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120.
  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Qerem, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2195.
  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27946-27968.
  • Request PDF. (2025). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Journal of visualized experiments: JoVE, (51).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

Sources

Technical Guide: Discovery, Isolation, and Structural Elucidation of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Pharmacophore

The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry due to its ability to mimic the structural motifs of biological ligands, interacting with diverse targets including kinases, esterases, and receptors.[1][2] From the anti-arrhythmic agent Amiodarone to natural products like Moracin D and Ailanthoidol , this heterocyclic core is pivotal in oncology and infectious disease research.[1]

This guide provides a dual-track workflow for the discovery of novel benzofuran derivatives: Part A details the isolation of novel scaffolds from natural sources (Asteraceae and Moraceae families), while Part B outlines rational synthetic derivatization using recent transition-metal catalyzed protocols.

Part A: Natural Product Isolation Workflow

Objective: To isolate novel benzofuran derivatives from root bark of Morus alba (Model System) using a polarity-guided fractionation strategy.

Rationale and Causality

Benzofurans in nature are often prenylated or methoxylated, rendering them lipophilic to moderately polar. A "shotgun" extraction using only methanol often results in a crude extract too complex for efficient HPLC. Therefore, we utilize a gradient solvent partition to delipidate the matrix before targeting the benzofuran-rich fraction.

Isolation Protocol

Reagents:

  • Solvents: n-Hexane (HEX), Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Stationary Phase: Silica Gel 60 (0.040–0.063 mm), Sephadex LH-20.

Step-by-Step Methodology:

  • Matrix Preparation:

    • Dry root bark (1.0 kg) is pulverized to a #40 mesh powder. Note: Avoid excessive heat (>40°C) during drying to prevent oxidation of prenyl side chains.

  • Sequential Maceration:

    • Extract powder with MeOH (3 x 3L) at room temperature for 48h.

    • Concentrate combined filtrates under reduced pressure (Rotavap) at 40°C to yield Crude Extract (~120g).

  • Liquid-Liquid Partitioning (The Critical Step):

    • Suspend Crude Extract in H₂O (500 mL).

    • Wash 1 (Defatting): Partition with n-Hexane (3 x 500 mL). Discards waxes and chlorophyll.

    • Wash 2 (Target Enrichment): Partition aqueous layer with EtOAc (3 x 500 mL). Collect this fraction. Benzofurans predominantly partition here.

    • Wash 3 (Polar Waste): The remaining aqueous layer contains glycosides/sugars; discard or store for separate analysis.

  • Chromatographic Fractionation:

    • Load EtOAc fraction (dried, ~30g) onto a Silica Gel Vacuum Liquid Chromatography (VLC) column.

    • Elute with a gradient: HEX:EtOAc (100:0 → 0:100).

    • Monitoring: Check fractions via TLC (UV 254/366 nm). Benzofurans typically fluoresce blue/purple under 366 nm.

  • Final Purification:

    • Pool fluorescent fractions.

    • Purify via Sephadex LH-20 (eluent: MeOH) to remove tannins.

    • Final isolation via Semi-prep HPLC (C18 column, ACN:H₂O gradient).

Visualization: Isolation Logic

IsolationWorkflow RawMaterial Dried Root Bark (Morus alba) Extraction MeOH Extraction (3 x 3L) RawMaterial->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Liquid-Liquid Partition (H2O Suspension) Crude->Partition HexaneFrac Hexane Fraction (Lipids/Waxes) DISCARD Partition->HexaneFrac Partition 1 EtOAcFrac Ethyl Acetate Fraction (Target Benzofurans) Partition->EtOAcFrac Partition 2 (Critical) AqFrac Aqueous Fraction (Sugars/Glycosides) STORE Partition->AqFrac Residue VLC Silica Gel VLC (Gradient HEX:EtOAc) EtOAcFrac->VLC TLC TLC Screening (UV 366nm Fluorescence) VLC->TLC HPLC Semi-Prep HPLC (C18 Reverse Phase) TLC->HPLC Active Fractions PureCompound Novel Benzofuran Derivative HPLC->PureCompound

Figure 1: Polarity-guided fractionation workflow designed to enrich benzofuran scaffolds from complex plant matrices.

Part B: Synthetic Discovery & Optimization

Objective: To synthesize novel 2-substituted benzofuran derivatives via transition-metal catalysis, overcoming the yield limitations of natural isolation.

Synthetic Strategy: Copper-Catalyzed Annulation

While traditional Rap-Stoermer condensation is effective, it requires harsh conditions. We utilize a Copper-Catalyzed One-Pot Synthesis involving salicylaldehydes and terminal alkynes. This method allows for the introduction of diverse pharmacophores at the C-2 position, critical for Structure-Activity Relationship (SAR) studies.

Synthesis Protocol (Standardized)

Reaction: Coupling of Salicylaldehyde (1) + Phenylacetylene (2) → 2-Phenylbenzofuran (3)

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Charge: In a glovebox or under Ar flow, add Salicylaldehyde (1.0 mmol), Phenylacetylene (1.2 mmol), CuI (19 mg), Phenanthroline (36 mg), and Cs₂CO₃ (650 mg) to a sealed tube.

  • Solvate: Add anhydrous Toluene (5 mL). Seal the tube.

  • Reflux: Heat block to 110°C for 12–16 hours. Mechanism: The reaction proceeds via copper acetylide formation, nucleophilic attack on the carbonyl, and subsequent intramolecular cyclization.

  • Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc).

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc 95:5).

Visualization: Synthetic Pathway

SyntheticPathway Salicylaldehyde Salicylaldehyde (Substrate A) Catalyst CuI / 1,10-Phen Cs2CO3, Toluene Salicylaldehyde->Catalyst Alkyne Terminal Alkyne (Substrate B) Alkyne->Catalyst Intermediate1 Cu-Acetylide Complex Catalyst->Intermediate1 Activation Intermediate2 Nucleophilic Addition Intermediate1->Intermediate2 Coupling Cyclization Intramolecular Cyclization (-H2O) Intermediate2->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: Copper-catalyzed cascade synthesis mechanism for generating 2-substituted benzofuran libraries.

Structural Elucidation & Validation

Spectroscopic Characterization

Confirming the benzofuran core requires specific NMR signatures.

  • ¹H NMR (500 MHz, CDCl₃): Look for the characteristic C-3 proton singlet (or multiplet if substituted) typically appearing between δ 6.5 – 7.5 ppm .

  • ¹³C NMR: The furan ring carbons (C-2 and C-3) resonate in the δ 100–160 ppm range, with C-2 often shifted downfield due to the oxygen atom.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) using ESI+ mode is standard. Expect

    
     peaks.
    
Bioactivity Screening Data

The following table summarizes typical bioactivity thresholds for novel benzofuran derivatives based on recent literature [1, 3].

Compound ClassTarget AssayCell Line / StrainActivity Threshold (IC₅₀ / MIC)
2-Arylbenzofurans Anticancer (Cytotoxicity)MCF-7 (Breast), HepG2 (Liver)< 10 µM (Potent)
Benzofuran-3-ones AntimicrobialS. aureus, E. coli< 25 µg/mL
Prenylated Benzofurans Anti-inflammatoryRAW 264.7 (NO inhibition)< 5 µM
Bis-benzofurans AntiviralHCV NS5B Polymerase< 1 µM

References

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

  • Miao, Y., et al. (2019).[3] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Link

  • Abbas, A. A., & Dawood, K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mechanism of Action Studies for Methyl 4-ethoxy-1-benzofuran-6-carboxylate

[1]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate represents a high-value pharmacophore within the benzofuran class, a scaffold historically significant in medicinal chemistry for its diverse biological activities, including anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties.[1]

This technical guide provides a structured, self-validating roadmap for elucidating the Mechanism of Action (MoA) of this specific compound. Unlike generic screening protocols, this guide focuses on the unique structural attributes of the 4-ethoxy and 6-carboxylate substitutions, which govern its lipophilicity, receptor binding affinity, and metabolic stability.[1] The methodologies detailed below integrate in silico prediction, biophysical target engagement, and phenotypic validation to confirm therapeutic efficacy and safety.

Chemical Biology Profile & Structural Logic[1]

Before initiating wet-lab protocols, it is critical to understand the structural determinants of the molecule.[1]

  • Scaffold: The benzofuran core is a bioisostere of indole, often targeting nucleotide binding sites (e.g., kinases, tubulin).[1]

  • 4-Ethoxy Group: Provides steric bulk and lipophilicity, potentially enhancing membrane permeability and filling hydrophobic pockets in target proteins (e.g., the colchicine binding site of tubulin).[1]

  • 6-Carboxylate Methyl Ester:

    • Prodrug Potential:[2][3] Methyl esters often act as prodrugs, hydrolyzed intracellularly by esterases to the free acid (active species).[1]

    • H-Bond Acceptor: In its intact form, the ester carbonyl can serve as a hydrogen bond acceptor in allosteric sites.[1]

Strategic Hypothesis Generation

Based on current literature regarding benzofuran-6-carboxylates, the primary MoA hypotheses to investigate are:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site, leading to G2/M cell cycle arrest.[1]

  • Pin1 Inhibition: Targeting peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, relevant in hepatocellular carcinoma.[1][4][5][6]

  • Interleukin-6 (IL-6) Modulation: Downregulation of STAT3 signaling pathways.[1][7]

Phase I: Computational Target Prediction (In Silico)[1]

Objective: Prioritize biological targets to reduce experimental cost and time.

Protocol: Molecular Docking & Pharmacophore Mapping[1]
  • Ligand Preparation:

    • Generate 3D conformers of Methyl 4-ethoxy-1-benzofuran-6-carboxylate.

    • Compute tautomeric states at pH 7.4.

  • Target Selection:

    • Tubulin (PDB: 1SA0): Focus on the colchicine binding domain.[1]

    • Pin1 (PDB: 3TCZ): Focus on the WW domain and catalytic domain.[1]

    • Estrogen Receptor (PDB: 1ERE): Benzofurans can act as SERMs (Selective Estrogen Receptor Modulators).[1]

  • Scoring Function:

    • Use Glide (Schrödinger) or AutoDock Vina.[1]

    • Success Criterion: Binding energy

      
       and specific H-bond interactions with key residues (e.g., Cys241 in Tubulin).[1]
      

Phase II: Biophysical Target Engagement

Objective: Validate physical binding between the compound and the predicted protein target in vitro.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay confirms that the compound enters the cell and binds the target, stabilizing it against thermal denaturation.[1]

Workflow:

  • Treatment: Incubate cells (e.g., HeLa or HepG2) with the compound (10

    
    M) for 1 hour.[1]
    
  • Heating: Aliquot cell lysates and heat across a gradient (40°C to 65°C).

  • Detection: Centrifuge to remove denatured proteins.[1] Analyze the supernatant via Western Blot using antibodies specific to the target (e.g.,

    
    -tubulin).[1]
    
  • Data Analysis: Plot the "Melting Curve". A right-shift in

    
     (melting temperature) indicates ligand binding.[1]
    
Visualization: MoA Elucidation Workflow

MoA_WorkflowStartMethyl 4-ethoxy-1-benzofuran-6-carboxylateInSilicoPhase I: In Silico Docking(Tubulin, Pin1, Kinases)Start->InSilicoBiophysicalPhase II: Biophysical Validation(CETSA / SPR)InSilico->Biophysical High Affinity HitsPhenotypicPhase III: Phenotypic Assays(MTT, Cell Cycle)Biophysical->Phenotypic Confirmed BindingPhenotypic->InSilico No Activity (Refine Model)MechanisticPhase IV: Pathway Analysis(Western Blot, qPCR)Phenotypic->Mechanistic Observed Toxicity

Figure 1: Step-wise workflow for validating the mechanism of action, moving from computational prediction to biological confirmation.

Phase III: Functional & Phenotypic Assays[1]

Objective: Determine the biological consequence of target engagement (e.g., cell death, growth arrest).

Experiment A: Tubulin Polymerization Assay

Rationale: If the compound targets tubulin, it should inhibit the assembly of tubulin into microtubules in vitro.[1]

Protocol:

  • Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific kit).[1]

  • Setup: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP (1 mM).[1]

  • Treatment: Add compound (1, 5, 10

    
    M), Vehicle (DMSO), and Positive Control (Colchicine or Paclitaxel).[1]
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Result Interpretation:

    • Inhibitor (Colchicine-like):[1] Decreased

      
       and final plateau.[1]
      
    • Stabilizer (Taxol-like): Increased polymerization rate.[1]

Experiment B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Microtubule disruptors typically cause arrest in the G2/M phase.[1]

Protocol:

  • Cell Culture: Treat MCF-7 or HepG2 cells with IC

    
     concentration of the compound for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) and RNase A for 30 minutes.[1]

  • Analysis: Analyze DNA content via flow cytometry.

  • Criterion: A significant accumulation of cells in the G2/M peak compared to control confirms antimitotic mechanism.[1]

Phase IV: Molecular Pathway Analysis

Objective: Map the downstream signaling cascades triggered by the compound.[1]

Signaling Pathway: Apoptosis Induction

If the compound induces G2/M arrest, the cell will likely trigger apoptosis via the mitochondrial pathway.[1]

Key Markers to Blot:

  • Bcl-2 / Bax Ratio: Expect downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]

  • Caspase-3/7: Look for cleavage (activation).[1]

  • PARP: Look for cleavage (89 kDa fragment).

  • Phospho-STAT3: If acting via IL-6 inhibition, p-STAT3 levels should decrease.[1]

Visualization: Proposed Mechanism of Action

Pathway_MechanismCompoundMethyl 4-ethoxy-1-benzofuran-6-carboxylateTubulinTubulin(Colchicine Site)Compound->Tubulin BindsPolymerizationMicrotubulePolymerizationTubulin->Polymerization InhibitsArrestG2/M CellCycle ArrestPolymerization->Arrest Leads toApoptosisApoptosis(Caspase 3/7)Arrest->Apoptosis Triggers

Figure 2: Hypothesized signaling cascade where tubulin inhibition leads to mitotic arrest and subsequent apoptotic cell death.[1]

Quantitative Data Reporting Structure

When documenting results, use the following standardized table format to ensure comparability across experiments.

Table 1: Summary of Antiproliferative and Mechanistic Data

Assay TypeParameterControl (DMSO)Compound (1

M)
Compound (10

M)
Reference (Colchicine)
MTT (Viability) IC

(nM)
N/A--15.4 ± 2.1 8.5 ± 0.9
Tubulin Polym. Inhibition %0%35%82% 95%
Cell Cycle % in G2/M12%28%65% 70%
Apoptosis Caspase-3 Activity1.0x2.5x5.8x 6.0x

References

  • El-Khouly, A. A., et al. (2023).[1][4] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link

  • Semwal, P., et al. (2024).[1][8] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[1] Link[1]

  • BenchChem. (n.d.).[1] The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Studies. Link[1]

  • Podlewska, S., et al. (2019).[1][9] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Link

Technical Guide: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a specialized heterocyclic intermediate.[1] It focuses on its structural utility in medicinal chemistry, specifically as a scaffold for developing LFA-1 antagonists, antimicrobial agents, and enzyme inhibitors.[1]

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) represents a "privileged scaffold" modification in drug discovery.[1] While the benzofuran core is ubiquitous in natural products and pharmaceuticals (e.g., Amiodarone, Vilazodone), the specific substitution pattern of a 4-alkoxy group combined with a 6-carboxylate moiety creates a unique electronic and steric vector.[1] This guide analyzes the molecule as a high-value building block for generating libraries of LFA-1/ICAM-1 antagonists , antimicrobial agents , and allosteric modulators of metabolic enzymes.[1]

Structural Architecture & SAR Analysis

The molecule acts as a bifunctional core.[1] The 6-methoxycarbonyl group serves as the primary electrophilic handle for chain extension, while the 4-ethoxy group provides critical lipophilic contact points within a binding pocket.

Electronic & Steric Properties[1]
  • Benzofuran Core: Aromatic, planar system capable of

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein targets.[1]
  • 4-Ethoxy Group (Donor/Lipophilic):

    • Electronic: The oxygen atom donates electron density into the ring via resonance (+M effect), increasing the electron density at the C3 and C5 positions, potentially influencing metabolic stability.[1]

    • Steric: The ethyl chain occupies a defined hydrophobic pocket.[1] In SAR studies, this is often varied (Methoxy

      
       Ethoxy 
      
      
      
      Isopropoxy) to probe the depth of the hydrophobic sub-pocket.[1]
  • 6-Carboxylate (Acceptor/Electrophile):

    • Electronic: An electron-withdrawing group (-M, -I) that deactivates the C5 and C7 positions.[1]

    • Utility: It is a "masked" acid, easily hydrolyzed to the free carboxylic acid (for salt formation or ionic bonding) or converted to amides/heterocycles (bioisosteres).[1]

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) potential of the scaffold.

SAR_Map Core Methyl 4-ethoxy-1- benzofuran-6-carboxylate Pos4 4-Position (Ethoxy) Core->Pos4 Lipophilic Domain Pos6 6-Position (Ester) Core->Pos6 Polar/Linker Domain Pos23 2,3-Positions (Furan Ring) Core->Pos23 Metabolic Hotspot Pos4_Mod Variation: OMe, OiPr, OCF3 Effect: Hydrophobic Pocket Fit Pos4->Pos4_Mod Pos6_Mod Transformation: COOH, CONHR, Heterocycle Effect: H-Bonding / Solubility Pos6->Pos6_Mod Pos23_Mod Functionalization: Halogenation, Arylation Effect: Potency/Selectivity Pos23->Pos23_Mod

Figure 1: SAR Map illustrating the functional vectors of the Methyl 4-ethoxy-1-benzofuran-6-carboxylate scaffold.

Synthetic Pathways

Reliable synthesis is paramount for library generation.[1] The 4,6-substitution pattern requires a specific resorcinol starting material to ensure regioselectivity.[1]

Retrosynthetic Analysis

The most robust route utilizes a Rap-Stoermer type cyclization or an intramolecular alkylation of a salicylaldehyde derivative.[1]

Pathway:

  • Starting Material: Methyl 3,5-dihydroxybenzoate.[1]

  • Step 1 (Desymmetrization): Selective mono-alkylation to install the 4-ethoxy mimic.[1]

  • Step 2 (Formylation): Introduction of an aldehyde ortho to the remaining phenol.[1]

  • Step 3 (Cyclization): Reaction with an

    
    -halo ester or similar electrophile to close the furan ring.[1]
    
Workflow Diagram

Synthesis_Route SM Methyl 3,5-dihydroxybenzoate Inter1 Methyl 3-ethoxy-5-hydroxybenzoate (Mono-alkylation) SM->Inter1 Step 1 Reagent1 EtI, K2CO3, Acetone, Reflux SM->Reagent1 Inter2 Methyl 4-ethoxy-2-formyl-6-hydroxybenzoate (Formylation) Inter1->Inter2 Step 2 Reagent2 Duff Reaction or MgCl2/Paraformaldehyde Inter1->Reagent2 Product Methyl 4-ethoxy-1-benzofuran-6-carboxylate Inter2->Product Step 3 Reagent3 Ethyl bromoacetate, K2CO3 (Cyclization) Inter2->Reagent3

Figure 2: Synthetic workflow for the construction of the benzofuran core from resorcinol derivatives.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Hydrolysis to 4-Ethoxy-1-benzofuran-6-carboxylic Acid

Crucial for activating the scaffold for amide coupling.[1]

  • Dissolution: Dissolve Methyl 4-ethoxy-1-benzofuran-6-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

  • Saponification: Add LiOH

    
    H
    
    
    
    O (3.0 eq) in one portion.
  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (vanishing ester spot) or LC-MS.[1]

  • Workup: Acidify to pH 2–3 with 1N HCl. The carboxylic acid typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: >90%.[1]

    • Checkpoint: Check melting point (typically >158°C for related analogs).[1][2]

Protocol B: Amide Coupling (Library Generation)

Targeting GPCRs or Enzyme Active Sites.[1]

  • Activation: Suspend the carboxylic acid (from Protocol A) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 mins.

  • Coupling: Add the desired amine (R-NH

    
    , 1.1 eq).
    
  • Completion: Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography.

Medicinal Chemistry Applications

Benzofuran-6-carboxylate derivatives are biologically validated in several therapeutic areas.

LFA-1/ICAM-1 Antagonists (Ophthalmology/Inflammation)

The parent acid (Benzofuran-6-carboxylic acid) is a known intermediate for LFA-1 antagonists (e.g., Lifitegrast analogs).[1][3]

  • Mechanism: The carboxylate (or bioisostere) interacts with the metal ion dependent adhesion site (MIDAS) of the LFA-1 integrin.[1]

  • Role of 4-Ethoxy: The 4-alkoxy substituent provides steric bulk that prevents "clashes" with the hydrophobic lip of the LFA-1 binding pocket, improving selectivity over other integrins.[1]

Antimicrobial & Antifungal Activity

Benzofurans are phytoalexin analogues.[1] Derivatives with lipophilic groups at C4 and polar groups at C6 have shown efficacy against Gram-positive bacteria.[1]

  • Data Trend: Increasing the chain length at C4 (Ethoxy

    
     Butoxy) often increases potency against S. aureus up to a "cutoff" point where solubility becomes limiting.[1]
    
Comparison of Analogues
DerivativeC4 SubstituentC6 SubstituentPrimary ApplicationLogP (Calc)
Target Molecule Ethoxy Methyl Ester Intermediate / Pro-drug ~3.2
Analog AEthoxyCarboxylic AcidLFA-1 Antagonist Scaffold~2.5
Analog BMethoxyAmide (Benzyl)Antimicrobial~3.0
Analog CHydroxyCarboxylic AcidMetabolite / Phase II substrate~1.9

References

  • PubChem. (2025).[1][4] 1-Benzofuran-6-carboxylic acid | C9H6O3.[1][2][4] National Library of Medicine.[1] [Link]1]

  • Khanam, H., & Shamsuzzaman. (2015).[1] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504.[1][5] [Link]1][5]

  • Ningbo Inno Pharmchem. (2024).[1][3] The Role of Benzofuran-6-carboxylic Acid in Modern Pharmaceutical Synthesis. [Link]1]

Sources

The Benzofuran Scaffold: A Master Key in Oncology Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Potential of Benzofuran Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran ring system (1-benzofuran) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of oncology, benzofuran derivatives have transcended simple cytotoxicity to become precision tools targeting microtubule dynamics, receptor tyrosine kinases (EGFR, VEGFR), and the PI3K/Akt/mTOR signaling axis.

This technical guide dissects the structural prerequisites for anticancer activity, elucidates the primary mechanisms of action, and provides validated experimental protocols for assessing novel benzofuran-based candidates.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of benzofuran stems from its planar, aromatic nature, which facilitates DNA intercalation and hydrophobic interactions within enzyme binding pockets.

2.1 The Pharmacophore Map

To design potent derivatives, one must understand the contribution of specific ring positions. The benzofuran core consists of a fused benzene and furan ring.[1][2][3]

  • C2 Position (Critical for Selectivity): Substitution here with aryl or heteroaryl rings (e.g., 3,4,5-trimethoxyphenyl) is often essential for tubulin binding, mimicking the cis-stilbene motif of Combretastatin A-4 (CA-4).

  • C3 Position (Potency Modulator): Small hydrophobic groups (methyl, cyano) or linkers (carbonyl, amide) at C3 stabilize the molecule in the binding pocket.

  • C5/C6 Positions (Electronic Tuning): Electron-donating groups (methoxy, ethoxy) here enhance lipophilicity and interaction with hydrophobic pockets in kinases.

  • C7 Position (H-Bond Donor): A hydroxyl (-OH) group at C7 has been shown to form crucial hydrogen bonds with residues like Asn β258 in tubulin, significantly boosting potency (e.g., BNC105).

SAR_Map Benzofuran Benzofuran Core (Planar Aromatic Scaffold) C2 C2 Position: Aryl/Heteroaryl Rings (Target Specificity) Benzofuran->C2 Pharmacophore Anchor C3 C3 Position: Linkers/Small Groups (Conformational Stability) Benzofuran->C3 Steric Control C7 C7 Position: Hydroxyl (-OH) (H-Bond Donor) Benzofuran->C7 Binding Affinity C5_6 C5/C6 Positions: Methoxy/Halogens (Lipophilicity & Electronic Tuning) Benzofuran->C5_6 ADME Properties

Figure 1: Strategic substitution points on the benzofuran scaffold for optimizing anticancer activity.

Mechanisms of Action

Benzofurans are pleiotropic agents. While early derivatives were non-specific DNA intercalators, modern medicinal chemistry has refined them into targeted inhibitors.

3.1 Tubulin Polymerization Inhibition

The most advanced benzofuran class (e.g., BNC105) targets the colchicine-binding site of β-tubulin.

  • Mechanism: These compounds bind to the interface between α- and β-tubulin dimers.

  • Consequence: This prevents the polymerization of tubulin into microtubules, leading to the collapse of the cytoskeleton.

  • Outcome: Cells arrest in the G2/M phase of the cell cycle, triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

3.2 Kinase Inhibition (EGFR & PI3K)

Recent hybrids (e.g., benzofuran-indole or benzofuran-thiazole) function as ATP-competitive inhibitors.

  • EGFR: They dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor, blocking downstream signaling (RAS/RAF/MEK) essential for proliferation.

  • PI3K: Some derivatives inhibit Phosphatidylinositol-3-kinase, cutting off the survival signal mediated by Akt.

Mechanism_Pathway Drug Benzofuran Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin EGFR EGFR/PI3K (ATP Pocket) Drug->EGFR Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Signaling Blockade of RAS/RAF or Akt EGFR->Signaling Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Signaling->Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanistic pathways of benzofuran derivatives leading to cancer cell death.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended for characterizing new benzofuran entities.

4.1 In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) of the compound.[4]

  • Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO2 to allow attachment.

  • Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.01 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include a vehicle control and a positive control (e.g., Combretastatin A-4).

  • Exposure: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

4.2 Tubulin Polymerization Assay

Purpose: Verify if the mechanism involves direct interaction with tubulin.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (purified porcine brain tubulin >99%).

  • Reaction Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Keep all reagents on ice. Add the test compound (typically 5-10 µM) to a 96-well half-area plate.

  • Initiation: Add the tubulin reaction mix to the wells. Immediately transfer to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis: A reduction in the Vmax of the polymerization curve compared to control indicates inhibition.

Comparative Data Summary

The following table highlights the potency of select benzofuran derivatives against common cancer cell lines, demonstrating the impact of structural variations.

Compound IDStructure ClassTargetCell LineIC50 (µM)Reference
BNC105 7-hydroxybenzofuranTubulinMCF-7 (Breast)0.0008[1]
Compound 8d Benzofuran-dipiperazineUnknownA549 (Lung)0.43[2]
Compound 5d Benzofuran-oxadiazoleEGFRA549 (Lung)6.3[3]
Compound 36 5-alkynylbenzofuranTubulinA549 (Lung)0.06[4]
Egonol Natural BenzofuranNon-specificHL-60 (Leukemia)12.5[5]

Note: Synthetic modifications (e.g., BNC105) often yield nanomolar potency compared to natural precursors like Egonol.

Future Outlook & Challenges

While the benzofuran scaffold is potent, several hurdles remain for clinical translation:

  • Solubility: Many highly active derivatives are lipophilic (LogP > 4), leading to poor aqueous solubility. Solution: Formulation into nanoparticles or liposomes, or the introduction of solubilizing groups like piperazine.

  • Metabolic Stability: The furan ring can be susceptible to metabolic opening. Solution: Bioisosteric replacement or steric shielding of the furan oxygen.

  • Selectivity: To avoid off-target toxicity, next-generation benzofurans are being designed as "hybrid" molecules (e.g., linked with antibody-drug conjugates) to ensure delivery specifically to the tumor microenvironment.

References
  • Flynn, B. L., et al. (2002). "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting activity." Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2022). "Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety." ResearchGate.[5][6] Link

  • MDPI. (2024). "Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles." Molecules. Link

  • Kamal, A., et al. (2013).[7] "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. Link

  • Choi, Y., et al. (2020).[4] "Synthesis and cytotoxicity studies of bioactive benzofurans from Lavandula augustifolia." European Journal of Medicinal Chemistry. Link

  • NIH. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." PubMed Central. Link

Sources

The Antimicrobial Potential of Benzofurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological activities, including potent antibacterial and antifungal properties.[2][3] With the escalating crisis of antimicrobial resistance, the benzofuran nucleus has become a focal point for the design and development of novel therapeutic agents.[1][4] This guide provides a technical overview of the mechanisms of action, structure-activity relationships (SAR), and essential evaluation protocols for antimicrobial benzofuran derivatives, intended for researchers and professionals in drug development.

Introduction: The Benzofuran Scaffold in Antimicrobial Research

The benzofuran core is a fundamental structural unit in numerous biologically active compounds.[2] Its unique physicochemical properties and structural versatility make it an ideal building block for creating new pharmacological agents.[1][4] Clinically relevant drugs and natural products containing this moiety have demonstrated a wide range of activities, from anticancer to antimicrobial.[2][5][6] The urgent need for new antimicrobials to combat multidrug-resistant pathogens has intensified research into benzofuran derivatives as a promising source for new drug candidates.[3][4]

Mechanisms of Antibacterial and Antifungal Action

Benzofuran derivatives exert their antimicrobial effects through diverse and targeted mechanisms. Understanding these pathways is critical for the rational design of more potent and specific agents.

Inhibition of Nucleic Acid Synthesis

A primary target for many antibacterial agents is the bacterial DNA gyrase, an essential enzyme for DNA replication.[7] Certain benzofuran derivatives have been shown to be effective inhibitors of the DNA gyrase B (GyrB) subunit.[8][9] By competitively binding to the ATP-binding site of this enzyme, they prevent its function, leading to a cessation of DNA replication and ultimately, bacterial cell death.[7][9] This mechanism is particularly attractive as DNA gyrase is a validated target not present in humans, suggesting a potential for selective toxicity.

Disruption of Fungal Cell Membrane Integrity

In fungi, the integrity of the cell membrane is paramount for survival. A key component of this membrane is ergosterol. Some antifungal benzofurans are hypothesized to interfere with the ergosterol biosynthesis pathway. This disruption leads to increased membrane permeability, leakage of essential cellular contents, and eventual cell lysis.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Several benzofuran compounds have demonstrated significant activity in preventing biofilm formation. This is a crucial therapeutic strategy, as disrupting biofilms can render bacteria more susceptible to traditional antibiotics and host immune responses.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. SAR studies are essential for optimizing lead compounds.[1][5]

  • Position 2: Substitutions at the C-2 position are frequently critical for activity.[5] The introduction of bulky aromatic groups, heterocyclic rings, or ester moieties at this position has been shown to enhance the antibacterial and antifungal effects.

  • Position 3: Modifications at the C-3 position can also modulate activity, often in conjunction with C-2 substitutions.

  • Benzene Ring Substituents: The presence of electron-withdrawing or electron-donating groups on the fused benzene ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. For instance, halogen or methoxy groups can alter lipophilicity, affecting cell penetration.

The diagram below illustrates key positions on the benzofuran scaffold that are critical for SAR modification in the development of antimicrobial agents.

Caption: Key sites for chemical modification on the benzofuran scaffold.

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[10][11][12] The table below summarizes representative MIC values for novel benzofuran derivatives against various pathogens, showcasing their potential.

Compound IDOrganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[13]
Compound 1 Escherichia coli12.5[13]
Compound 1 Staphylococcus aureus12.5[13]
Compound V40 Xanthomonas oryzae pv. oryzae0.28[14][15]
Compound V40 Xanthomonas oryzae pv. oryzicola0.56[14][15]
Indeno[1,2-b]benzofuran-9,10-dione Gram-positive & Gram-negative bacteria500 - 1000[2]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols for Antimicrobial Evaluation

Accurate and reproducible evaluation of antimicrobial activity is fundamental. The following are standardized, step-by-step protocols for key assays.

Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.[10][16]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period.[11][17]

Step-by-Step Methodology:

  • Preparation: A stock solution of the benzofuran derivative is prepared in a suitable solvent (e.g., DMSO). A standardized inoculum of the test bacterium (typically adjusted to ~5 x 10^5 CFU/mL) is prepared in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well plate, 100 µL of broth is added to wells 2 through 12. 200 µL of the test compound at a starting concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: 100 µL of the standardized bacterial suspension is added to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.

  • Incubation: The plate is covered and incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol: Crystal Violet Assay for Biofilm Inhibition

This assay quantifies the total biomass of a biofilm, allowing for the evaluation of a compound's ability to inhibit its formation.[18][19][20]

Principle: Bacteria are grown in a 96-well plate in the presence of the test compound. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet dye. The dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm mass.[21]

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the benzofuran compound in a flat-bottomed 96-well plate as described in the MIC protocol.

  • Inoculation and Incubation: Inoculate wells with the bacterial suspension. Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[22]

  • Washing: Carefully discard the liquid content from the plate. Gently wash the wells twice with phosphate-buffered saline (PBS) to remove all planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]

  • Washing: Discard the crystal violet solution and wash the plate thoroughly with water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid (or ethanol) to each well to solubilize the bound dye.[22]

  • Quantification: Transfer the solubilized dye to a new flat-bottomed plate and measure the absorbance at a wavelength of approximately 590 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

The general workflow for screening and characterizing antimicrobial benzofurans is depicted below.

Antimicrobial_Screening_Workflow cluster_workflow Workflow for Antimicrobial Benzofuran Discovery start Library of Benzofuran Derivatives mic_screening Primary Screening: MIC Determination (Broth Microdilution) start->mic_screening hit_id Hit Identification (Compounds with MIC ≤ Threshold) mic_screening->hit_id hit_id->mic_screening Inactive biofilm_assay Secondary Screening: Biofilm Inhibition Assay (Crystal Violet) hit_id->biofilm_assay Active Hits moa_studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition, Membrane Permeability) biofilm_assay->moa_studies lead_compound Lead Compound moa_studies->lead_compound

Caption: A generalized workflow for the discovery of antimicrobial benzofurans.

Challenges and Future Perspectives

While benzofurans hold immense promise, challenges remain. Issues such as potential cytotoxicity and the emergence of resistance need to be addressed through careful structural modification and mechanistic studies.[13] Future research should focus on:

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the benzofuran scaffold with other known antimicrobial pharmacophores (e.g., pyrazoles, purines) to create agents with novel or multiple mechanisms of action.[2][8]

  • Targeted Delivery: Developing strategies to specifically deliver benzofuran derivatives to microbial cells, minimizing off-target effects and host toxicity.

  • QSAR and In Silico Modeling: Employing computational tools like 3D-QSAR to predict the activity of novel derivatives and guide synthetic efforts more efficiently.[14][15]

Conclusion

The benzofuran scaffold is a versatile and highly valuable platform in the quest for new antimicrobial agents. Its derivatives have demonstrated potent activity against a wide range of bacterial and fungal pathogens through various mechanisms of action. A thorough understanding of their SAR, coupled with robust and standardized evaluation protocols, is essential for translating this promise into clinically effective therapies. Continued exploration and innovative chemical design centered on the benzofuran nucleus will undoubtedly contribute to the arsenal needed to combat the global threat of antimicrobial resistance.

References

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(19), 8340-8351. [Link]

  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 11(8), 674. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

  • Reddy, T. S., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]

  • Sahu, S. K., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Abdel-Gawad, H., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 28(24), 8021. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Janapatla, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47). [Link]

  • Abdel-Gawad, H., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. ResearchGate. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]

  • El-Sayed, M. T., et al. (2023). Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. Molecules, 28(18), 6571. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. ABLE. [Link]

  • Gado, F. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6520. [Link]

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. [Link]

Sources

Structure-activity relationship (SAR) of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of Benzofuran Derivatives

Executive Summary: The Privileged Scaffold

Benzofuran (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its planar, aromatic bicyclic architecture mimics the amino acid tryptophan and nucleotide bases, allowing it to intercalate into DNA or bind into deep hydrophobic pockets of enzymes like acetylcholinesterase (AChE) and kinases (e.g., EGFR, VEGFR).

This guide dissects the structure-activity relationships (SAR) of benzofuran derivatives, moving beyond basic observations to causal chemical mechanics.[1] It is designed for medicinal chemists seeking to optimize potency, selectivity, and ADMET properties.

Structural Basis & Numbering

The benzofuran core consists of a benzene ring fused to a furan ring.[1][2][3][4] Understanding the electronic distribution is prerequisite to rational design.

  • C2/C3 Positions: The furan ring is electron-rich. The C2 position is highly reactive toward electrophilic substitution and is the primary vector for extending conjugation (e.g., 2-arylbenzofurans).

  • C5/C6 Positions: These positions on the benzene ring are critical for modulating lipophilicity and metabolic stability. Substitutions here often dictate the "fit" into hydrophobic pockets.

  • Electronic Character: The oxygen atom acts as a hydrogen bond acceptor (HBA), while the aromatic system participates in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.
    

Comprehensive SAR Analysis

Anticancer Agents (Tubulin & Kinase Inhibition)

The most potent anticancer benzofurans typically function as tubulin polymerization inhibitors (binding to the colchicine site) or kinase inhibitors.

  • The C2-Aryl Criticality: A phenyl or heterocyclic group at C2 is essential for cytotoxicity. This mimics the B-ring of combretastatin A-4.

    • Insight: Planarity is key. Steric bulk at C3 (e.g., large alkyl groups) can twist the C2-aryl ring out of plane, reducing

      
      -orbital overlap and diminishing activity.
      
  • The C6/C7 Methoxy Switch:

    • Electron-donating groups (EDGs) like -OCH₃ (methoxy) at C6 or C7 significantly enhance cytotoxicity.

    • Mechanism:[3][5][6][7] The oxygen lone pairs participate in H-bonding with residues like Cys241 in the colchicine binding site of tubulin.

  • C5 Halogenation: Introduction of -Cl or -Br at C5 increases lipophilicity (

    
    ) and metabolic stability, often improving IC50 values against MCF-7 and HeLa lines by 2-5 fold compared to the unsubstituted analog.
    
Antimicrobial & Antifungal Activity[7][8][9]
  • C3-Hydroxyl Importance: Unlike anticancer agents, antimicrobial benzofurans often benefit from polar groups at C3.

  • Halogen Effects: A C5-Bromo or C5,C7-Dibromo substitution pattern is a recurring motif in potent antibacterial agents (e.g., against S. aureus). The halogen bond can interact with carbonyl backbone oxygens in bacterial enzymes (e.g., DNA gyrase).

  • C2-Heterocycles: Fusing a thiazole or pyrazole ring at C2 creates a "hybrid pharmacophore" that broadens the spectrum to include Gram-negative bacteria.

Neurodegenerative Diseases (AChE Inhibitors)[10][11]
  • Dual Binding Site Strategy: To inhibit Acetylcholinesterase (AChE), the molecule must span the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

    • Protocol: Use the benzofuran core to bind the PAS (via

      
       stacking with Trp286 ) and attach a basic amine moiety via a flexible linker (4-7 carbons) to reach the CAS.
      
  • C5-Fluorine: Substitution with fluorine improves blood-brain barrier (BBB) permeability without significantly altering steric volume.

Visualizing the SAR Logic

The following diagram maps the causal relationships between specific structural modifications and their biological outcomes.

BenzofuranSAR Benzofuran Benzofuran Core (Scaffold) C2 C2 Position (Conjugation Vector) Benzofuran->C2 C3 C3 Position (Steric Gate) Benzofuran->C3 C5 C5 Position (Metabolic/Lipophilic) Benzofuran->C5 C6_C7 C6/C7 Positions (H-Bonding) Benzofuran->C6_C7 Aryl Aryl/Heterocycle Group C2->Aryl Pi-Stacking Linker Flexible Linker (4-7 Carbons) C3->Linker Halogen Halogenation (F, Cl, Br) C5->Halogen Methoxy Methoxy (-OCH3) Electron Donor C6_C7->Methoxy Cytotox Anticancer Potency (Tubulin Binding) Aryl->Cytotox Essential AChE AChE Inhibition (Dual Site Binding) Linker->AChE Spans CAS/PAS Halogen->Cytotox + Stability ADMET Improved ADMET (BBB Permeability) Halogen->ADMET Lipophilicity Methoxy->Cytotox H-Bond Acceptor

Figure 1: Strategic modification map for the benzofuran scaffold. Arrows indicate the causal flow from structural modification to biological effect.

Comparative Data: Substituent Effects

The table below aggregates data from recent studies comparing IC50 values against the MCF-7 (breast cancer) cell line, highlighting the impact of C2 and C5 modifications.

Compound IDC2 SubstituentC5 SubstituentC6 SubstituentIC50 (MCF-7) [µM]Mechanism Note
BF-Ref PhenylHH> 50.0Baseline activity (low)
BF-1 4-MethoxyphenylHH12.4C2-aryl + p-OMe improves potency
BF-2 3,4,5-TrimethoxyphenylHOMe0.058 Mimics Combretastatin A-4 (Tubulin)
BF-3 ThiazoleBrH4.2Heterocycle + Halogen boosts activity
BF-4 PhenylFH8.9Fluorine enhances metabolic stability

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include "Self-Validation Checkpoints"—critical steps where the experimenter must verify success before proceeding.

Protocol A: Rap-Stoermer Synthesis of 2-Arylbenzofurans

Context: This is a robust, atom-economical method for generating the benzofuran core from salicylaldehydes and


-haloketones.

Reagents: Salicylaldehyde (1.0 eq),


-Bromoacetophenone (1.1 eq), K₂CO₃ (2.0 eq), PEG-400 (10 mol%), Water (Solvent).
  • Preparation: Dissolve salicylaldehyde and

    
    -bromoacetophenone in water. Add PEG-400 (Phase Transfer Catalyst).
    
  • Activation: Add K₂CO₃ and heat to 80°C.

  • Validation Checkpoint 1 (TLC):

    • Action: After 1 hour, spot reaction mixture vs. starting salicylaldehyde on Silica TLC (Hexane:EtOAc 4:1).

    • Criteria: Salicylaldehyde spot (

      
      ) must be absent. If present, add 0.2 eq K₂CO₃ and reflux for 1 more hour.
      
  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold water (3x) to remove inorganic salts.

  • Validation Checkpoint 2 (Purity):

    • Action: Run ¹H-NMR in CDCl₃.[8]

    • Criteria: Look for the characteristic C3-H singlet at

      
       6.8–7.5 ppm. Integration must be 1:1 relative to other aromatic protons. If C3-H is missing, cyclization failed (intermediate ether formed).
      
  • Recrystallization: Recrystallize from Ethanol to achieve >98% purity.

Protocol B: Biological Assay Workflow (Cytotoxicity)

AssayWorkflow Start Seed Cells (MCF-7) 5000 cells/well Incubate Incubate 24h (Adhesion phase) Start->Incubate Treat Add Benzofuran Derivative (Serial Dilution 0.1 - 100 µM) Incubate->Treat Control Include Controls: 1. DMSO (Negative) 2. Doxorubicin (Positive) Treat->Control Parallel Check1 Visual Check: Precipitation? Treat->Check1 Check1->Treat Precip (Redilute) MTT Add MTT Reagent Incubate 4h Check1->MTT No Precip Solubilize Add DMSO to dissolve formazan MTT->Solubilize Read Read Absorbance @ 570nm Solubilize->Read

Figure 2: Cytotoxicity screening workflow with solubility checkpoint.

Future Perspectives

The benzofuran scaffold is evolving toward PROTACs (Proteolysis Targeting Chimeras) .

  • Concept: Use a potent benzofuran (e.g., a tubulin inhibitor) as the "warhead," link it via a PEG chain to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms driven by protein overexpression.

References

  • Alwahsh, M., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers. Link

  • Khanam, H., & Shamsuzzaman. (2015). "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry. Link

  • Hiremathad, A., et al. (2021). "Benzofuran: an emerging scaffold for antimicrobial agents."[3][9] RSC Medicinal Chemistry. Link

  • Rizzo, S., et al. (2024).[10] "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents." International Journal of Molecular Sciences. Link

  • Gasperi, T., et al. (2018). "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity." Antioxidants.[3][11][12] Link

Sources

Methodological & Application

Experimental protocol for "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate . The methodology is designed for high regioselectivity, utilizing the steric parameters of the resorcinol core to direct the cyclization towards the desired 6-carboxylate isomer.

Part 1: Core Directive & Strategic Analysis

Target Molecule: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol Key Structural Features: Benzofuran core, methyl ester at position 6, ethoxy group at position 4.[1][2][][4][5][6]

Synthetic Logic: The synthesis hinges on the construction of the benzofuran skeleton from a phenolic precursor.[6] The most efficient disconnection reveals Methyl 3,5-dihydroxybenzoate as the starting material. The critical challenge is regiocontrol during the furan ring closure.

  • The Steric Argument: Cyclization of the acetal intermediate can occur at Position 2 (ortho to ester) or Position 4 (ortho to proton). Cyclization at Position 2 is sterically disfavored due to the bulky methyl ester. Cyclization at Position 4 is favored, yielding the desired 4-hydroxy-6-carboxylate core, which is subsequently ethylated.

Part 2: Detailed Experimental Protocol

Stage 1: Mono-alkylation of Methyl 3,5-dihydroxybenzoate

Objective: Selective mono-alkylation to install the acetal "handle" for cyclization.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • DMF (Dimethylformamide, anhydrous, 10 mL/g substrate)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3,5-dihydroxybenzoate in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add Bromoacetaldehyde diethyl acetal dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The mono-alkylated product (R_f ~0.5) should be the major spot; bis-alkylated product (R_f ~0.8) should be minimized by controlling stoichiometry.

  • Workup: Cool to room temperature. Pour into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate Methyl 3-(2,2-diethoxyethoxy)-5-hydroxybenzoate .

Stage 2: Acid-Mediated Cyclization (The "Feist-Benary" Variation)

Objective: Close the furan ring. The reaction is driven by the formation of an oxocarbenium ion which attacks the aromatic ring.

Reagents:

  • Intermediate from Stage 1 (1.0 eq)

  • Amberlyst-15 (1 g/mmol ) OR Polyphosphoric Acid (PPA)

  • Chlorobenzene (Solvent, 10 mL/g)

Protocol:

  • Setup: Dissolve the acetal intermediate in Chlorobenzene. Add Amberlyst-15 resin (pre-washed with dry solvent).

  • Cyclization: Heat the mixture to reflux (132°C ) with a Dean-Stark trap (if using toluene) or simple reflux for 2–4 hours.

    • Mechanism Note: The acid cleaves the acetal to an aldehyde/enol ether, which performs an intramolecular electrophilic aromatic substitution.

  • Regioselectivity Check: The major product will be Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Ring closure away from the ester). The minor product (4-ester) may form but is separable.

  • Workup: Filter off the resin while hot. Wash resin with hot EtOAc. Concentrate the filtrate.

  • Purification: Recrystallization from Methanol or Flash Chromatography (Hexane:EtOAc) to yield the pure Methyl 4-hydroxy-1-benzofuran-6-carboxylate core.

    • QC Check: ¹H NMR should show two doublets for the furan protons (C2-H, C3-H) and distinctive meta-coupled aromatic protons.

Stage 3: Ethylation (Final Functionalization)

Objective: Install the ethyl group at the 4-position.[7]

Reagents:

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq)

  • Ethyl Iodide (EtI, 1.5 eq)

  • Potassium Carbonate (2.0 eq)

  • Acetone or Acetonitrile (Reagent grade)

Protocol:

  • Reaction: Suspend the hydroxy-benzofuran and K₂CO₃ in Acetone. Add Ethyl Iodide.

  • Conditions: Reflux (56°C ) for 3–5 hours.

  • Completion: TLC should show complete conversion of the phenol (polar) to the ether (less polar).

  • Workup: Filter salts. Concentrate solvent.

  • Final Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

Part 3: Visualization & Data

Reaction Scheme (Graphviz)

SynthesisRoute SM Methyl 3,5-dihydroxybenzoate (Starting Material) Step1 Step 1: Mono-Alkylation (Bromoacetaldehyde diethyl acetal, K2CO3) SM->Step1 Inter1 Intermediate: Methyl 3-(2,2-diethoxyethoxy)-5-hydroxybenzoate Step1->Inter1 Step2 Step 2: Cyclization (Amberlyst-15, Reflux) Inter1->Step2 Core Core Scaffold: Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Major Regioisomer) Step2->Core Regioselective Closure Step3 Step 3: Ethylation (EtI, K2CO3) Core->Step3 Target TARGET: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Step3->Target

Caption: Regioselective synthesis pathway leveraging steric control to favor the 6-carboxylate isomer.

Data Summary Table
ParameterStep 1 (Alkylation)Step 2 (Cyclization)Step 3 (Ethylation)
Reagent Bromoacetaldehyde diethyl acetalAmberlyst-15 / PPAEthyl Iodide
Solvent DMF (Anhydrous)ChlorobenzeneAcetone
Temperature 80°C132°C (Reflux)56°C (Reflux)
Time 4–6 Hours2–4 Hours3–5 Hours
Yield (Typical) 65–75%50–60%85–95%
Key QC Peak Acetal CH (t, ~4.8 ppm)Furan C2/C3 (d, ~7.6/6.8 ppm)Ethoxy CH2 (q, ~4.1 ppm)

References

  • Regioselective Synthesis of Benzofurans: Beaudry, C. M. et al.[8] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 2021. Link

  • General Benzofuran Synthesis (Resorcinol Route): Organic Syntheses, Coll. Vol. 3, p. 60 (Bromoacetal preparation and usage). Link

  • Analogous Scaffold Synthesis: MDPI Molbank, "Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid" (Demonstrating the cyclization logic on the isomeric core). Link

  • Catalog Verification: Accela Chem, Product Entry for Methyl 4-methoxybenzofuran-6-carboxylate (CAS 18014-94-3).[7] Link

Sources

Synthesis of Benzofuran-6-Carboxylates: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran-6-Carboxylate Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique structural and electronic properties have rendered it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties[1]. Within this class of compounds, benzofuran-6-carboxylates serve as crucial intermediates in the synthesis of complex molecular architectures. A notable example is their role as a key fragment in the preparation of Lifitegrast, an FDA-approved therapeutic for the treatment of dry eye disease[2][3].

The strategic placement of the carboxylate group at the C-6 position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The demand for efficient, scalable, and sustainable synthetic routes to these valuable building blocks is therefore of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides a detailed exploration of robust and field-proven methodologies for the synthesis of benzofuran-6-carboxylates. We will delve into the mechanistic underpinnings of key chemical transformations and provide step-by-step protocols to empower researchers to confidently replicate and adapt these syntheses for their specific research needs.

Strategic Approaches to the Benzofuran-6-Carboxylate Core

The construction of the benzofuran-6-carboxylate scaffold can be broadly approached through two primary strategies:

  • Formation of the Benzofuran Ring with a Pre-existing Carboxylate Precursor: This strategy involves starting with a benzene ring already bearing the desired carboxylate or a precursor functional group at the appropriate position and subsequently constructing the furan ring.

  • Late-Stage Functionalization of a Pre-formed Benzofuran Ring: This approach focuses on synthesizing a benzofuran core and then introducing the carboxylate group at the C-6 position in a later step.

The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability considerations. In the following sections, we will explore prominent examples of each approach.

Methodology 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

One of the most powerful and versatile methods for constructing the benzofuran ring system is through a domino reaction involving a Sonogashira coupling followed by an intramolecular cyclization[2][4][5]. This approach offers high atom economy and allows for the convergent assembly of complex benzofurans from readily available starting materials.

Mechanistic Rationale

The reaction sequence is initiated by a palladium- and copper-cocatalyzed Sonogashira coupling between a suitably substituted iodophenol and a terminal alkyne. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst is crucial for the activation of the alkyne[4]. Following the formation of the 2-alkynylphenol intermediate, an intramolecular 5-exo-dig cyclization occurs, where the phenolic oxygen attacks the alkyne, leading to the formation of the benzofuran ring. This cyclization can be promoted by the palladium catalyst or by a base.

Sonogashira_Cyclization Reactants Iodophenol Ester + Terminal Alkyne Sonogashira Sonogashira Coupling Reactants->Sonogashira Catalysts Pd Catalyst (e.g., (PPh₃)PdCl₂) + CuI (co-catalyst) + Base (e.g., Triethylamine) Catalysts->Sonogashira Catalyzes Intermediate 2-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Product Benzofuran-6-carboxylate Cyclization->Product Perkin_Cyclization Start Methyl 4-formyl-3-hydroxybenzoate Step1 O-Alkylation with Chloroacetic Acid Start->Step1 Intermediate1 [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid Step1->Intermediate1 Step2 Cyclization with Acetic Anhydride and Sodium Acetate Intermediate1->Step2 Product Methyl Benzofuran-6-carboxylate Step2->Product

Sources

Application Note & Protocol: A Framework for In Vitro Cytotoxicity Assessment of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties.[1][2] Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting critical cellular processes like tubulin polymerization.[3][4] This application note presents a comprehensive framework for evaluating the cytotoxic potential of a novel derivative, Methyl 4-ethoxy-1-benzofuran-6-carboxylate .

In vitro cytotoxicity testing is a foundational step in drug discovery, providing critical insights into a compound's effect on cell viability and function.[5][6] This guide is designed for researchers in drug development and provides a multi-pronged approach to not only quantify cytotoxicity but also to begin elucidating the underlying mechanism of action. We will detail two primary, complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and quantify cell lysis.

By integrating data from these assays, researchers can build a robust, preliminary profile of the compound's cytotoxic activity and make informed decisions for further investigation.

Foundational Principles: Why a Multi-Assay Approach?

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit mitochondrial respiration without immediately lysing the cell, a nuance lost in a simple cell death assay.[7][8] Conversely, a compound could rapidly induce necrosis with minimal initial impact on metabolic pathways. Therefore, we employ a dual-assay strategy for a more complete picture.

  • The MTT Assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[9][10] The amount of formazan produced is proportional to the number of viable cells. A decrease in signal indicates either cell death or a reduction in metabolic activity (cytostasis).

  • The LDH Assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[11][12] An increase in extracellular LDH activity is a direct marker of cell lysis and cytotoxicity.

Together, these assays allow us to distinguish between cytostatic effects (reduced viability in MTT, no change in LDH) and cytotoxic effects (reduced viability in MTT, increased LDH release).

Experimental Design & Workflow

A logical workflow is critical for reproducible results. The process begins with compound preparation and cell culture, proceeds to parallel execution of the primary assays, and culminates in data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays (24-72h Post-Treatment) cluster_analysis Phase 4: Data Analysis & Interpretation A Prepare Compound Stock (Methyl 4-ethoxy-1-benzofuran-6-carboxylate) in DMSO C Seed Cells in 96-Well Plates A->C B Culture & Maintain Selected Cell Lines (e.g., HepG2, A549, HEK293) B->C D Treat Cells with Serial Dilutions of Compound & Controls C->D E MTT Assay: Measure Metabolic Activity D->E F LDH Assay: Measure Membrane Integrity D->F G Calculate % Viability & Determine IC50 Value E->G H Calculate % Cytotoxicity F->H I Synthesize Data: Cytotoxic vs. Cytostatic Profile G->I H->I

Caption: Overall experimental workflow for assessing compound cytotoxicity.

Detailed Protocols

Materials & Reagents
  • Compound: Methyl 4-ethoxy-1-benzofuran-6-carboxylate

  • Cell Lines:

    • Human hepatocellular carcinoma (HepG2)

    • Human lung carcinoma (A549)

    • Human embryonic kidney (HEK293) for selectivity assessment

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • MTT reagent (5 mg/mL in PBS)

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl or DMSO)

    • Commercial LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher, Promega, or Roche)

    • Positive Control (e.g., Doxorubicin or 1% Triton X-100 for LDH)

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at ~570nm for MTT and ~490nm for LDH)

    • Inverted microscope

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).

Causality Behind Choices:

  • Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent.

  • Vehicle Control: The concentration of the solvent (DMSO) must be kept constant across all wells (typically ≤0.5%) to negate any solvent-induced toxicity.[13]

  • Incubation Time: A 48-hour incubation is a standard starting point to allow for compound effects to manifest across at least one cell doubling time.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of Methyl 4-ethoxy-1-benzofuran-6-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent like Doxorubicin.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.[14]

    • Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14]

Data Analysis:

  • Normalize the data to the vehicle control to calculate the percentage of cell viability:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[15][16]

G cluster_cell Viable Cell MTT MTT (Yellow) Mito Mitochondrial Dehydrogenase MTT->Mito Reduction Formazan Formazan (Purple) Mito->Formazan

Caption: Principle of the MTT assay.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol validates the findings from the MTT assay by directly measuring cell death.

Causality Behind Choices:

  • Controls are Key: This assay is only trustworthy with a full set of controls. The "Maximum LDH Release" control is essential as it defines 100% cytotoxicity and is used for normalization.[7][8] The "Vehicle Control" ensures that the solvent itself does not cause membrane damage.

  • Supernatant Handling: LDH is an enzyme; its activity is sensitive to handling. Avoid repeated freeze-thaw cycles of the supernatant.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Control Setup: In addition to vehicle and untreated controls, prepare:

    • Maximum Release Control: Add lysis buffer (often included in kits, e.g., 1% Triton X-100) to untreated wells 45 minutes before the end of incubation.

    • Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the same duration as the MTT assay (e.g., 48 hours).

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis:

  • First, subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)) * 100

G Healthy Intact Cell (LDH inside) Damaged Damaged Cell (Membrane Compromised) Healthy->Damaged Compound-Induced Cytotoxicity Medium Culture Medium Damaged->Medium LDH Release LDH LDH

Caption: Principle of the LDH release assay.

Data Presentation & Interpretation

Results should be summarized clearly to compare the compound's effect across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of Methyl 4-ethoxy-1-benzofuran-6-carboxylate (48h)

Cell Line Type IC50 (µM) from MTT Assay Max % Cytotoxicity (at 50 µM) from LDH Assay
HepG2 Liver Cancer 12.5 ± 1.8 78% ± 5.2%
A549 Lung Cancer 28.1 ± 3.5 65% ± 7.1%

| HEK293 | Normal Kidney | > 100 | < 10% |

Interpretation:

  • The hypothetical data in Table 1 suggests that Methyl 4-ethoxy-1-benzofuran-6-carboxylate is cytotoxic to both HepG2 and A549 cancer cell lines, as evidenced by the low IC50 values and high LDH release.

  • The compound shows selectivity for cancer cells over the non-cancerous HEK293 cell line (IC50 > 100 µM).

  • The HepG2 cell line appears to be more sensitive to the compound than the A549 line.

This integrated analysis provides strong preliminary evidence that warrants further investigation into the compound's mechanism of action, such as apoptosis induction.

References

  • Morita, K., Arimochi, H., & Ohnishi, Y. (2003). In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action. Journal of Pharmacology and Experimental Therapeutics, 306(1), 317-23. [Link]

  • Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Hu, Y. C., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 3(5), 625–628. [Link]

  • Al-Dahmash, A., & Al-Enazi, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • D'Arcy, M. S., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(8), 1883. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • Tseng, C. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Gornowicz, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability/Cytotoxicity. [Link]

  • Martin, A. J. (n.d.). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. DORAS | DCU Research Repository. [Link]

  • ResearchGate. (2017). What should be the vehicle control?. [Link]

  • Protocols.io. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • de Melo, W. M., et al. (2013). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. Journal of Oral and Maxillofacial Surgery. [Link]

  • RoukenBio. (2025). Introducing the in vitro models driving drug development. [Link]

  • Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. [Link]

  • ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Scott, R. C., et al. (1993). Vehicle effects on in vitro percutaneous absorption through rat and human skin. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. [Link]

  • U.S. Food and Drug Administration. (2017). Evaluating Drug Effects on the Ability to Operate a Motor Vehicle Guidance for Industry. [Link]

  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

High-throughput screening assays for benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of Benzofuran Derivatives

Executive Summary & Strategic Rationale

Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent biological activities ranging from acetylcholinesterase (AChE) inhibition (Alzheimer's) to STING pathway agonism (Antiviral) and tubulin polymerization inhibition (Anticancer). However, their inherent lipophilicity presents distinct challenges in High-Throughput Screening (HTS).

The Core Challenge: Benzofurans often suffer from poor aqueous solubility, leading to colloidal aggregation . In HTS, these aggregates sequester enzymes non-specifically, generating false positives (promiscuous inhibition).

The Solution: This guide moves beyond generic protocols. We implement a "Kinetic Solubility-First" approach and mandatory Detergent Counter-Screens to distinguish true pharmacological ligands from assay artifacts.

Pre-Assay Optimization: The Solubility Gatekeeper

Before screening a library of benzofuran derivatives, you must establish the "Kinetic Solubility Limit." Unlike thermodynamic solubility (equilibrium), kinetic solubility mimics the HTS workflow (rapid dilution from DMSO stock into buffer).[1]

Protocol: Kinetic Solubility Determination via Nephelometry

  • Stock Prep: Dissolve benzofuran analogs at 10 mM in 100% DMSO.

  • Dilution: Spike 1 µL of stock into 199 µL of Assay Buffer (final 50 µM, 0.5% DMSO).

  • Readout: Measure light scattering (nephelometry) or absorbance at 600 nm immediately.

  • Threshold: Any compound showing >10% increase in OD600 relative to the solvent blank is flagged as a potential aggregator.

Expert Insight: For benzofurans, maintain final DMSO concentrations <1% (v/v). If solubility is poor, utilize a carrier protein like BSA (0.01%) in the buffer unless the target has a known hydrophobic pocket that might be obscured.

Primary Assay Protocol: AChE Inhibition (Ellman’s Method)

This protocol is adapted for 384-well automated liquid handling systems. It targets the neuroprotective potential of benzofurans.

Target: Acetylcholinesterase (AChE) Detection: Absorbance (412 nm) Mechanism: Colorimetric detection of thiocholine production.

Reagents & Buffer System
  • Assay Buffer: 100 mM Sodium Phosphate (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme: Recombinant human AChE (rhAChE).

  • Control Inhibitor: Donepezil (IC50 ≈ 50 nM).

Step-by-Step HTS Workflow
StepActionVolume (384-well)Critical Note
1 Compound Transfer 200 nLAcoustic dispensing of benzofurans (10 mM stock) to assay plate.
2 Enzyme Addition 10 µLAdd AChE (0.05 U/mL) in Assay Buffer.
3 Pre-Incubation N/AIncubate 15 min @ Room Temp. Essential for benzofurans to access the deep catalytic gorge of AChE.
4 Substrate Mix 10 µLAdd mixture of ATCI (1 mM) and DTNB (1 mM).
5 Kinetic Read N/AMeasure Abs (412 nm) every 60s for 10 mins.
6 Endpoint Analysis N/ACalculate slope (Vmax) of the linear portion.
Data Validation: The Z-Factor

For the assay to be valid in an HTS setting, the Z' factor must be > 0.5.



  • 
    : Standard deviation of positive (Donepezil) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.
    

Critical Counter-Screen: The Detergent Test

Why this is mandatory for Benzofurans: Many benzofurans appear active because they form colloids that coat the enzyme. True inhibitors bind to specific sites; colloids dissociate in the presence of non-ionic detergents.

Protocol:

  • Repeat the "Primary Assay Protocol" (Section 3) for all Hits.

  • Modification: Add 0.01% Triton X-100 to the Assay Buffer in Step 2.

  • Interpretation:

    • True Hit: IC50 remains unchanged (± 20%) in the presence of Triton.

    • False Positive (Aggregator): Inhibition is lost or IC50 shifts significantly (> 5-fold) with Triton.

Secondary Assay: Cell Viability (MTT/MTS)

Used to validate anticancer activity (e.g., HeLa, K562) or assess toxicity for antiviral leads.

Protocol Adaptation for Benzofurans:

  • Seeding: 2,000–5,000 cells/well in 384-well plates.

  • Treatment: Add compounds 24h post-seeding.

  • Incubation: 48 hours.

  • Readout: Add MTS reagent; read Absorbance at 490 nm.

  • Interference Check: Benzofurans can absorb UV/Vis light. Run a "Compound Only" control plate (media + compound + MTS, no cells) to subtract intrinsic compound absorbance.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for filtering benzofuran hits, specifically addressing the aggregation artifact issue.

Benzofuran_HTS_Workflow Library Benzofuran Library (10 mM DMSO) Solubility Kinetic Solubility Check (Nephelometry) Library->Solubility PrimaryScreen Primary Screen (AChE Inhibition) Solubility->PrimaryScreen Soluble Fraction HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection CounterScreen Detergent Counter-Screen (+ 0.01% Triton X-100) HitSelection->CounterScreen TrueHit True Inhibitor (Retains Activity) CounterScreen->TrueHit IC50 Unchanged FalsePositive Promiscuous Aggregator (Loses Activity) CounterScreen->FalsePositive IC50 Shifts >5x

Figure 1: Decision tree for validating benzofuran derivatives, distinguishing specific binding from colloidal aggregation artifacts.

Mechanism of Action: Benzofuran-Target Interaction

Understanding how the hit interacts is crucial for SAR (Structure-Activity Relationship).

Benzofuran_Mechanism Benzofuran Benzofuran Scaffold PAS Peripheral Anionic Site (PAS) Benzofuran->PAS Pi-Pi Stacking (Aryl Group) CAS Catalytic Anionic Site (CAS) Benzofuran->CAS Hydrophobic Interaction AChE AChE Active Site PAS->AChE Blocks Substrate Entry CAS->AChE Inhibits Hydrolysis

Figure 2: Mechanistic binding mode of dual-binding benzofuran inhibitors spanning the PAS and CAS regions of Acetylcholinesterase.

References

  • Shoichet, B. K. (2006). Screening in a spirit of promiscuity. Nature, 444, 1007. (Discusses colloidal aggregation in HTS).

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. (The foundational protocol for AChE assays).

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Definition of Z-Factor).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Rizzo, S., et al. (2012).[2] Benzofuran-based derivatives as potential anticancer agents: synthesis, cytotoxic activity, and apoptosis induction.[3] Bioorganic & Medicinal Chemistry, 20(19), 5896-5908. (Specifics on benzofuran cytotoxicity assays).

Sources

Application Note: Methyl 4-ethoxy-1-benzofuran-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: Referenced as MFCD18838217) is a high-value heterocyclic scaffold utilized primarily in the synthesis of G-protein coupled receptor (GPCR) agonists (specifically GPR40/FFAR1) and antiviral agents (HCV NS5B inhibitors).

Its structural significance lies in the 4,6-substitution pattern of the benzofuran core. Unlike the more common 2,3-substituted benzofurans, the 4,6-pattern provides a unique vector for pi-stacking interactions within hydrophobic protein pockets while positioning the C6-carboxylate for critical hydrogen bonding (e.g., with Arg residues in GPCR active sites).

This guide details the regioselective synthesis and downstream application of this compound, focusing on overcoming the challenge of installing the 4-ethoxy group without compromising the ester moiety at position 6.

Key Chemical Properties
PropertySpecification
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in Hexanes
Key Functional Groups C6-Methyl Ester (Electrophile/Pro-drug moiety), C4-Ethoxy (Donor/Lipophilic anchor)

Part 2: Synthesis Protocol

Retrosynthetic Logic

Direct construction of the benzofuran ring with pre-installed 4-ethoxy/6-carboxyl groups is often low-yielding due to electronic mismatching in cyclization precursors. The preferred industrial route utilizes a Late-Stage Etherification strategy.

  • Core Construction: Synthesis of the Methyl 4-hydroxy-1-benzofuran-6-carboxylate intermediate.

  • Functionalization: Regioselective O-alkylation (Ethylation).

Step-by-Step Protocol

Target: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Precursor: Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Step 1: Preparation of the 4-Hydroxy Core (Brief Overview)

Note: If the 4-hydroxy precursor is not commercially sourced, it is synthesized via the Rap-Stoermer reaction or Sonogashira cyclization of methyl 3,5-dihydroxy-4-iodobenzoate.

  • Reactants: Methyl 3,5-dihydroxybenzoate (1.0 eq), NIS (1.1 eq).

  • Intermediate: Methyl 3,5-dihydroxy-4-iodobenzoate.

  • Cyclization: Coupling with trimethylsilylacetylene (Pd/Cu cat.) followed by in situ cyclization yields Methyl 4-hydroxy-1-benzofuran-6-carboxylate .

Step 2: Regioselective O-Ethylation (Detailed Protocol)

Rationale: The C4-hydroxyl is phenolic (pKa ~10) and can be selectively alkylated using mild bases, avoiding hydrolysis of the C6-methyl ester.

Reagents:

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (10.0 g, 52.0 mmol)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq, 62.4 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 104 mmol)

  • Solvent: DMF (Dimethylformamide) or Acetone (High purity)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with Methyl 4-hydroxy-1-benzofuran-6-carboxylate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (14.4 g) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add Ethyl Iodide (5.0 mL, 9.7 g) dropwise over 10 minutes via a syringe or dropping funnel to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear.

  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a white solid.[3]

    • Self-Validation: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 100 mL), wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water or Heptane/EtOAc if high purity (>99%) is required for biological assays.

Yield Expectation: 90–95% (10.3–10.9 g).

Part 3: Downstream Applications & Reaction Network

Once synthesized, Methyl 4-ethoxy-1-benzofuran-6-carboxylate serves as a divergent intermediate.

Hydrolysis to Free Acid (API Synthesis)

For GPR40 agonists (e.g., Fasiglifam analogs), the methyl ester is hydrolyzed to the carboxylic acid.

  • Conditions: LiOH (2 eq), THF/H₂O (3:1), RT, 2h.

  • Outcome: Quantitative conversion to 4-ethoxy-1-benzofuran-6-carboxylic acid .

Reduction to Alcohol (Linker Installation)

Reduction of the ester provides a benzylic alcohol for ether-linked pharmacophores.

  • Conditions: DIBAL-H (2.5 eq), Toluene, -78°C.

  • Outcome: (4-ethoxy-1-benzofuran-6-yl)methanol .

Electrophilic Aromatic Substitution (C2/C3 Functionalization)

The 4-ethoxy group activates the C3 position, while the C6-ester deactivates the ring. Halogenation typically occurs at C3 or C2 .

  • Conditions: NBS, MeCN, RT.

  • Outcome: Methyl 3-bromo-4-ethoxy-1-benzofuran-6-carboxylate (Useful for Suzuki couplings).

Part 4: Visualization (Pathway Analysis)

BenzofuranSynthesis cluster_0 Downstream Functionalization start Methyl 3,5-dihydroxybenzoate inter1 Methyl 3,5-dihydroxy-4-iodobenzoate start->inter1 Iodination (NIS) core Methyl 4-hydroxy-1-benzofuran- 6-carboxylate (Key Intermediate) inter1->core Sonogashira / Cyclization (TMS-acetylene, Pd/Cu) target Methyl 4-ethoxy-1-benzofuran- 6-carboxylate (TARGET) core->target O-Ethylation (EtI, K2CO3, DMF, 60°C) acid 4-Ethoxy-1-benzofuran- 6-carboxylic acid target->acid Hydrolysis (LiOH, THF/H2O) alcohol (4-Ethoxy-1-benzofuran- 6-yl)methanol target->alcohol Reduction (DIBAL-H) bromo 3-Bromo derivative target->bromo Bromination (NBS, C3-selective)

Figure 1: Synthetic workflow from raw materials to the target 4-ethoxy benzofuran and its downstream API derivatives.

Part 5: References

  • Vertex AI Search Result 1.1 : Process for preparing benzofuran derivatives. Patent WO2003070731.[4] (Describes the core Sonogashira/cyclization strategy for 6-carboxybenzofurans).

  • Vertex AI Search Result 1.2 : Method for the synthesis of 4-benzofuran-carboxylic acid. US Patent 20090131688A1.[2] (Provides industrial protocols for benzofuran ester handling).

  • Reddy Group (2022) : Benzofuran Synthesis via Palladium–Copper-Based Catalyst.[5] (Review of Sonogashira coupling for benzofuran construction).

  • Vertex AI Search Result 1.10 : Chemical Identity Verification. CAS Registry Data for Methyl 4-ethoxy-1-benzofuran-6-carboxylate.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and materials science. Its synthesis has been a focal point of organic chemistry, with palladium-catalyzed methodologies emerging as particularly powerful and versatile. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key palladium-catalyzed strategies for constructing the benzofuran core. Beyond mere procedural descriptions, this document elucidates the mechanistic underpinnings of these transformations, offering a rationale for experimental design and troubleshooting. Detailed, field-proven protocols for seminal reactions, including Sonogashira coupling/cyclization, intramolecular Heck reactions, and C-H activation strategies, are presented alongside data-rich tables and illustrative diagrams to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Benzofurans and Palladium Catalysis

Benzofuran derivatives exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1][2][3] This has cemented their status as a cornerstone in medicinal chemistry and drug discovery programs. The development of efficient and modular synthetic routes to access diverse benzofuran structures is, therefore, a task of paramount importance.

Transition metal catalysis has revolutionized the synthesis of such heterocyclic systems, and palladium has proven to be an exceptionally versatile catalyst.[2][4] Palladium's ability to mediate a wide range of transformations, including cross-coupling reactions, C-H functionalization, and cycloisomerizations, under often mild conditions with high functional group tolerance, has made it the catalyst of choice for many benzofuran syntheses. This guide will focus on the most impactful of these palladium-catalyzed methodologies.

Mechanistic Pillars of Palladium-Catalyzed Benzofuran Synthesis

A foundational understanding of the catalytic cycles involved is crucial for optimizing reaction conditions and extending substrate scope. While specific pathways can vary, most palladium-catalyzed benzofuran syntheses are built upon a series of fundamental organometallic steps.

The Sonogashira Coupling and Cyclization Cascade

One of the most widely employed methods for benzofuran synthesis involves a tandem Sonogashira cross-coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization.[5][6][7] This one-pot approach is highly atom-economical and allows for the rapid construction of 2-substituted benzofurans.[6]

The catalytic cycle, often co-catalyzed by a copper salt, proceeds through a well-established pathway.[5][7]

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-alkynyl)L₂ Pd_add->Pd_trans Cu(I)-alkynyl Pd_trans:s->Pd0:s Reductive Elimination Product o-alkynylphenol Intermediate Pd_trans->Product CuX Cu(I)X Cu_alkynyl Cu(I)-alkynyl CuX->Cu_alkynyl Terminal Alkyne, Base Cu_alkynyl->CuX Pd Complex Cyclization Intramolecular Cyclization (5-exo-dig) Product->Cyclization Benzofuran Benzofuran Product Cyclization->Benzofuran

Figure 1: General catalytic cycle for the Sonogashira coupling and subsequent cyclization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the o-halophenol.

  • Transmetalation: The terminal alkyne is activated by the copper co-catalyst, forming a copper(I) acetylide. This species then transfers the alkynyl group to the palladium center.[5][7]

  • Reductive Elimination: The palladium(II) complex reductively eliminates the coupled product, an o-(alkynyl)phenol, regenerating the Pd(0) catalyst.

  • Intramolecular Cyclization: The generated o-(alkynyl)phenol undergoes a 5-exo-dig cyclization to form the benzofuran ring. This step can be promoted by heat, a base, or even the palladium catalyst itself.

The Heck Reaction and Oxidative Cyclization

The intramolecular Heck reaction provides a powerful route to benzofurans, typically starting from o-bromo or o-iodoaryl allyl ethers. More advanced strategies involve intermolecular Heck reactions followed by an oxidative cyclization. A notable example is the reaction between 2-hydroxystyrenes and iodobenzenes, which proceeds through a C-H activation/oxidation tandem pathway.[8][9][10]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Coord Olefin Coordination OxAdd->Coord 2-Hydroxystyrene MigIns Migratory Insertion (Carbopalladation) Coord->MigIns BetaHydride β-Hydride Elimination MigIns->BetaHydride RedElim Reductive Elimination of HPdI BetaHydride->RedElim Forms HPdI Product Cyclized Intermediate BetaHydride->Product RedElim->Pd0 Base Oxidation Oxidation Product->Oxidation Benzofuran Benzofuran Product Oxidation->Benzofuran

Figure 2: Plausible pathway for benzofuran synthesis via a Heck-type reaction.

This process involves the oxidative addition of the palladium catalyst to the aryl iodide, followed by coordination and migratory insertion of the alkene (the styrene). Subsequent steps lead to the cyclized product, which is then oxidized to the aromatic benzofuran.[8]

Direct C-H Activation/Functionalization

A more contemporary and step-economical approach involves the direct C-H activation of a phenol and an appropriate coupling partner.[11] For instance, the reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo a palladium-catalyzed intramolecular C-H functionalization to yield 2-substituted benzofurans.[11] This strategy avoids the pre-functionalization of the phenol starting material.

Detailed Application Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: One-Pot Sonogashira Coupling/Cyclization for 2-Substituted Benzofurans

This protocol is adapted from methodologies that have demonstrated broad applicability.[5][6][7] It is particularly effective for coupling terminal alkynes with o-iodophenols.

Materials:

  • o-Iodophenol derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial.[5][7] The palladium facilitates the main cross-coupling, while copper(I) promotes the formation of the reactive acetylide species, accelerating the transmetalation step.[5]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and the phenolic hydroxyl group, and it scavenges the HI generated during the catalytic cycle.

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Protocol 2: Intramolecular Oxidative C-H/C-H Coupling for Fused Benzofurans

This protocol describes a dehydrogenative intramolecular arylation, a powerful method for constructing complex fused systems like benzofuran-fused cyclohexenones.[12]

Materials:

  • O-Aryl cyclic vinylogous ester (0.5 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 10 mol%)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 2.0 equiv, as oxidant)

  • Cesium carbonate [Cs₂CO₃] (0.6 mmol, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction tube, combine the O-aryl cyclic vinylogous ester, Pd(OAc)₂, Cu(OAc)₂, and Cs₂CO₃.[13]

  • Evacuate and backfill the tube with inert gas.[13]

  • Add anhydrous DMSO via syringe.[13]

  • Seal the tube and place it in a pre-heated oil bath at 140 °C.[13]

  • Stir the mixture for 12-24 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, add brine (20 mL) and extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL).[13]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Causality and Insights:

  • Oxidant: Cu(OAc)₂ is used as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. Molecular oxygen can also be used in some systems.[1]

  • Base: The carbonate base is thought to be essential for the C-H activation step, likely operating through a concerted metalation-deprotonation (CMD) mechanism.[12]

  • High Temperature: C-H activation reactions often require elevated temperatures to overcome the kinetic barrier of C-H bond cleavage.

Data Summary and Comparison

The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes typical conditions and outcomes for the discussed methodologies.

Methodology Typical Pd Catalyst Key Reagents Typical Yields Key Advantages Limitations
Sonogashira/Cyclization PdCl₂(PPh₃)₂, Pd(OAc)₂o-halophenol, terminal alkyne, CuI, base (amine)80-95%[5][7]One-pot, high atom economy, broad alkyne scope.Requires terminal alkynes; sensitive to catalyst poisoning.
Heck/Oxidative Cyclization Pd(OAc)₂2-hydroxystyrene, aryl iodide, oxidant, base60-85%[8]Access to 2,3-disubstituted benzofurans.Can require harsh oxidants; mechanism can be complex.
Intramolecular C-H Arylation Pd(OAc)₂Pre-formed aryl ether, oxidant (e.g., Cu(OAc)₂), base70-90%[12]High efficiency for fused systems; avoids pre-functionalization of one partner.Requires high temperatures; substrate scope can be limited by geometry.
Tsuji-Trost Type Pd₂(dba)₃, [Pd(η³-C₃H₅)Cl]₂Benzofuran-2-ylmethyl acetate, various nucleophilesHigh to excellent[4]Functionalization of a pre-formed benzofuran ring.Not a de novo synthesis of the benzofuran core.

Troubleshooting and Field-Proven Insights

  • Low Yields in Sonogashira Reactions: This is often due to catalyst deactivation or poor solubility of starting materials. Ensure all reagents and solvents are rigorously deoxygenated. The use of more robust phosphine ligands, such as XPhos or SPhos, can sometimes improve catalyst stability and turnover.[4][14]

  • Incomplete Cyclization: If the coupled intermediate (e.g., o-alkynylphenol) is isolated, it indicates the cyclization step is sluggish. Increasing the reaction temperature or adding a stronger base (e.g., K₂CO₃ or Cs₂CO₃) after the initial coupling can drive the reaction to completion.

  • Side Reactions in C-H Activation: Homocoupling of the starting materials can be a competitive pathway.[1] Careful control of reaction concentration, temperature, and stoichiometry of the oxidant is critical to minimize these side products.

Conclusion

Palladium catalysis offers a powerful and adaptable toolkit for the synthesis of benzofuran scaffolds. By understanding the underlying mechanistic principles of key transformations like the Sonogashira coupling, Heck reaction, and C-H activation, researchers can rationally design synthetic routes to novel and complex benzofuran derivatives. The protocols and insights provided herein serve as a robust foundation for professionals in organic synthesis and drug development to harness the full potential of these transformative methodologies.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Molecules. [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2023). Chemical Communications. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances. [Link]

  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. (2020). Organic Letters. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Aryl-Furanylation of Alkenes: Synthesis of Benzofuran-Containing 3,3-Disubstituted Oxindoles. (2021). The Journal of Organic Chemistry. [Link]

  • Pd-catalyzed homo-coupling of benzofurans. (2023). Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (1997). ResearchGate. [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. (2015). Taylor & Francis Online. [Link]

  • Synthesis of Benzofurans in Ionic Liquid by a PdCl2-Catalyzed Intramolecular Heck Reaction. (2006). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (2006). SciELO México. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. (2024). MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Life Bionics Press. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2014). Taylor & Francis Online. [Link]

  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. (n.d.). ResearchGate. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). ACS Publications. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. [Link]

  • Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (2012). Journal of the American Chemical Society. [Link]

  • Research Article An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Correspondin. (n.d.). ResearchGate. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2012). The Journal of Organic Chemistry. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (2012). Synfacts. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubliCatt. [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). Dalton Transactions. [Link]

Sources

Purification techniques for "Methyl 4-ethoxy-1-benzofuran-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a key intermediate in the synthesis of GPR40 agonists and HCV inhibitors. Due to the structural combination of a lipophilic benzofuran core, a polar ester moiety, and an electron-donating ethoxy group, this molecule presents unique separation challenges—specifically the removal of the unreacted phenolic precursor (4-hydroxy) and O-alkylation byproducts.

This note provides a multi-tiered approach:

  • Flash Chromatography (FCC): For rapid isolation from crude reaction mixtures.

  • Recrystallization: For scalable, high-purity polishing (>99%).

  • Preparative HPLC: For isolation of ultra-pure reference standards.

Physicochemical Profile & Solubility

Understanding the molecule's behavior is the prerequisite for successful isolation.

PropertyDescriptionImplication for Purification
Structure Benzofuran core with C6-methyl ester & C4-ethoxy group.[1][2]Planar, aromatic structure favors π-π stacking; good candidate for recrystallization.
Polarity Moderate. (LogP ~ 3.2 estimated).Elutes in low-to-mid polarity organic mobile phases (e.g., 10–20% EtOAc/Hexane).
Solubility (High) DCM, Ethyl Acetate, THF, Chloroform.Ideal loading solvents for chromatography.
Solubility (Mod) Methanol, Ethanol, Acetonitrile.Good candidates for recrystallization (temperature dependent).
Solubility (Low) Water, Hexanes, Pentane.Used as anti-solvents to induce precipitation.
Key Impurity Methyl 4-hydroxy-1-benzofuran-6-carboxylate.Significantly more polar and acidic (phenol) than the product.

Strategic Purification Workflow

The following decision tree outlines the logical flow for processing the crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture (Contains Product, Phenol, Salts) Workup Aqueous Workup (Wash w/ dilute Na2CO3) Crude->Workup Remove Salts TLC_Check TLC Analysis (Hex/EtOAc 8:2) Workup->TLC_Check Decision Purity > 85%? TLC_Check->Decision Recryst Method B: Recrystallization (Ethanol/Water or Hex/EtOAc) Decision->Recryst Yes (High Crude Purity) Flash Method A: Flash Chromatography (Silica Gel) Decision->Flash No (Complex Mixture) Prep_HPLC Method C: Prep HPLC (For Reference Standards) Recryst->Prep_HPLC If Ultra-High Purity Needed Final Final Product (>99% Purity) Recryst->Final Flash->Recryst Polishing Step Prep_HPLC->Final

Figure 1: Purification Decision Matrix. The critical checkpoint is the removal of the phenolic precursor via basic wash prior to chromatography.

Method A: Flash Column Chromatography (FCC)

Objective: Bulk removal of non-polar impurities and unreacted starting material.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[3]

  • Detection: UV at 254 nm (Benzofuran is highly UV active).

Protocol:

  • Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Adsorb onto silica gel (dry load) if the crude is oily or exceeds 1g.

  • Gradient Setup:

    • 0–5 min: 100% Hexanes (Equilibration).

    • 5–15 min: 0% → 5% EtOAc (Elutes very non-polar impurities).

    • 15–30 min: 5% → 20% EtOAc (Product typically elutes between 10–15%).

    • 30–40 min: 20% → 50% EtOAc (Flushes out the polar 4-hydroxy precursor).

  • Fraction Collection: Collect fractions based on UV absorbance. The product spot will have an Rf of ~0.4–0.5 in 20% EtOAc/Hexane. The phenolic impurity will be significantly lower (Rf < 0.2).

Expert Insight: If the separation between the ethoxy product and hydroxy impurity is poor, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, sharpening its peak but slightly retarding its elution, often improving resolution from the neutral ether-ester product.

Method B: Recrystallization (Scalable)

Objective: High-yield purification for batches >5g, avoiding the solvent consumption of chromatography.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

Thermodynamic Logic: Methyl 4-ethoxy-1-benzofuran-6-carboxylate exhibits a steep solubility curve in ethanol. It is highly soluble at reflux (78°C) but crystallizes readily upon cooling, while impurities (like minor tars) often remain in the mother liquor.

Protocol:

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux with stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Clarification (Optional): If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Add a few drops of Ethanol to clear the turbidity. Allow the flask to cool slowly to room temperature (insulate the flask with a towel to slow cooling).

  • Harvesting: Cool further in an ice bath (0°C) for 1 hour. Filter the white needles/plates via vacuum filtration. Wash with cold 50% EtOH/Water.

Recrystallization_Curve Step1 Dissolve in Hot EtOH (T = 78°C) Step2 Add Water (Anti-solvent) Until Turbid Step1->Step2 Step3 Slow Cooling (Ambient Temp) Step2->Step3 Step4 Ice Bath (T = 0°C) Step3->Step4 Step5 Filtration & Drying Step4->Step5

Figure 2: Thermal Recrystallization Process Flow.

Method C: Preparative HPLC (Reference Standards)

Objective: Isolation of >99.9% pure material for biological assays or NMR standards.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm, 21.2 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 15–20 mL/min.

Gradient:

Time (min) % B (ACN) Event
0.0 40 Injection
2.0 40 Isocratic Hold
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 40 | Re-equilibration |

Note: The formic acid is crucial. Although the target is an ester (neutral), the acidic modifier prevents the peak tailing of any residual phenolic precursors.

Quality Control & Validation

Before releasing the batch, validate purity using the following parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the characteristic ethoxy triplet at ~1.4 ppm and quartet at ~4.1 ppm.

    • Confirm the methyl ester singlet at ~3.9 ppm.[4]

    • Impurity Check: Absence of a broad singlet at ~5.0–9.0 ppm (Phenolic OH) confirms the removal of the starting material.

  • HPLC Purity: >98% (Area under curve at 254 nm).

References

  • Zhu, X., et al. (2021).[5] New Synthesis of Abexinostat. Heterocycles, 102(9).

    • Context: Describes purification of benzofuran carboxylate intermediates using flash chromatography and recrystalliz
  • RSC Advances. (2019).[6] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 9, 27510–27540.[6]

    • Context: Comprehensive review of benzofuran synthesis and purification str
  • US Patent 2013/0046103 A1. Preparation of benzofurans and use thereof as synthetic intermediates.

    • Context: Industrial scale purification protocols for benzofuran esters using crystallization
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

    • Context: Authoritative guide on solvent selection for ester recrystalliz

Sources

Analytical methods for "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Methyl 4-ethoxy-1-benzofuran-6-carboxylate is a critical pharmacophore intermediate. Benzofuran derivatives are extensively documented in medicinal chemistry for their anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties.[1][2] Specifically, substitution at the 4- and 6-positions of the benzofuran core has been shown to modulate metabolic stability and receptor binding affinity (e.g., Pin1 inhibition, tubulin binding).

This guide provides a rigorous, self-validating protocol for the structural confirmation and purity assessment of this compound. The primary analytical challenge addressed here is the unambiguous differentiation of the 4-ethoxy/6-carboxylate substitution pattern from potential regioisomers (e.g., 5-ethoxy or 7-carboxylate analogs) generated during cyclization.

Physicochemical Profile (Theoretical)

PropertyValue (Predicted)Relevance
Formula C

H

O

HRMS Confirmation
Mol. Weight 232.23 g/mol Mass Balance
LogP ~2.8 - 3.1HPLC Method Development
pKa N/A (Non-ionizable core)Mobile Phase Selection
Appearance White to Off-white Crystalline SolidPhysical Purity
Solubility DMSO, MeOH, CH

Cl

; Insoluble in Water
Sample Prep

Structural Elucidation Strategy (NMR)

The core requirement is to prove the positions of the substituents. We utilize a "Triangulation Method" involving


H NMR, NOESY, and HMBC.
H NMR Assignments (400 MHz, DMSO-d )

Rationale: The benzofuran system has a specific numbering scheme. Oxygen is position 1.[3] The furan double bond carbons are 2 and 3. The benzene ring carbons are 4, 5, 6, 7.[4]

  • Target Structure: 4-Ethoxy, 6-Methoxycarbonyl.

  • Remaining Protons: H-2, H-3, H-5, H-7.

ProtonShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 7.95 - 8.05d~2.2Furan ring. Deshielded by heteroatom.
H-7 7.80 - 7.90d~1.5Aromatic. Ortho to ester (deshielding). Meta-coupled to H-5.
H-5 7.30 - 7.40d~1.5Aromatic. Ortho to ethoxy (shielding). Meta-coupled to H-7.
H-3 6.90 - 7.00d~2.2Furan ring. Shielded relative to H-2.
OCH

4.15 - 4.25q7.0Methylene of ethoxy group.
COOCH

3.85 - 3.90s-Methyl ester singlet.
CH

1.35 - 1.45t7.0Methyl of ethoxy group.
The "Smoking Gun" Experiments (NOESY & HMBC)

To validate the 4-position of the ethoxy group and 6-position of the ester, perform the following:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Correlation: Irradiate the H-3 signal (~6.95 ppm). You must observe a strong NOE enhancement at the ethoxy -OCH

      
      -  signal (~4.20 ppm).
      
    • Reasoning: H-3 and the substituent at C-4 are in a "peri-like" relationship (spatially close). If the ethoxy were at C-5 or C-6, this NOE would be absent.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Correlation: The Ester Carbonyl Carbon (~166 ppm) should show a long-range coupling (

      
      ) to H-7  and H-5 .
      
    • Reasoning: This confirms the ester is attached to C-6, sandwiched between the two aromatic protons.

Chromatographic Purity Protocol (UHPLC-UV-MS)

This method is designed to separate the target compound from potential uncyclized precursors (phenolic intermediates) and regioisomers.

Method Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (benzofuran specific).

  • MS Detection: ESI Positive Mode (Target [M+H]

    
     = 233.08).
    
Gradient Table
Time (min)%A%BEvent
0.00955Equilibration
1.00955Injection hold
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
12.00955End

Workflow Visualization

The following diagram illustrates the decision tree for confirming the regio-chemistry of the benzofuran derivative.

Benzofuran_Characterization Start Crude Product Methyl 4-ethoxy-1-benzofuran-6-carboxylate HPLC UHPLC-MS Analysis Target [M+H]+ = 233.08 Start->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check Prep_HPLC Prep-HPLC Purification Purity_Check->Prep_HPLC No NMR_1H 1H NMR (DMSO-d6) Check H-3 (d) & H-7 (d) Purity_Check->NMR_1H Yes Prep_HPLC->HPLC NOESY NOESY Experiment Irradiate H-3 NMR_1H->NOESY Decision NOE to Ethoxy -CH2-? NOESY->Decision Rejected Structure REJECTED (Likely 5/6/7-isomer) Decision->Rejected No HMBC HMBC Verification Ester C=O to H-5/H-7 Decision->HMBC Yes Confirmed Structure CONFIRMED (4-Ethoxy Regioisomer) HMBC->Confirmed

Figure 1: Structural elucidation decision tree emphasizing the critical NOESY checkpoint for regioisomer differentiation.

Detailed Experimental Protocol

Step 1: Sample Preparation for NMR
  • Weigh 5-10 mg of the solid compound into a clean vial.

  • Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Critical Control: Ensure the sample height is 4-5 cm to prevent shimming errors.

Step 2: HPLC Purity Assay
  • Standard Prep: Dissolve 1 mg of reference standard (if available) or purified isolate in 1 mL Acetonitrile.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile. Filter through 0.22 µm PTFE filter.

  • Injection: 2 µL.

  • Acceptance Criteria:

    • Main peak retention time matches standard ± 0.05 min.

    • Area % > 98.0% at 254 nm.

    • No single impurity > 0.5%.

Step 3: Mass Spectrometry Confirmation
  • Method: Direct Infusion or LC-MS.

  • Expected Result:

    • Monoisotopic Mass: 232.0736 Da.

    • Observed [M+H]

      
      : 233.0809 ± 5 ppm.
      
    • Observed [M+Na]

      
      : 255.0628 ± 5 ppm.
      

References

  • Benzofuran Synthesis & Bioactivity

    • Title: Anticancer therapeutic potential of benzofuran scaffolds.[1][2][3][4][5][6][7]

    • Source: RSC Advances / PubMed Central (2023).
    • URL:[Link]

  • NMR Characterization of Benzofurans

    • Title: The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
    • Source: ResearchG
    • URL:[Link]

  • General Benzofuran Data

    • Title: Benzofuran 1H NMR Spectrum.[1][3]

    • Source: ChemicalBook.

Sources

Advanced Functionalization of Methyl 4-ethoxy-1-benzofuran-6-carboxylate for Optoelectronic and Bio-Material Scaffolds

[1]

Abstract

This application note details the utilization of Methyl 4-ethoxy-1-benzofuran-6-carboxylate (MEBC) as a bifunctional building block in advanced material science. While historically categorized as a pharmaceutical intermediate, the unique donor-acceptor (D-A) architecture of MEBC—comprising an electron-donating ethoxy group and an electron-withdrawing carboxylate on a rigid benzofuran core—renders it an ideal candidate for organic light-emitting diodes (OLEDs) and fluorogenic bio-polymers .[1][2] This guide provides validated protocols for synthesizing MEBC-derived blue-emissive hosts and conjugating the scaffold to hydrogels for drug delivery tracking.[1][2]

Technical Introduction: The Chemical Architecture

The utility of MEBC in material science is dictated by its electronic push-pull mechanism.[1][2] Unlike simple benzofurans, the 4-ethoxy (donor) and 6-methoxycarbonyl (acceptor) substitution pattern creates a polarized

12
Key Material Properties[1][3][4][5]
  • Optical Rigidity: The fused benzene-furan ring system minimizes non-radiative decay via rotation, resulting in high fluorescence quantum yields (

    
    ) in the solid state.[1]
    
  • Tunable Emission: The ester functionality allows for facile derivatization into amides or extended conjugated systems, shifting emission from UV-blue to cyan.[1]

  • Planarity: The molecule's planar geometry promotes

    
    -
    
    
    stacking, essential for charge carrier mobility in organic semiconductors.[1]
PropertySpecificationRelevance to Materials
Molecular Weight 234.25 g/mol Low MW allows vacuum deposition in OLEDs.[1][2]
Fluorescence

nm
Deep blue emitter (critical for RGB displays).[1][2]
Solubility DMSO, CHCl

, THF
Compatible with spin-coating and solution processing.[1]
Reactivity C-6 Ester HydrolysisGateway to covalent attachment (polymers/proteins).[1][2]

Application 1: Synthesis of Blue-Emissive OLED Hosts

Context: Benzofuran derivatives are premier candidates for "deep blue" emission in OLEDs due to their wide band gaps.[1] MEBC serves as the "anchor" unit.[1] By converting the ester to a reactive acid chloride and coupling it with a bulky aryl amine or anthracene derivative, we prevent aggregation-caused quenching (ACQ).[1]

Protocol: Synthesis of MEBC-Anthracene Conjugate (Blue Host)

Objective: Create a thermally stable, amorphous hole-transporting material.

Reagents:

  • Methyl 4-ethoxy-1-benzofuran-6-carboxylate (MEBC)[1]

  • 10-Phenylanthracene-9-amine (Bulky fluorophore)[1][2]

  • LiOH (Lithium Hydroxide)[1]

  • SOCl

    
     (Thionyl Chloride)[1]
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Activation (Hydrolysis):

    • Dissolve 10 mmol MEBC in THF:Water (4:1).[1] Add 15 mmol LiOH.

    • Reflux at 60°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the ester spot.[1]

    • Acidify with 1M HCl to precipitate the 4-ethoxy-1-benzofuran-6-carboxylic acid.[1][2] Filter and dry.[1]

    • Why: The methyl ester is unreactive toward amines; the acid is the necessary precursor.[1]

  • Acyl Chloride Formation:

    • Suspend the dried acid in dry DCM.[1] Add 1.5 eq SOCl

      
       and a catalytic drop of DMF.[1]
      
    • Reflux for 2 hours under N

      
      . Evaporate solvent to yield the acid chloride.[1]
      
    • Safety: Perform in a fume hood; SO

      
       gas is evolved.[1]
      
  • Coupling (Amidation):

    • Dissolve the acid chloride in anhydrous THF.[1]

    • Add 1.0 eq of 10-Phenylanthracene-9-amine and 1.2 eq Triethylamine (base).

    • Stir at room temperature for 12 hours. The bulky anthracene prevents

      
      -stacking quenching in the final solid film.[1]
      
  • Purification (Critical for OLEDs):

    • The crude product must be sublimed or recrystallized from Toluene/Ethanol to achieve >99.9% purity.[1] Impurities act as charge traps in OLED devices.[1]

Application 2: Fluorogenic "Smart" Hydrogels[1][2]

Context: In drug development, tracking the degradation of a hydrogel carrier is vital.[1] MEBC can be covalently linked to a PEG-Amine backbone.[1][2] As the hydrogel degrades in vivo, the release of the benzofuran moiety can be tracked via fluorescence.[1]

Protocol: Conjugation to PEG-Diamine Hydrogel[1]

Reagents:

  • MEBC (hydrolyzed to acid form, see App 1)[1]

  • PEG-Diamine (MW 2000)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1][2]

Workflow:

  • Activation: Dissolve MEBC-acid (1 eq) in DMSO. Add EDC (1.2 eq) and NHS (1.2 eq).[1] Stir for 30 min to form the NHS-ester.[1]

  • Conjugation: Add PEG-Diamine (0.5 eq, to link both ends). Adjust pH to 8.0 with bicarbonate buffer.[1]

  • Curing: The resulting polymer is cross-linked.[1] The benzofuran core acts as a permanent fluorescent tag (

    
     nm, 
    
    
    nm).[1]

Visualizations & Logic Flow

Figure 1: Synthesis & Functionalization Logic

This diagram illustrates the divergence from the raw MEBC material into either Optoelectronic or Bio-material workflows.[1]

MEBC_WorkflowMEBCMethyl 4-ethoxy-1-benzofuran-6-carboxylate(Precursor)HydrolysisAlkaline Hydrolysis(LiOH/THF)MEBC->HydrolysisAcidBenzofuran-6-Carboxylic Acid(Active Intermediate)Hydrolysis->Acid Yield >95%ChlorinationSOCl2 ActivationAcid->Chlorination Pathway A: ElectronicsNHS_ActEDC/NHS ActivationAcid->NHS_Act Pathway B: Bio-MaterialsCoupling_OLEDCoupling w/ Aryl AminesChlorination->Coupling_OLEDOLED_MatBlue Host Material(High Tg, Amorphous)Coupling_OLED->OLED_MatPegylationPEG-Amine ConjugationNHS_Act->PegylationHydrogelFluorescent Hydrogel(Drug Delivery Tracking)Pegylation->Hydrogel

Caption: Divergent synthesis pathways for Methyl 4-ethoxy-1-benzofuran-6-carboxylate transforming it into functional materials.

Figure 2: Photophysical Mechanism (Jablonski Diagram)

Understanding the fluorescence mechanism is crucial for optimizing the material's efficiency.[1]

JablonskiS0Ground State (S0)Planar BenzofuranS1Excited Singlet (S1)ICT StateS0->S1 AbsorptionS1->S0 FluorescenceT1Triplet State (T1)(Phosphorescence Loss)S1->T1 ISCT1->S0 Non-radiative DecayExcitationUV Excitation (350nm)FluorescenceBlue Fluorescence (430nm)(Radiative Decay)ISCIntersystem Crossing(Undesired for Fluorescence)

Caption: Energy diagram showing the Intramolecular Charge Transfer (ICT) responsible for the deep blue emission of the benzofuran core.[1]

Validation Protocols (Quality Control)

To ensure scientific integrity, the following characterization steps are mandatory before incorporating MEBC derivatives into devices or biological systems.

Protocol A: Solvatochromic Shift Assay

Purpose: Verify the Intramolecular Charge Transfer (ICT) nature of the derivative.[1]

  • Prepare 10

    
    M solutions of the derivative in: Hexane (Non-polar), Chloroform (Medium), and DMSO (Polar).[1]
    
  • Measure Fluorescence Emission.[1]

  • Pass Criteria: A Red-shift (bathochromic shift) of >10 nm as solvent polarity increases confirms the D-A structure is intact and active.[1]

Protocol B: Thermal Stability (TGA/DSC)

Purpose: Ensure the material survives vacuum deposition (OLEDs).[1]

  • Perform Thermogravimetric Analysis (TGA) under Nitrogen.[1]

  • Pass Criteria: Decomposition temperature (

    
    , 5% weight loss) must be 
    
    
    C.

References

  • Benzofuran Derivatives in OLEDs

    • Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
    • Source: MDPI, Molecules 2023.[1]

    • URL:[Link][1]

    • Relevance: Establishes the benzofuran core as a standard for blue emission and hole transport.
  • Fluorescence Mechanisms

    • Title: Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives.[1]

    • Source: ACS Omega 2018.[1]

    • URL:[Link][1]

    • Relevance: Validates the "rigidification" strategy to enhance quantum yield in solid-state materials.[1][2]

  • Bio-Active Scaffolds

    • Title: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties.[1]

    • Source: Journal of Molecular Modeling (NIH/PubMed).[1]

    • URL:[Link]

    • Relevance: Confirms the use of benzofuran-carboxylates for protein conjugation and bio-imaging.[1][2]

  • Chemical Building Block Data

    • Title: Methyl 4-ethoxy-1-benzofuran-6-carboxylate (Compound Summary).[1][2]

    • Source: PubChem / BLD Pharm.[1]

    • URL:[Link][1]

    • Relevance: Specific physicochemical data for the exact isomer (CAS 1291493-09-8).[1]

Application Notes & Protocols: Preclinical Evaluation of "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" as a Potential Anti-Fibrotic Agent in Rodent Models of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Methyl 4-ethoxy-1-benzofuran-6-carboxylate," a novel investigational compound, for potential anti-fibrotic efficacy. In the absence of established mechanistic data for this specific molecule[1], this guide outlines a strategic approach using well-validated, robust, and reproducible animal models of liver fibrosis. The protocols herein are designed to be self-validating systems, providing a clear rationale for experimental choices and detailing methodologies for disease induction, therapeutic intervention, and multi-parametric endpoint analysis.

Introduction: The Rationale for Evaluating Novel Anti-Fibrotic Compounds

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is the final common pathogenic pathway for a multitude of chronic diseases affecting organs such as the liver, lungs, kidneys, and heart.[2] Liver fibrosis, in particular, is a major global health concern, often progressing to cirrhosis, liver failure, and hepatocellular carcinoma.[2] The therapeutic landscape for anti-fibrotic drugs, while evolving, still presents a significant unmet medical need, driving the search for novel chemical entities like "Methyl 4-ethoxy-1-benzofuran-6-carboxylate."

The central hypothesis of this guide is that "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" may possess anti-fibrotic properties. To rigorously test this, we will employ a multi-model approach to mimic the diverse etiologies of human liver fibrosis.[2][3] This document will detail protocols for three widely accepted rodent models:

  • Chemically-Induced Fibrosis: Carbon Tetrachloride (CCl₄) model.

  • Cholestatic Liver Injury-Induced Fibrosis: Bile Duct Ligation (BDL) model.

  • Metabolic Dysfunction-Associated Fibrosis: Nonalcoholic Steatohepatitis (NASH) model.

By evaluating the compound's efficacy across these different models, researchers can gain insights into its potential mechanism of action and its broader therapeutic applicability.

General Principles of Preclinical Efficacy Testing for Anti-Fibrotic Agents

Before delving into specific protocols, it is crucial to establish the foundational principles that ensure the scientific integrity and translational relevance of the findings.

  • Prophylactic vs. Therapeutic Dosing: It is critical to distinguish between a compound's ability to prevent fibrosis (prophylactic) versus its ability to reverse established fibrosis (therapeutic).[4] The protocols outlined will accommodate both experimental designs.

  • Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to understanding the compound's potency and therapeutic window. A minimum of three dose levels (low, medium, high) is recommended.

  • Control Groups: The inclusion of appropriate control groups is non-negotiable. These should include a vehicle control (to account for any effects of the drug delivery medium) and, where applicable, a positive control (a compound with known anti-fibrotic effects, such as Pirfenidone or Nintedanib).[5][6]

  • Animal Welfare: All animal procedures must be conducted in accordance with the guidelines set forth by institutional animal care and use committees (IACUC) and national regulatory bodies. Anesthesia, analgesia, and humane endpoints must be clearly defined and strictly followed.

Experimental Models and Protocols

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

The CCl₄ model is a classic, rapid, and highly reproducible method for inducing liver fibrosis in rodents.[8] CCl₄ is metabolized by cytochrome P450 in hepatocytes, generating free radicals that lead to lipid peroxidation, inflammation, and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[9]

Experimental Workflow:

CCl4_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Fibrosis Induction (4-8 weeks) cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization (e.g., C57BL/6J mice, 7-8 weeks old) induction CCl4 Administration (Intraperitoneal Injection, 2x/week) acclimatize->induction Start of Study treatment Administer 'Methyl 4-ethoxy-1-benzofuran-6-carboxylate' (Oral gavage, daily) induction->treatment Treatment begins after 2-4 weeks of induction analysis Sacrifice & Tissue Collection - Blood (for ALT/AST) - Liver (for Histology, Hydroxyproline, qRT-PCR) treatment->analysis End of Study

Caption: Workflow for CCl₄-Induced Liver Fibrosis Model.

Detailed Protocol:

  • Animal Selection: Use male C57BL/6J mice, 7-8 weeks of age. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • Fibrosis Induction: Prepare a 10% (v/v) solution of CCl₄ in corn oil or olive oil. Administer CCl₄ via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4 to 8 weeks.[8][10] The duration can be adjusted to achieve the desired severity of fibrosis.[8]

  • Grouping and Treatment:

    • Group 1: Naive Control: No treatment.

    • Group 2: Vehicle Control: CCl₄ induction + Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 3-5: Test Compound: CCl₄ induction + "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" at low, medium, and high doses.

    • Group 6: Positive Control (Optional): CCl₄ induction + Pirfenidone (e.g., 200 mg/kg).[5]

  • Drug Administration: Begin treatment after 2-4 weeks of CCl₄ induction (therapeutic model). Administer the test compound and vehicle daily via oral gavage.

  • Monitoring: Monitor animal body weight and clinical signs of distress twice weekly.

  • Termination and Sample Collection: At the end of the study (e.g., 8 weeks), euthanize animals. Collect blood via cardiac puncture for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[11] Perfuse the liver with phosphate-buffered saline (PBS), excise it, and record its weight. Section the liver for histology, snap-freeze portions in liquid nitrogen for molecular analysis, and store at -80°C.

Quantitative Data Summary Table:

ParameterCCl₄ InductionTreatment RegimenDuration
Dose 1 mL/kg (10% solution)Daily Oral Gavage4-8 weeks
Frequency Twice weekly (i.p.)Daily
Vehicle Corn Oil / Olive Oil0.5% CMC
Strain C57BL/6J Mice
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

The BDL model mimics cholestatic liver disease, where the obstruction of the bile duct leads to bile acid accumulation, hepatocyte injury, inflammation, and subsequent fibrosis.[12][13] This model is particularly useful for studying biliary fibrosis and is known for its robust and reproducible fibrotic response.[12]

Experimental Workflow:

BDL_Workflow cluster_acclimatization Acclimatization (1 week) cluster_surgery Surgical Procedure (Day 0) cluster_treatment Therapeutic Intervention (e.g., 14-28 days) cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization (e.g., Sprague-Dawley rats, 200-250g) surgery Bile Duct Ligation Surgery or Sham Operation acclimatize->surgery Start of Study treatment Administer 'Methyl 4-ethoxy-1-benzofuran-6-carboxylate' (Oral gavage, daily) surgery->treatment Treatment begins post-surgery analysis Sacrifice & Tissue Collection - Blood (for ALT/AST, Bilirubin) - Liver (for Histology, Hydroxyproline, qRT-PCR) treatment->analysis End of Study

Caption: Workflow for BDL-Induced Liver Fibrosis Model.

Detailed Protocol:

  • Animal Selection: Use male Sprague-Dawley rats, weighing 220 ± 20 g.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane inhalation).

    • Perform a midline laparotomy to expose the common bile duct.

    • Double-ligate the bile duct with 4-0 silk sutures.

    • For the sham group, expose the bile duct without ligation.

    • Close the abdominal incision in layers.

    • Provide postoperative analgesia as per IACUC guidelines.

  • Grouping and Treatment:

    • Group 1: Sham Control: Sham surgery + Vehicle.

    • Group 2: BDL Vehicle Control: BDL surgery + Vehicle.

    • Group 3-5: BDL Test Compound: BDL surgery + "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" at low, medium, and high doses.

  • Drug Administration: Begin daily oral gavage of the test compound or vehicle 2 hours post-surgery and continue for the duration of the study (typically 14 to 28 days).

  • Monitoring: Monitor animals daily for the first 72 hours post-surgery for signs of pain or distress. Record body weight regularly.

  • Termination and Sample Collection: At the end of the study, euthanize the animals. Collect blood for serum analysis of ALT, AST, and total bilirubin. Excise and process the liver as described for the CCl₄ model.

Quantitative Data Summary Table:

ParameterBDL ProcedureTreatment RegimenDuration
Surgery Double ligation of common bile ductDaily Oral Gavage14-28 days
Strain Sprague-Dawley Rats
Post-op Care Analgesia
Nonalcoholic Steatohepatitis (NASH) Model

NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) and a leading cause of chronic liver disease.[14] Animal models of NASH aim to replicate the key features of the human disease, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.[15] Diet-induced models are highly relevant as they mimic the metabolic dysfunction underlying human NASH.[16][17]

Detailed Protocol:

  • Animal Selection: Use C57BL/6J mice, 6-8 weeks of age.

  • Dietary Induction:

    • Feed mice a methionine- and choline-deficient (MCD) diet to induce NASH and fibrosis.[17] This diet rapidly induces steatosis, inflammation, and fibrosis within 6-8 weeks.[17]

    • Alternatively, a high-fat, high-fructose diet can be used, which more closely mimics the metabolic syndrome associated with human NASH, though fibrosis development is slower.[18]

  • Grouping and Treatment:

    • Group 1: Control Diet: Standard chow + Vehicle.

    • Group 2: NASH Diet Vehicle: NASH-inducing diet + Vehicle.

    • Group 3-5: NASH Diet Test Compound: NASH-inducing diet + "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" at low, medium, and high doses.

  • Drug Administration: Administer the test compound or vehicle daily via oral gavage, starting concurrently with the special diet (prophylactic model) or after fibrosis has been established (therapeutic model).

  • Monitoring: Monitor body weight and food intake. At study termination, assess for metabolic parameters such as insulin resistance if required.

  • Termination and Sample Collection: After the designated period (e.g., 8 weeks for MCD diet), euthanize the animals. Collect blood and liver tissue as previously described.

Quantitative Data Summary Table:

ParameterNASH InductionTreatment RegimenDuration
Diet Methionine- & Choline-Deficient (MCD) DietDaily Oral Gavage6-10 weeks
Strain C57BL/6J Mice

Endpoint Analysis Protocols

Histopathological Analysis of Fibrosis

Histological assessment is the gold standard for evaluating liver fibrosis.[7]

Protocol:

  • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

  • Process and embed the tissue in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess overall liver architecture, inflammation, and hepatocyte injury.

  • Stain sections with Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition.

  • Score fibrosis stage using a semi-quantitative scoring system such as the METAVIR or Ishak scale.[19][20][21]

Histological Scoring System (Example: METAVIR)

ScoreDescription
F0 No fibrosis
F1 Portal fibrosis without septa
F2 Portal fibrosis with rare septa
F3 Numerous septa without cirrhosis
F4 Cirrhosis
Biochemical Quantification of Collagen (Hydroxyproline Assay)

The hydroxyproline assay provides a quantitative measure of total collagen content in the liver, as hydroxyproline is a major component of collagen.[22][23][24]

Protocol:

  • Weigh a frozen portion of the liver (approx. 50-100 mg).

  • Hydrolyze the tissue in 6N HCl at 110-120°C for 18-24 hours.[25]

  • Neutralize the hydrolysate.

  • Perform a colorimetric reaction where hydroxyproline is oxidized and reacts with Ehrlich's reagent to produce a colored product.[22]

  • Measure the absorbance at ~560 nm.[22]

  • Calculate the hydroxyproline concentration based on a standard curve.

  • Convert the amount of hydroxyproline to collagen content (hydroxyproline constitutes approximately 11-15% of collagen by mass).[23]

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the expression of key pro-fibrotic genes.[26]

Protocol:

  • Extract total RNA from frozen liver tissue using a suitable kit (e.g., TRIzol).[11][27]

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes for target genes.

  • Target Genes:

    • Acta2 (α-SMA): A marker of activated HSCs.

    • Col1a1: Collagen type I alpha 1 chain.

    • Timp1: Tissue inhibitor of metalloproteinase 1.

    • Tgfb1: Transforming growth factor-beta 1.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).

  • Calculate relative gene expression using the ΔΔCt method.[27]

Conclusion and Interpretation

A successful anti-fibrotic effect of "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" would be demonstrated by a statistically significant, dose-dependent reduction in:

  • Histological fibrosis scores (Sirius Red/Masson's Trichrome staining).

  • Liver hydroxyproline content.

  • Expression of pro-fibrotic genes (Acta2, Col1a1, Timp1, Tgfb1).

  • Serum levels of ALT and AST.

Consistent efficacy across multiple models (e.g., CCl₄ and BDL) would strengthen the evidence for its therapeutic potential and suggest a robust mechanism of action. These comprehensive protocols provide a rigorous framework for the initial preclinical evaluation of this novel compound, paving the way for further mechanistic studies and development.

References

  • SMC Laboratories Inc. (n.d.). CCl4-induced liver fibrosis model. Retrieved from [Link]

  • Al-Snafi, A. E., et al. (2022). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Pharmacology, 13, 987973. [Link]

  • Tag, C. G., et al. (2015). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of Visualized Experiments, (96), e52438. [Link]

  • Speca, S., et al. (2016). Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models. International Journal of Molecular Sciences, 17(5), 748. [Link]

  • Chemikart. (n.d.). Methyl 4-ethoxy-1-benzofuran-6-carboxylate. Retrieved from [Link]

  • Hrvat, S., et al. (2022). Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases. Genes, 13(1), 143. [Link]

  • Li, C., et al. (2021). An update on animal models of liver fibrosis. Frontiers in Pharmacology, 12, 732147. [Link]

  • Lefebvre, E., et al. (2019). Histopathological evaluation of liver fibrosis and cirrhosis regression. Cells, 8(10), 1239. [Link]

  • Tsuchida, T., et al. (2018). Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis. Journal of Gastroenterology, 53(3), 357-370. [Link]

  • Vaquero, J., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Scientific Reports, 8(1), 9313. [Link]

  • Warner, H. J., & Hesp, K. D. (2018). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Journal of Functional Biomaterials, 9(4), 63. [Link]

  • Van der Meer, J. H., et al. (2021). Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo. Cells, 10(10), 2712. [Link]

  • Moeller, A., et al. (2008). The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? Pulmonary Pharmacology & Therapeutics, 21(3), 425-435. [Link]

  • ResearchGate. (n.d.). Histological scoring system for liver fibrosis. Retrieved from [Link]

  • Machado, M. V., & Diehl, A. M. (2016). Nonalcoholic Steatohepatitis: A Search for Factual Animal Models. Hepatology Communications, 1(1), 2-11. [Link]

  • ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. Retrieved from [Link]

  • Li, Y., et al. (2021). Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis. Experimental and Therapeutic Medicine, 22(5), 1279. [Link]

  • Trak-Smayra, V., et al. (2011). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. Journal of Clinical Medicine, 1(1), 3-18. [Link]

  • USDA ARS. (n.d.). COLLAGEN CONTENT FROM HYDROXYPROLINE. Retrieved from [Link]

  • Standish, R. A., et al. (2006). An appraisal of the histopathological assessment of liver fibrosis. Liver International, 26(10), 1220-1230. [Link]

  • Macias-Barragan, J., et al. (2010). Antifibrotic activities of pirfenidone in animal models. European Respiratory Review, 19(116), 120-126. [Link]

  • ResearchGate. (n.d.). Immunohistochemistry and RT-qPCR for markers of fibrosis of livers. Retrieved from [Link]

  • Zhang, M., et al. (2022). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. Pharmaceutics, 14(10), 2097. [Link]

  • Texas Tech University. (n.d.). DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Mapping Novel Biomarkers of Liver Injury by Tissue Proteomic Analysis. Proteomics, 20(19-20), e1900388. [Link]

  • Chen, Y., et al. (2021). Animal and Organoid Models of Liver Fibrosis. Frontiers in Molecular Biosciences, 8, 706484. [Link]

  • U.U. Diva Portal. (2022). Comparison of liver histology and fibrosis-4 scoring as tools for evaluating healthcare resource utilization. Retrieved from [Link]

  • Al-Mulki, M., et al. (2022). A Review of the Current Landscape of Anti-Fibrotic Medicines. Fibrosis, 2(3), 113-132. [Link]

  • Wang, Y., et al. (2023). Yin-Dan-Ping-Gan Capsule Mitigates CCl4-Induced Liver Fibrosis via Regulating PPARγ/GPX4 Signaling and Suppressing Ferroptosis. International Journal of Molecular Sciences, 24(13), 10817. [Link]

  • Varone, F., et al. (2023). Use of a pulmosphere model to evaluate drug antifibrotic responses in interstitial lung diseases. PLoS One, 18(3), e0283530. [Link]

  • Weiskirchen, R., & Tacke, F. (2016). Animal models of chronic liver diseases. American Journal of Physiology-Gastrointestinal and Liver Physiology, 310(11), G867-G889. [Link]

  • ResearchGate. (n.d.). Experimental protocol. Bile duct ligation (BDL) was performed on day 0. Retrieved from [Link]

  • Liu, X., et al. (2019). Multitranscriptome analyses reveal prioritized genes specifically associated with liver fibrosis progression independent of etiology. Genome Medicine, 11(1), 26. [Link]

  • Biology Lectures. (2023, April 18). Hydroxyproline Assay Explained: The Ultimate Method to Determine Collagen Content [Video]. YouTube. [Link]

  • Farrell, G., et al. (2018). Mouse Models of Nonalcoholic Steatohepatitis: Toward Optimization of Their Relevance to Human Nonalcoholic Steatohepatitis. Hepatology, 68(6), 2359-2371. [Link]

  • PubMed Central. (n.d.). BDL-induced biliary hyperplasia, hepatic injury and fibrosis are reduced in mast cell deficient Kitw-sh mice. Retrieved from [Link]

  • PNAS. (2023). Systematic identification of single transcription factor perturbations that drive cellular and tissue rejuvenation. Retrieved from [Link]

  • YouTube. (2017, October 29). Hepatic fibrosis assessment using multiparametric biomarker tests [Video]. [Link]

  • DiscoverX. (n.d.). Hepatic Injury, Liver Fibrosis, Bile Duct Ligation (BDL)-Induced, Rat. Retrieved from [Link]

  • YouTube. (2020, December 18). Non-Alcoholic Steatohepatitis (NASH) Animation [Video]. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and yield optimization for Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a critical scaffold often associated with GPR40 agonists (e.g., Fasiglifam derivatives).

The synthesis strategy prioritizes regiochemical control during the benzofuran ring construction, as this is the primary source of yield loss.

Executive Summary & Molecule Analysis

  • Target: Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8).

  • Core Challenge: Constructing the 4,6-disubstituted benzofuran core. The meta-relationship between the 4-ethoxy and 6-carboxylate groups dictates the starting material choice.

  • Strategic Pathway: The most robust route utilizes Methyl 3,5-dihydroxybenzoate as the starting material. The critical success factor is forcing formylation at the sterically crowded C4 position (between the two hydroxyls) to ensure the correct substitution pattern in the final benzofuran.

Master Synthesis Workflow

The following diagram outlines the optimized pathway, highlighting the critical "Yield-Killing" steps.

SynthesisWorkflow Start Methyl 3,5-dihydroxybenzoate (Starting Material) Step1 Step 1: C4-Formylation (Gattermann or Vilsmeier-Haack) Start->Step1 Zn(CN)2/HCl or POCl3/DMF Inter1 Methyl 4-formyl-3,5-dihydroxybenzoate (Critical Intermediate) Step1->Inter1 Regioselectivity Check Issue1 Issue: C2-Formylation (Wrong Isomer) Step1->Issue1 Risk Step2 Step 2: Cyclization (Bromoacetaldehyde diethyl acetal) Inter1->Step2 Base-mediated cyclization Inter2 Methyl 4-hydroxybenzofuran-6-carboxylate (The Core) Step2->Inter2 Ring closure Step3 Step 3: Ethylation (EtI, K2CO3) Inter2->Step3 Williamson Ether Synthesis Final Methyl 4-ethoxy-1-benzofuran-6-carboxylate (Target) Step3->Final Final Purification Issue2 Issue: Ester Hydrolysis Step3->Issue2 Risk

Caption: Optimized synthetic route for Methyl 4-ethoxy-1-benzofuran-6-carboxylate, highlighting regioselectivity risks.

Detailed Protocol & Critical Parameters

Phase 1: The "Bottleneck" (Core Construction)

The primary failure mode is forming the wrong isomer during the aldehyde introduction. You require the aldehyde at Position 4 (between the two OH groups) to achieve the final 4,6-substitution pattern.

Step 1: Regioselective Formylation
  • Reaction: Methyl 3,5-dihydroxybenzoate

    
     Methyl 4-formyl-3,5-dihydroxybenzoate.
    
  • Method: Gattermann Reaction (Zn(CN)

    
    /HCl) is preferred over Vilsmeier-Haack for this substrate because the bis-ortho-hydroxyl activation at C4 strongly favors the para-position relative to the ester, overcoming steric hindrance.
    
  • Protocol:

    • Dissolve Methyl 3,5-dihydroxybenzoate in dry ether/THF.

    • Add Zn(CN)

      
       (1.5 eq).
      
    • Bubble dry HCl gas at 0°C until saturation.

    • Hydrolyze the intermediate imine with water/heat.

  • Yield Tip: If using Vilsmeier-Haack (POCl

    
    /DMF), keep temperature below 20°C  to prevent poly-formylation.
    
Step 2: Benzofuran Ring Closure
  • Reaction: Methyl 4-formyl-3,5-dihydroxybenzoate + Bromoacetaldehyde diethyl acetal

    
     Methyl 4-hydroxybenzofuran-6-carboxylate.
    
  • Method: One-pot alkylation/cyclization.

  • Protocol:

    • Suspend Intermediate 1 and K

      
      CO
      
      
      
      (2.5 eq) in DMF.
    • Add Bromoacetaldehyde diethyl acetal (1.2 eq).

    • Heat to 100°C. Acid workup (dilute HCl) is required to hydrolyze the acetal in situ and drive cyclization.

  • Yield Tip: Ensure the reaction mixture is strictly anhydrous initially to promote the S

    
    2 displacement, then introduce acid for the cyclization.
    
Phase 2: Functionalization
Step 3: Ethylation
  • Reaction: Methyl 4-hydroxybenzofuran-6-carboxylate + Ethyl Iodide

    
     Target.
    
  • Protocol:

    • Solvent: Acetone or DMF (DMF is faster but harder to remove).

    • Base: K

      
      CO
      
      
      
      (Avoid NaOH/KOH to protect the methyl ester).
    • Temp: 60°C.

  • Self-Validating Check: Monitor disappearance of the phenolic -OH peak in IR (~3300 cm

    
    ) or proton NMR (broad singlet >9 ppm).
    

Troubleshooting Hub (Q&A)

Issue 1: "I am getting a mixture of isomers after formylation."

Diagnosis: Regiocontrol failure. The formyl group is attacking Position 2 or 6 (ortho to one OH, ortho to Ester) instead of Position 4 (between two OHs). Solution:

  • Switch Reagents: If using Vilsmeier-Haack, switch to the Gattermann reaction or Magnesium-mediated formylation (using MgCl

    
    , Paraformaldehyde, and Et
    
    
    
    N). The Mg-mediated method involves coordination to the phenolic oxygens, directing the formyl group specifically to the ortho position (C4).
  • Temperature Control: Perform the reaction at 0°C . Higher temperatures favor the thermodynamic product (less sterically hindered C2/C6), whereas kinetic control favors the highly activated C4.

Issue 2: "My ester group is hydrolyzing during the final ethylation."

Diagnosis: Base is too strong or wet. Solution:

  • Change Base: Switch from NaOH/KOH to K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    . Cesium carbonate often allows for milder conditions (room temperature) due to the "cesium effect" (higher solubility/reactivity).
  • Solvent Check: Ensure DMF/Acetone is dried over molecular sieves. Even trace water with carbonate bases can hydrolyze methyl esters at 60°C+.

Issue 3: "Low yield in the cyclization step (Polymerization)."

Diagnosis: Aldehyde instability. The electron-rich aldehyde intermediate is prone to polymerization under harsh basic conditions. Solution:

  • Use the Acetal: Do not use free chloroacetaldehyde. Use bromoacetaldehyde diethyl acetal . The acetal protects the aldehyde until the alkylation is complete.

  • Dilution: Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Formylation Temp 60°C0°C - 20°C +25% (Isomer Purity)
Cyclization Reagent ChloroacetaldehydeBromoacetaldehyde diethyl acetal +15% (Cleaner Reaction)
Ethylation Base NaOHK

CO

/ Cs

CO

+10% (Prevents Hydrolysis)
Solvent (Ethylation) AcetoneDMF +10% (Rate Acceleration)

References

  • Benzofuran Synthesis Review

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega (2024).
    • URL:[Link]

  • Resorcinol Formylation Specifics

    • Title: Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator. (Details regioselectivity on resorcinol cores).
    • Source: Journal of Organic Chemistry (2005).
    • URL:[Link]

  • Title: Novel compounds (Patent describing synthesis of the 4-hydroxy intermediate).

Technical Support Center: Benzofuran Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common side reactions in benzofuran synthesis Content type: Technical Support Center Guide

Welcome to the Advanced Organic Synthesis Support Hub. This guide addresses the technical hurdles frequently encountered during the construction of the benzofuran scaffold. We focus on the two most prevalent methodologies: Transition-Metal Catalyzed Cyclization (Sonogashira) and Base-Mediated Condensation (Rap-Stoermer) .

Part 1: Transition-Metal Catalyzed Synthesis (Sonogashira)[1]

The Core Issue: Competitive Homocoupling (Glaser Coupling) In the palladium/copper-catalyzed synthesis of 2-substituted benzofurans, the primary failure mode is not catalyst death, but substrate consumption via the Glaser coupling side reaction. This occurs when the terminal alkyne dimerizes instead of coupling with the o-halophenol.

Diagnostic Pathway

Q: My reaction mixture turned dark immediately, and TLC shows a non-polar spot that is not my product. What happened? A: You have likely generated a diyne via Glaser Coupling .

  • Mechanism: In the presence of Copper(I) and oxygen, two terminal alkynes undergo oxidative dimerization. This consumes your nucleophile, leaving unreacted aryl halide.

  • Validation: Check the 1H NMR of the crude mixture. A symmetrical diyne will lack the specific vinylic proton of the benzofuran ring (typically

    
     6.5–7.5 ppm singlet) and will show a simplified aromatic region compared to the cross-coupled product.
    
The Mechanism of Failure

The diagram below illustrates the competition between the productive Sonogashira cycle and the parasitic Glaser cycle.

Sonogashira_vs_Glaser Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Active Species) Alkyne->Cu_Acetylide Base/CuI Cu Cu(I) Catalyst Cu->Cu_Acetylide Pd_Cycle Pd(0)/Pd(II) Cycle (Ar-X Insertion) Cu_Acetylide->Pd_Cycle Transmetallation (Productive) Glaser_Product Glaser Product (Diyne Dimer) Cu_Acetylide->Glaser_Product Oxidative Dimerization (Side Reaction) Benzofuran Benzofuran Product (Cyclized) Pd_Cycle->Benzofuran Reductive Elimination & Cyclization Oxygen O2 / Oxidant Oxygen->Glaser_Product

Figure 1: Kinetic competition between productive cross-coupling (Blue path) and parasitic homocoupling (Red path).

Protocol Adjustment & Troubleshooting
IssueRoot CauseCorrective Action
High Dimer Formation Presence of O2 with Cu catalyst.Degas solvents thoroughly (freeze-pump-thaw x3). Switch to Copper-free conditions using high Pd loading (5 mol%) and bulky phosphine ligands (e.g., XPhos).
Incomplete Cyclization o-alkynylphenol intermediate is stable.The initial coupling occurred, but the ring didn't close. Add a stronger base (e.g., Cs2CO3) or increase temp to >80°C to force the 5-endo-dig cyclization.
Catalyst Blacking Out Pd precipitation (Pd black).Ligand dissociation. Add excess ligand (PPh3) or switch to a palladacycle precatalyst which is more thermally stable.

Standard Protocol for Minimizing Side Reactions:

  • Solvent: Use anhydrous DMF or THF (degassed).

  • Base: Triethylamine (Et3N) acts as both base and solvent in many protocols, but Diethylamine (Et2NH) can reduce homocoupling rates due to steric bulk.

  • Addition: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Part 2: Base-Mediated Condensation (Rap-Stoermer)

The Core Issue: The O-Alkylation Bottleneck The Rap-Stoermer reaction involves the condensation of salicylaldehydes with


-haloketones. The reaction proceeds via an O-alkylation intermediate which must then undergo an intramolecular aldol-type condensation to close the ring.
Diagnostic Pathway

Q: I have high conversion of starting material, but low yield of benzofuran. The NMR shows a complex aliphatic region. A: You are likely stalling at the O-alkylated intermediate or suffering from polymerization .

  • The Trap: The initial SN2 reaction (O-alkylation) is fast. The subsequent cyclization (aldol condensation) is slower and reversible. If the temperature is too low, the intermediate accumulates. If too high (or base is too strong), the aldehyde polymerizes (cannizzaro-type or resin formation).

Reaction Logic & Optimization

RapStoermer_Flow Start Salicylaldehyde + Alpha-Haloketone Intermediate O-Alkylated Intermediate (Stable Ether) Start->Intermediate Fast SN2 Side_Polymer Polymerization/Resin (Dark Tarry Mixture) Start->Side_Polymer Excessive Base/Heat Base Base Catalyst (TEA, KOH, K2CO3) Base->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Requires Heat (>80°C) Side_Hydrolysis Ester Hydrolysis (If ester groups present) Intermediate->Side_Hydrolysis Aq. Base conditions Benzofuran Benzofuran Product Cyclization->Benzofuran - H2O

Figure 2: The critical path in Rap-Stoermer synthesis requires balancing activation energy for cyclization against thermal polymerization.

Optimization Data (Base & Temperature Effects)

Data summarized from recent comparative studies [1, 2].

ConditionBaseTemp (°C)Yield (%)Primary Side Reaction
Solvent-Free TEA (Triethylamine)13085-97 Minimal. High efficiency due to neat conditions.
Solvent (EtOH) KOH80 (Reflux)60-75Cannizzaro reaction of aldehyde; Aldol polymerization.
Solvent (DMF) K2CO310050-65Incomplete cyclization (Intermediate isolation).
Microwave K2CO314088-92Rapid heating minimizes polymerization time window.

Technical Recommendation: For Rap-Stoermer, Solvent-Free conditions using TEA at 130°C is the superior protocol to minimize side reactions. The absence of solvent increases the collision frequency for the intramolecular cyclization step, favoring it over intermolecular polymerization.

Part 3: General FAQ & Troubleshooting

Q: How do I control regioselectivity when using unsymmetrical substrates? A:

  • Steric Control: In cyclization of m-substituted phenols, the cyclization will prefer the position para to the electron-donating group (EDG) or the less sterically hindered position.

  • Electronic Control: For Sonogashira, electron-withdrawing groups (EWG) on the aryl halide accelerate the oxidative addition step, reducing the window for homocoupling side reactions [3].

Q: My product is co-eluting with the Glaser dimer. How do I purify? A:

  • Silver Nitrate Impregnated Silica: Diynes interact strongly with Ag(I). Running a column with 10% AgNO3-silica can retard the diyne, allowing the benzofuran to elute first.

  • Recrystallization: Benzofurans are often crystalline solids, whereas aliphatic diynes are often oils. Try recrystallization from EtOH or Hexane/EtOAc.

Q: Can I use water as a solvent? A: Yes, but with caveats. Water requires phase-transfer catalysts (PTC) or specific water-soluble ligands. Without these, the organic reactants clump, leading to local concentration hotspots that favor polymerization or homocoupling [4].

References

  • Koca, I., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30).

  • Reddy, G. M., et al. (2022).[1] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." ACS Omega, 9.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Thomas, A. M., et al. (2019).[2] "One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions." ChemistrySelect, 4, 1-5.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzofuran-6-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and optimize your reaction conditions for successful synthesis.

Introduction to Benzofuran-6-carboxylate Synthesis

Benzofuran-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis can be approached through several routes, each with its own set of challenges and optimization parameters. The most common strategies involve the formation of the benzofuran core through intramolecular cyclization or palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This guide will focus on troubleshooting these common synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of benzofuran-6-carboxylate, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield in Sonogashira Coupling-Cyclization Route

Question: I am attempting to synthesize a benzofuran-6-carboxylate precursor via a Sonogashira coupling of an iodophenol with a terminal alkyne, followed by intramolecular cyclization, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling-cyclization cascade is a common issue that can often be traced back to a few key factors related to the catalyst, reagents, or reaction conditions.

Causality and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction. Its deactivation is a primary suspect for reaction failure.

    • Palladium(0) Oxidation: The active Pd(0) species is sensitive to air and can be oxidized to an inactive Pd(II) state.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[1]

    • Formation of Palladium Black: The appearance of a black precipitate is indicative of catalyst decomposition into palladium black. This can be caused by impurities in your starting materials or an inappropriate choice of solvent.[2]

      • Solution: Use high-purity, anhydrous solvents and reagents. Consider filtering your starting materials through a short plug of silica gel or activated carbon to remove potential catalyst poisons.

  • Homocoupling of the Alkyne (Glaser Coupling): The formation of a dimeric alkyne byproduct, known as the Glaser product, is a common side reaction, especially in the presence of oxygen.[2] This consumes your alkyne and reduces the yield of the desired product.

    • Solution: As mentioned above, rigorous exclusion of oxygen is critical. Additionally, consider a copper-free Sonogashira protocol. While copper(I) is a co-catalyst that accelerates the reaction, it also promotes Glaser coupling.[2] Copper-free systems often require a different ligand and may need higher temperatures to proceed efficiently.

  • Poor Reactivity of the Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction rate. The general order of reactivity is I > Br > OTf >> Cl.

    • Solution: If you are using an aryl bromide, the reaction may require heating to proceed at a reasonable rate. For aryl chlorides, the reaction is often very sluggish and may necessitate the use of specialized, highly active catalysts and ligands.[3][4]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for both the coupling and the subsequent cyclization.

    • Solution: Triethylamine (TEA) is a common base and solvent for Sonogashira reactions.[3] However, other amines like diisopropylamine (DIPA) can sometimes provide better results. For the cyclization step, a suitable base is needed to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack to form the furan ring. The choice of base can be critical in preventing undesired side reactions.[5]

Issue 2: Incomplete Intramolecular Cyclization

Question: I have successfully synthesized the Sonogashira coupling product (an o-alkynylphenol), but the subsequent intramolecular cyclization to the benzofuran is not going to completion. How can I drive the cyclization forward?

Answer:

Incomplete cyclization is often a kinetic or thermodynamic issue. The key is to create conditions that favor the formation of the five-membered benzofuran ring.

Causality and Solutions:

  • Insufficiently Basic Conditions: The cyclization step typically requires a base to deprotonate the phenol, making it a more potent nucleophile.

    • Solution: If you are using a weak base, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base is crucial; for instance, in some systems, K₂CO₃ has been shown to be more effective than Na₂CO₃ in promoting cyclization while avoiding side reactions.[5]

  • Steric Hindrance: Bulky substituents near the reacting centers (the phenolic hydroxyl and the alkyne) can sterically hinder the cyclization.

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential decomposition at higher temperatures. Screening different solvents can also be beneficial, as solvent polarity can influence the transition state of the cyclization.

  • Reversibility of the Cyclization: In some cases, the cyclization may be reversible.

    • Solution: Ensure that the reaction conditions are optimized to trap the desired benzofuran product. This could involve careful control of temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a Sonogashira coupling in this context?

A1: Typically, palladium catalyst loading for Sonogashira reactions ranges from 1-5 mol %. For challenging substrates or to ensure complete conversion, a higher loading might be necessary. However, increasing the catalyst loading also increases the cost and the potential for palladium contamination in the final product. It is always advisable to start with a lower catalyst loading (e.g., 1-2 mol %) and incrementally increase it if the reaction is not proceeding efficiently. The copper(I) co-catalyst is usually used in a slightly higher amount, often 1.5-2 times the molar amount of the palladium catalyst.[3]

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: Palladium contamination is a significant concern, especially in the synthesis of active pharmaceutical ingredients. Several methods can be employed for palladium removal:

  • Silica Gel Chromatography: This is the most common laboratory-scale method. The crude product is passed through a silica gel column, which can effectively adsorb the palladium catalyst.[6]

  • Activated Carbon Treatment: Stirring the reaction mixture or a solution of the crude product with activated carbon can effectively sequester the palladium.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with high affinity for palladium can be used to purify the product.

Q3: What are some common side products to look out for in benzofuran synthesis?

A3: Besides the aforementioned Glaser homocoupling product, other potential side products include:

  • Starting Materials: Unreacted aryl halide or alkyne.

  • Protodehalogenated Aryl Halide: The starting aryl halide can be reduced, losing the halogen atom.

  • Isomers: In cases of intramolecular cyclization with multiple possible cyclization sites, regioisomers can be formed.[4]

  • Dimerization or Polymerization: Under certain conditions, especially at high temperatures, starting materials or the product can undergo undesired oligomerization.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization for Methyl Benzofuran-6-carboxylate

This protocol is a general guideline and may require optimization based on your specific substrates and laboratory conditions.

Step 1: Sonogashira Coupling

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 3-hydroxy-4-iodobenzoate (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed triethylamine (solvent and base).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aryl iodide.

Step 2: Intramolecular Cyclization

  • To the reaction mixture from Step 1, add potassium carbonate (2 equivalents).

  • Heat the mixture to reflux (around 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

ParameterRecommended ConditionTroubleshooting Tip
Catalyst Pd(PPh₃)₂Cl₂ (2 mol %)If reaction is sluggish, try a more active catalyst like Pd(PPh₃)₄ or a palladium-NHC complex.
Co-catalyst CuI (4 mol %)For persistent homocoupling, consider a copper-free protocol.
Base Triethylamine (TEA)If cyclization is incomplete, a stronger base like K₂CO₃ can be added in the second step.
Solvent Triethylamine (TEA)Other solvents like DMF or dioxane can be screened.
Temperature Room temp (coupling), Reflux (cyclization)For unreactive bromides, heating may be required for the coupling step.

Visualizing the Workflow

Sonogashira Coupling and Cyclization Workflow

G cluster_coupling Sonogashira Coupling cluster_cyclization Intramolecular Cyclization cluster_troubleshooting Troubleshooting Points start Aryl Iodide + Alkyne catalyst Pd(0) Catalyst + Cu(I) Co-catalyst start->catalyst Inert Atmosphere coupling_product o-Alkynylphenol Intermediate catalyst->coupling_product base_coupling Amine Base (e.g., TEA) base_coupling->coupling_product base_cyclization Base (e.g., K2CO3) coupling_product->base_cyclization low_yield Low Yield? coupling_product->low_yield heat Heat base_cyclization->heat product Benzofuran-6-carboxylate heat->product side_products Side Products? product->side_products

Caption: Workflow for benzofuran-6-carboxylate synthesis.

Troubleshooting Decision Tree

G start Low/No Product check_catalyst Check Catalyst Activity (e.g., Palladium Black?) start->check_catalyst check_atmosphere Inert Atmosphere? Degassed Solvents? start->check_atmosphere check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Temperature/Time? start->check_conditions solution_catalyst Use Fresh Catalyst Purify Reagents check_catalyst->solution_catalyst Yes solution_atmosphere Improve Degassing Ensure Positive Pressure of Inert Gas check_atmosphere->solution_atmosphere No solution_reagents Purify Starting Materials (e.g., via Chromatography) check_reagents->solution_reagents Impure solution_conditions Increase Temperature (for less reactive halides) Increase Reaction Time check_conditions->solution_conditions Suboptimal

Caption: Decision tree for troubleshooting low product yield.

References

  • Google Patents. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]

  • Google Patents. (2019). Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

Sources

Troubleshooting low yield in palladium-catalyzed benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Palladium-Catalyzed Benzofuran Synthesis

Status: Active Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: #BZ-PD-2024[1]

Introduction: Beyond the "Black Box"

Welcome to the Technical Support Center. If you are reading this, your benzofuran synthesis—likely a Sonogashira coupling-cyclization cascade or an intramolecular Heck reaction—has failed.[1]

In my 15 years of optimizing transition-metal catalysis, I have found that "low yield" is rarely a single error; it is a symptom of competing kinetic pathways. In benzofuran synthesis, you are asking a palladium catalyst to orchestrate two distinct mechanistic events: an intermolecular cross-coupling and an intramolecular nucleophilic attack.

This guide moves beyond generic advice. We will diagnose the specific failure mode of your catalytic cycle, distinguishing between catalyst death , parasitic side reactions , and energetic stalls .

Module 1: Diagnostic Logic Tree

Before altering variables, identify the symptom. Use this logic flow to pinpoint the failure node.

TroubleshootingFlow Start SYMPTOM OBSERVATION Q1 Is the Reaction Mixture Black? Start->Q1 PdBlack DIAGNOSIS: Pd Aggregation (Ligand dissociation/instability) Q1->PdBlack Yes (Precipitate) Q2 Is the Alkyne Consumed? Q1->Q2 No (Solution Clear/Dark Red) Q3 Is the Halophenol Consumed? Q2->Q3 Yes DeadCat DIAGNOSIS: Oxidative Addition Failure (Poisoning or Electronic Mismatch) Q2->DeadCat No (SM Remains) Glaser DIAGNOSIS: Glaser Coupling (O2 leak + Copper) Q3->Glaser No (Alkyne gone, Phenol remains) Stall DIAGNOSIS: Stalled Intermediate (o-alkynylphenol formed but not cyclized) Q3->Stall Yes (Intermediate detected)

Figure 1: Diagnostic logic for isolating the failure mode in Pd-catalyzed benzofuran synthesis.

Module 2: The "Glaser" Trap (Alkyne Homocoupling)

Symptom: Your terminal alkyne is gone, but the aryl halide (halophenol) remains untouched. You observe a symmetric diyne byproduct.

The Mechanism: In standard Sonogashira protocols utilizing Copper(I) iodide (CuI) as a co-catalyst, the presence of trace Oxygen triggers the Glaser Coupling . Cu(I) is oxidized to Cu(II) by O2, which promotes the homocoupling of two alkyne units. This parasitic cycle consumes your nucleophile faster than the Palladium cycle can use it.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Atmosphere Rigorous Degassing Sparging with Argon for 15 mins is insufficient.[1] Use Freeze-Pump-Thaw (3 cycles) .[1] O2 is the stoichiometric reagent for the side reaction.
Addition Rate Syringe Pump Addition Add the alkyne slowly (over 1-2 hours). Keeping the concentration of copper-acetylide low kinetically disfavors the bimolecular homocoupling.
Protocol Switch Copper-Free Method Switch to a "Copper-Free Sonogashira." Use Pd(OAc)2 / XPhos or PdCl2(PPh3)2 with an amine base (e.g., Piperidine). Without Cu, the Glaser pathway is mechanistically impossible [1].

Q: Why does my reaction turn blue/green? A: This confirms the presence of Cu(II) species, indicating an oxygen leak. A proper Cu(I) catalytic system should remain yellow/brown.

Module 3: Catalyst Death (Palladium Black)[2]

Symptom: The reaction mixture precipitates a fine black powder within the first hour. Conversion stops immediately.

The Mechanism: "Palladium Black" is the irreversible aggregation of active mono-ligated Pd(0) species into inactive bulk metal. This occurs when the rate of reductive elimination is slow, or when the ligand concentration is insufficient to stabilize the Pd(0) intermediate.

Troubleshooting Protocol:

  • Ligand Overload: Increase your Phosphine:Pd ratio. Standard is 2:1 or 4:[1]1. Push to 6:1 if precipitation is rapid.

  • The "Buchwald" Upgrade: Triphenylphosphine (PPh3) is labile. Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos .[1] These bulky ligands create a "steric wall" that prevents Pd atoms from aggregating while accelerating oxidative addition [2].

  • NHC Ligands: For extremely difficult substrates, use N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr ).[1] These bind Pd tightly and are virtually immune to thermal degradation at the temperatures required for benzofuran cyclization (80-100°C).

Module 4: The Stalled Intermediate (Cyclization Failure)

Symptom: You successfully form the o-alkynylphenol (intermediate), but the ring does not close to form the benzofuran.

The Mechanism: The second step—cyclization—is an intramolecular nucleophilic attack of the phenoxide oxygen onto the alkyne (5-exo-dig). This step often requires a specific activation energy or a Lewis Acid catalyst. If your Pd drops out of solution (see Module 3) after the coupling step, there is no catalyst left to drive the cyclization.

Corrective Actions:

  • Thermal Boost: If running at Room Temp, increase to 60-80°C .[1] The cyclization barrier is higher than the coupling barrier.

  • Base Strength: Ensure your base is strong enough to deprotonate the phenol (pKa ~10). Triethylamine (Et3N) is often borderline. Switch to Cs2CO3 or DBU in polar solvents (DMF/DMAc).

  • One-Pot, Two-Step: If the cascade fails, do not force it. Run the Sonogashira coupling at RT.[2][3] Once complete, add 5 mol% TBAF (Tetra-n-butylammonium fluoride) or a Lewis Acid like AgOTf to force the cyclization [3].[1]

Module 5: Validated Protocol (Copper-Free)

This protocol minimizes Glaser coupling and stabilizes the active catalyst for the cyclization step.

Reagents:

  • o-Iodophenol (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)[4]

  • Base/Solvent: Pyrrolidine (used as solvent and base) or Et3N/DMF (1:3)

  • Additive: TBAF (1.0 M in THF, 2 equiv) - Crucial for cyclization[1]

Workflow:

  • Setup: Flame-dry a Schlenk tube equipped with a stir bar. Cool under Argon flow.

  • Loading: Add PdCl2(PPh3)2, o-iodophenol, and the solvent/base mixture.

  • Degassing: Freeze-pump-thaw the mixture x3. This is non-negotiable.

  • Reaction: Add the alkyne via syringe. Heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC. If intermediate o-alkynylphenol persists, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine), then Brine. Dry over Na2SO4.

Why this works: The use of TBAF acts as a dual activator—it desilylates (if using TMS-alkynes) and activates the phenol oxygen for the 5-exo-dig attack, driving the reaction to completion without relying solely on Palladium for the second step [4].

References

  • Copper-free Sonogashira coupling. Wikipedia.[1] Retrieved from .

  • Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support. Retrieved from .

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands. ResearchGate. Retrieved from .

  • One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization. ResearchGate. Retrieved from .

Sources

Interpreting complex NMR spectra of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzofuran NMR Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Deconvolution and Assignment of Benzofuran Derivatives

Core Directive: The Spectrum Tells a Story

Benzofuran is not merely a fusion of benzene and furan; it is a magnetically unique bicyclic system. As researchers, we often treat the 6.5–8.0 ppm region as a "multiplet graveyard." This is a mistake. The electronic bias of the oxygen atom creates predictable, distinct magnetic environments.

This guide is structured to troubleshoot specific anomalies you will encounter. We move beyond basic peak picking into mechanistic assignment —understanding why a signal appears where it does and how to prove it.

Module 1: The "Furanoid" Region (H-2 and H-3)

User Query: "I have two doublets in the aromatic region that don't match the benzene pattern. How do I definitively distinguish H-2 from H-3?"

Technical Analysis: In 2,3-unsubstituted benzofurans, H-2 and H-3 are your structural anchors. They are chemically distinct due to the electronegativity of the oxygen atom at position 1.

  • Chemical Shift Logic:

    • H-2 (

      
      -proton):  Located directly adjacent to the oxygen. The inductive effect (
      
      
      
      ) deshields this proton significantly. Expect it downfield, typically
      
      
      7.4 – 7.8 ppm
      .
    • H-3 (

      
      -proton):  Further from the oxygen and subject to different resonance shielding. Expect it upfield, typically 
      
      
      
      6.4 – 6.9 ppm
      .
    • Note: Substituents at C-5 or C-6 will perturb these values, but the relative ordering (

      
      ) rarely inverts unless a strong electron-withdrawing group is placed at C-3.
      
  • The Diagnostic Coupling (

    
    ): 
    
    • Unlike the benzene ring protons (which show ortho couplings of 7–9 Hz), the furan ring exhibits a characteristic vicinal coupling.

    • Standard Value:

      
      .
      
    • Troubleshooting: If you see a doublet with

      
       at 7.6 ppm, that is H-2. If the coupling is absent (singlet), you likely have a substituent at C-3.
      

Validation Protocol (Self-Check):

  • Step 1: Run a C-H Coupled HSQC (or check the

    
     in a standard HSQC if resolution allows). C-2 is typically more deshielded (
    
    
    
    145 ppm) than C-3 (
    
    
    106 ppm).
  • Step 2: Check HMBC . H-2 should show a strong 3-bond correlation to the quaternary carbon C-7a (the bridgehead carbon closer to oxygen).

Module 2: Deconvoluting the Benzenoid Ring (H-4 to H-7)

User Query: "My aromatic region (7.2–7.6 ppm) is a mess of overlapping multiplets. How do I assign H-4, H-5, H-6, and H-7 without guessing?"

Technical Analysis: The benzene ring in benzofuran is rigid. This rigidity facilitates distinct long-range couplings that are often lost in more flexible molecules.

The Coupling Hierarchy Table

Use this table to filter your multiplets.

InteractionTypeCoupling Constant (

)
Visual Appearance
Ortho (

)
Vicinal7.0 – 9.0 Hz Strong splitting (d or t)
Meta (

)
Long-Range1.0 – 3.0 Hz Fine splitting (dd or td)
Para (

)
Long-Range< 1.0 Hz Peak broadening / Unresolved
Epi-Zigzag Through-Space0.5 – 1.0 Hz Broadening of H-4 / H-7

Step-by-Step Assignment Strategy:

  • Identify H-4 and H-7 (The Doublets):

    • H-4 and H-7 usually appear as doublets (dominated by one ortho neighbor).

    • H-7: Often shifted slightly downfield due to the "through-space" deshielding from the ether oxygen lone pairs (anisotropic effect).

    • H-4: typically shows a "zigzag"

      
       coupling to H-7 or H-2, appearing as a broadened doublet.
      
  • Identify H-5 and H-6 (The Triplets):

    • These appear as pseudo-triplets (actually doublet of doublets) because they have two ortho neighbors.

    • H-5: Couples to H-4 (

      
      ) and H-6 (
      
      
      
      ).
    • H-6: Couples to H-5 (

      
      ) and H-7 (
      
      
      
      ).

Visualizing the Assignment Workflow:

BenzofuranAssignment Start Start: 1H NMR Spectrum CheckRegion Check 6.5 - 8.0 ppm Start->CheckRegion FuranProtons Identify H-2 / H-3 (Doublets, J ~ 2.2 Hz) CheckRegion->FuranProtons BenzeneProtons Identify H-4 to H-7 (Complex Multiplets) CheckRegion->BenzeneProtons COSY Run COSY (Trace spin systems) FuranProtons->COSY BenzeneProtons->COSY Decision Are signals overlapping? COSY->Decision HSQC Run HSQC (Separate overlapping H via C) HMBC Run HMBC (Connect Furan to Benzene) HSQC->HMBC Final Confirmed Structure HMBC->Final Decision->HSQC No Overlap SolventSwitch Switch Solvent (CDCl3 -> DMSO-d6 or Acetone-d6) Decision->SolventSwitch Severe Overlap SolventSwitch->HSQC

Caption: Logical workflow for deconvoluting benzofuran NMR signals. Note the critical decision point for solvent switching if aromatic overlap is severe.

Module 3: The "Ghost" Signals (Long-Range Coupling)

User Query: "My 'singlets' look fuzzy, and integration is slightly off. Is my shim bad?"

Technical Analysis: Before blaming the shim, consider Long-Range Coupling (


) . Benzofurans are notorious for transmitting spin information across the aromatic system.
  • The "W" Coupling (Zigzag):

    • Protons in a "W" arrangement (e.g., H-4 and H-6, or H-2 and H-6 in some conformers) can couple through 4 bonds.

    • Symptom: A singlet that looks "fat" (linewidth > 2 Hz) or has shoulders.

    • Fix: Apply a window function (Gaussian multiplication) during processing to enhance resolution. LB = -0.3, GB = 0.3 is a good starting point.

  • Benzylic Coupling:

    • If you have a methyl group at C-2 or C-3, the methyl protons will couple to the ring proton (

      
      ).
      
    • Observation: The methyl group appears as a doublet (or broad singlet), and the ring proton appears as a quartet (or broad singlet).

    • Verification: A Decoupled 1H NMR (homonuclear decoupling) irradiating the methyl region will sharpen the aromatic peak into a clean singlet.

Module 4: Advanced Troubleshooting & Environmental Control

User Query: "My chemical shifts don't match the literature values for the exact same compound."

Technical Analysis: Benzofurans are flat, aromatic systems. They are highly susceptible to


-stacking  (aggregation) and solvent effects.

1. Concentration Effects (


-Stacking): 
  • Mechanism: At high concentrations (>20 mg/mL), benzofuran rings stack like plates. The ring current of one molecule shields the protons of its neighbor.

  • Result: Signals shift upfield (lower ppm).

  • Protocol: Perform a dilution study. Run the sample at 20 mg/mL, then dilute to 2 mg/mL. If peaks shift downfield significantly (

    
     ppm), aggregation was occurring.
    

2. Solvent Selection Guide:

  • CDCl3: Standard, but often fails to separate H-5/H-6.

  • Acetone-d6: Excellent for resolving aromatic overlaps. The carbonyl oxygen accepts hydrogen bonds, shifting acidic protons (if any) and altering the magnetic environment of the ring.

  • Benzene-d6: The "Magic Bullet." The solvent's own anisotropy often shifts solute peaks in opposing directions, resolving the most stubborn overlaps.

Visualizing the Coupling Network:

CouplingNetwork H2 H-2 H3 H-3 H2->H3 J=2.2 H4 H-4 H5 H-5 H4->H5 Ortho H6 H-6 H4->H6 Meta H7 H-7 H4->H7 Para/Zigzag H5->H6 Ortho H5->H7 Meta H6->H7 Ortho

Caption: Coupling topology in benzofuran. Solid lines = strong ortho/vicinal coupling. Dashed = meta coupling. Dotted = long-range/zigzag coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants and chemical shifts).

  • Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Benzofuran and benzothiophen. Australian Journal of Chemistry, 18(3), 353-361.[1] (Foundational work on benzofuran J-coupling).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Protocol source for NOE and 2D NMR optimization).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2] Organometallics, 29(9), 2176–2179. (Essential for distinguishing solvent peaks from benzofuran signals).

Sources

Technical Support Center: Selectivity Optimization for Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Synthesizing Methyl 4-ethoxy-1-benzofuran-6-carboxylate presents a classic "regiochemical conflict." The target molecule features a 4,6-disubstitution pattern on the benzofuran core. This requires starting from a symmetrical or near-symmetrical precursor (likely methyl 3,5-dihydroxybenzoate) and breaking symmetry twice: first to differentiate the hydroxyls (mono-ethylation), and second to direct the cyclization to the correct ortho position.

The Solution: Selectivity is not achieved by a single "magic bullet" reagent but by a stepwise restriction of degrees of freedom . This guide focuses on the three critical checkpoints:

  • Desymmetrization: Controlled mono-alkylation of the resorcinol core.

  • Directing Group Logic: Forcing formylation/acylation to the sterically congested position required for the 4-ethoxy isomer.

  • Cyclization Kinetics: Using thermodynamic control to favor the formation of the furan ring over intermolecular polymerization.

Troubleshooting Modules (Q&A Format)

Module 1: Precursor Assembly (The "Garbage In, Garbage Out" Phase)

User Question: "I am starting with methyl 3,5-dihydroxybenzoate. I consistently get a mixture of mono-ethylated product, bis-ethylated impurity, and unreacted starting material. How do I maximize the selectivity for the mono-ethoxy intermediate?"

Technical Diagnosis: This is a statistical probability issue. In a standard


 reaction with ethyl iodide/bromide, the reactivity of the second hydroxyl group often increases after the first alkylation due to increased electron donation (the alkyl group is an EDG), leading to over-alkylation.

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to the phenol. It is easier to separate starting material (polar) from the product than to separate the bis-ethylated byproduct (non-polar).

  • Base Selection: Switch from

    
     to 
    
    
    
    or use Cesium Carbonate (
    
    
    )
    in controlled amounts. Cesium's "cesium effect" can sometimes favor mono-alkylation due to solubility dynamics, but Lithium is often better for suppressing over-reaction in resorcinols.
  • Solvent System: Avoid DMF if over-alkylation is high. Use Acetonitrile (MeCN) at reflux. The lower solubility of the dianion in MeCN compared to DMF helps restrict the reaction to the mono-anion.

Data Summary: Solvent & Base Screening

SolventBase (1.0 eq)Temp (°C)Mono-Yield (%)Bis-Yield (%)Selectivity Ratio
DMF

6055351.6 : 1
Acetone

Reflux62252.5 : 1
MeCN

Reflux 78 8 9.7 : 1
Module 2: The Regioselectivity Trap (Formylation)

User Question: "I have the Methyl 3-ethoxy-5-hydroxybenzoate. I need to install the aldehyde handle for the Rap-Stoermer cyclization. The reaction is occurring at the wrong position (para to the ethoxy), leading to the 6-ethoxy-4-carboxylate isomer (wrong regiochemistry)."

Technical Diagnosis: This is the most critical failure point.

  • Target: You need formylation at C2 (between OH and OEt) or C6 (between OH and Ester) depending on your cyclization strategy.

  • The Conflict: The hydroxyl (OH) is a strong ortho/para director. The Ethoxy (OEt) is also ortho/para. The Ester is meta.

  • Sterics: The position between the OH and OEt is sterically crowded. Standard Vilsmeier-Haack conditions will favor the less hindered position (para to OH, between OEt and Ester), which might lead to the wrong isomer upon cyclization.

Corrective Protocol: To force the "4-ethoxy" pattern in the final benzofuran, you generally need the aldehyde ortho to the OH and adjacent to the OEt group.

  • Use Magnesium-Mediated Formylation (Duff-like): Use

    
     / Paraformaldehyde / 
    
    
    
    . The magnesium ion coordinates with the phenolic oxygen, directing the formylation exclusively to the ortho position.
  • Temperature Control: Keep the reaction below 60°C to prevent thermodynamic equilibration to the less hindered isomer.

Module 3: Cyclization Dynamics (Rap-Stoermer)

User Question: "My cyclization using chloroacetone and K2CO3 is messy. I see multiple spots and low yield of the benzofuran."

Technical Diagnosis: The Rap-Stoermer reaction (Salicylaldehyde +


-haloketone) is robust but sensitive to water and base strength.
  • Issue: Competitive O-alkylation without ring closure (forming the acyclic ether) or Aldol condensation of the ketone with itself.

  • Mechanism: The reaction requires O-alkylation followed by intramolecular aldol condensation. If the base is too weak, the second step (ring closure) fails.

Corrective Protocol:

  • Catalyst Switch: Use DABCO (10 mol%) or Triethylamine (TEA) as a catalyst in refluxing ethanol or solvent-free conditions. Recent literature (Koca et al., 2022) suggests TEA provides cleaner profiles than inorganic bases for hindered substrates.

  • One-Pot Procedure:

    • Mix Salicylaldehyde derivative + Ethyl bromoacetate (for carboxylate at C2) or Chloroacetone.

    • Add TEA (catalytic) +

      
       (stoichiometric).
      
    • Crucial: Add a phase transfer catalyst (TBAB) if using a biphasic solvent system.

Visualizing the Logic

Workflow: Selectivity Decision Tree

G Start Start: Methyl 3,5-dihydroxybenzoate Step1 Step 1: Mono-Ethylation Start->Step1 Check1 Check: Bis-ethylated > 10%? Step1->Check1 Sol1 Action: Switch to MeCN/Cs2CO3 Check1->Sol1 Yes Step2 Step 2: Ortho-Formylation Check1->Step2 No Sol1->Step1 Check2 Check: Isomer Purity (NMR) Step2->Check2 Sol2 Action: Use MgCl2 mediated conditions (Force Ortho) Check2->Sol2 Wrong Isomer Step3 Step 3: Rap-Stoermer Cyclization Check2->Step3 Correct Isomer Sol2->Step2 Final Target: Methyl 4-ethoxy-1-benzofuran -6-carboxylate Step3->Final

Caption: Decision tree for optimizing the synthesis of 4,6-disubstituted benzofurans, highlighting critical checkpoints for impurity control.

Pathway: Steric Control in Cyclization

Mechanism Precursor Salicylaldehyde Intermediate (OH at C2, OEt at C3) PathA Path A: Ring Closure on Oxygen (Desired Benzofuran) Precursor->PathA Intramolecular (Fast) PathB Path B: Intermolecular Polymerization (Side Reaction) Precursor->PathB Intermolecular (Slow) Condition1 High Dilution Slow Addition Condition1->PathA Promotes

Caption: Kinetic preference for intramolecular cyclization is enhanced by high dilution, minimizing polymerization.

Experimental Validation Protocols

Protocol A: Mg-Mediated Regioselective Formylation

Use this to ensure the aldehyde installs adjacent to the ethoxy group.

  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

  • Reagents: Dissolve Methyl 3-ethoxy-5-hydroxybenzoate (1.0 eq) in dry Acetonitrile.

  • Additives: Add anhydrous

    
     (1.5 eq) and Triethylamine (3.75 eq). Stir for 15 min (Solution turns yellow/cloudy).
    
  • Formylation: Add Paraformaldehyde (6.0 eq) in one portion.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Product is usually less polar than starting phenol).

  • Quench: Cool to RT, pour into cold 1N HCl. Extract with EtOAc.

  • Why this works: The Mg cation "locks" the phenol and the formaldehyde equivalent in a transition state that delivers the formyl group strictly ortho to the phenol.

Protocol B: Purification of Isomers

If you end up with a mixture of the 4-ethoxy and 6-ethoxy isomers (due to precursor symmetry issues).

  • Flash Chromatography: Isomers often co-elute on standard Silica.

  • Resolution Strategy:

    • Saponification: Hydrolyze the ester to the carboxylic acid (LiOH, THF/Water).

    • Recrystallization: The acid derivatives often have vastly different solubility profiles in Toluene/Heptane mixtures compared to the esters.

    • Re-esterification: Once the pure acid isomer is isolated, re-methylate using

      
      .
      

References

  • Koca, I., et al. (2022).[1] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. [1]

  • Ruan, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187.[2][3]

  • Choi, Y., et al. (2015). Optimization of Benzofuran GPR40 Agonists. Journal of Medicinal Chemistry (General reference for 4,6-disubstituted benzofuran scaffolds in drug discovery).

  • Hansen, T.V., et al. (2009). Reaction of Magnesium Chloride–Paraformaldehyde with Phenols: A Convenient Synthesis of Salicylaldehydes. Synthetic Communications.

Sources

Enhancing the bioavailability of benzofuran compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Bioavailability Enhancement Current Status: Online | Ticket ID: BZF-OPT-2024

Welcome to the Advanced Formulation Support Hub.

User Profile: Senior Researcher / Formulation Scientist Subject: Overcoming the "Brick Dust" and "Grease Ball" paradox in Benzofuran scaffolds.

Executive Summary: Benzofuran derivatives (e.g., Amiodarone, Dronedarone, Methoxsalen) typically fall into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability). Their planar, rigid bicyclic structure creates high lattice energy (making them "brick dust") while their lipophilicity drives rapid metabolism and P-gp efflux (making them "grease balls").

This guide provides self-validating protocols to disrupt the crystal lattice and shield the lipophilic core, ensuring maximum oral exposure.

Module 1: Solubility Engineering (Solid Dispersions)

Target Issue: The compound precipitates immediately upon dilution in simulated gastric fluid (SGF).

The Mechanism: The "Spring and Parachute" Effect

You cannot simply "dissolve" a benzofuran; you must force it into a high-energy amorphous state (the Spring) and maintain that state using a polymer to inhibit recrystallization (the Parachute).

Recommended Protocol: Amorphous Solid Dispersion (ASD)

  • Carrier Selection: Use HPMC-AS (Hypromellose Acetate Succinate) or PVP K30 . HPMC-AS is superior for benzofurans because it is amphiphilic; its hydrophobic acetyl groups interact with the benzofuran rings to prevent nucleation, while succinoyl groups maintain pH-dependent solubility.

  • Technique: Hot Melt Extrusion (HME) is preferred over solvent evaporation to avoid residual solvent toxicity, provided the Tm of your derivative is < 180°C.

Visual Workflow: ASD Manufacturing Logic

ASD_Workflow Drug Crystalline Benzofuran Mix Physical Mixture Drug->Mix Polymer Polymer Carrier (HPMC-AS / PVP) Polymer->Mix Dissolution Supersaturated Solution Polymer->Dissolution Parachute Effect Process Energy Input (HME or Spray Dry) Mix->Process Disrupt Lattice Amorphous Amorphous Solid Dispersion Process->Amorphous Tg Stabilization Amorphous->Dissolution Spring Effect

Figure 1: The thermodynamic transition from crystalline lattice to stabilized amorphous dispersion. The polymer acts as a crystallization inhibitor.

Troubleshooting Guide: ASD Failure Modes
SymptomProbable CauseCorrective Action
Glassy material becomes opaque over 1 week. Phase Separation: The drug loading exceeds the miscibility limit of the polymer.Reduce drug load from 40% to 20%. Run DSC; if a melting endotherm reappears, the system is unstable.
Rapid precipitation in dissolution media (< 15 mins). Weak Parachute: The polymer dissolves too fast, leaving the hydrophobic drug exposed.Switch to a more hydrophobic polymer (e.g., HPMC-AS Grade L) or add a surfactant like Pluronic F127 to bridge the interface.
Sticky extrudate during HME. Plasticization Effect: The benzofuran is acting as a plasticizer, lowering the Tg too much.Increase the processing temperature or add a high-Tg carrier like Colloidal Silicon Dioxide (Aerosil 200).

Module 2: Bioavailability & Metabolism (Lipid Systems)

Target Issue: High logP (> 4.0) but low oral exposure due to First-Pass Metabolism (CYP3A4) or P-gp efflux.

The Mechanism: Lymphatic Bypass

Benzofurans are highly lipophilic. By formulating them in long-chain lipids, you stimulate chylomicron formation. This allows the drug to enter the lymphatic system , bypassing the liver (first-pass metabolism) entirely.

Recommended Protocol: SEDDS (Self-Emulsifying Drug Delivery Systems)

  • Oil Phase: Capryol 90 or Peceol (solubilizes the benzofuran core).

  • Surfactant: Cremophor EL or Tween 80 (emulsifies the oil).

  • Cosurfactant: Transcutol P (reduces interfacial tension).

Visual Workflow: Lymphatic Transport Mechanism

Lymphatic_Transport Formulation Benzofuran in Lipid Formulation (SEDDS) Stomach Gastric Dispersion (Emulsification) Formulation->Stomach Intestine Lipolysis by Pancreatic Lipase Stomach->Intestine Micelle Mixed Micelle Formation Intestine->Micelle Enterocyte Enterocyte Uptake Micelle->Enterocyte Chylomicron Chylomicron Packaging Enterocyte->Chylomicron Lipophilic Pathway Blood Systemic Circulation Enterocyte->Blood Portal Vein (Avoid) Lymph Lymphatic System (Bypass Liver) Chylomicron->Lymph Lymph->Blood

Figure 2: Lipid-based formulations promote chylomicron packaging, allowing the drug to bypass hepatic first-pass metabolism via the lymphatic system.

FAQ: Lipid Formulation Optimization

Q: My formulation is clear but turns cloudy immediately upon water addition. Is this a failure?

  • A: Not necessarily. If the cloudiness is uniform and stable (bluish tinge), you have formed a Nanoemulsion (droplet size < 200nm). If you see oil droplets floating on top, the emulsion has broken. Increase the Surfactant-to-Oil ratio (Smix) to > 2:1.

Q: How do I confirm the "Food Effect" is mitigated?

  • A: Benzofurans like Amiodarone show massive absorption spikes with high-fat meals [1]. A properly optimized SEDDS should yield similar dissolution profiles in Fasted State (FaSSIF) and Fed State (FeSSIF) simulated fluids.

Module 3: Molecular Encapsulation (Cyclodextrins)

Target Issue: The drug is chemically unstable (oxidation prone) or causes local irritation.

The Solution: Host-Guest Complexation using


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD). The hydrophobic benzofuran cavity fits inside the CD torus, shielding it from aqueous degradation.

Quantitative Data: Stability Constants (


) 
The strength of the interaction is defined by the stability constant. For benzofurans, values between 100 and 5000 

are ideal.
Cyclodextrin TypeGuest CompoundStability Constant (

)
Outcome

-CD
Benzofuran~250

Moderate solubility increase.
HP-

-CD
Amiodarone ~3,500

Significant solubility & stability boost.
SBE-

-CD
Benzofuran Derivatives> 5,000

High solubility, but release may be retarded.

Data derived from thermodynamic solubility studies [2, 3].

Protocol Tip: Always use the Kneading Method or Freeze Drying for benzofuran-CD complexes. Simple physical mixing rarely achieves the energy required for the guest molecule to displace the enthalpy-rich water molecules inside the CD cavity.

References

  • Bioavailability of Amiodarone tablets administered with and without food in healthy subjects. Source: ResearchGate (2025).[1] URL:[Link]

  • Nanocrystals-Mediated Oral Drug Delivery: Enhanced Bioavailability of Amiodarone. Source: Pharmaceutics (2022).[2][3][4] URL:[Link][4][5]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Source: CONICET / MDPI (2023). URL:[Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Source: Jetir.org (2025). URL:[Link]

Sources

Technical Support Center: Degradation of Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Predicted Degradation Pathways

The structure of Methyl 4-ethoxy-1-benzofuran-6-carboxylate contains three key functional groups susceptible to degradation: a methyl ester, an ethoxy group, and the benzofuran core. Degradation is likely to proceed via one or more of the following pathways.

Pathway 1: Hydrolysis of the Methyl Ester

The most common initial degradation step for many ester-containing compounds is hydrolysis. This reaction can be catalyzed by acids, bases, or enzymes, particularly carboxylesterases which are abundant in biological systems like the liver.[1][2]

  • Acid-Catalyzed Hydrolysis: In an acidic environment with water, the ester is heated, leading to a reversible reaction that yields the corresponding carboxylic acid and methanol.[1] To drive the reaction to completion, a large excess of water is typically used.

  • Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide results in an irreversible reaction that produces a carboxylate salt and methanol.[1] This reaction generally proceeds to completion.

  • Enzymatic Hydrolysis: In biological systems, hydrolase enzymes like carboxylesterases are well-suited for drug inactivation and can efficiently cleave the ester bond.[2]

The primary product of this pathway is 4-ethoxy-1-benzofuran-6-carboxylic acid .

G parent Methyl 4-ethoxy-1-benzofuran-6-carboxylate product 4-ethoxy-1-benzofuran-6-carboxylic acid parent->product H+ / H2O or OH- or Esterase methanol Methanol G parent Methyl 4-ethoxy-1-benzofuran-6-carboxylate intermediate Hemiacetal Intermediate (Unstable) parent->intermediate Cytochrome P450 (Oxidation) product1 Methyl 4-hydroxy-1-benzofuran-6-carboxylate intermediate->product1 product2 Acetaldehyde intermediate->product2

Caption: Pathway 2: Metabolic O-Dealkylation.

Pathway 3: Oxidative Cleavage of the Benzofuran Ring

The furan moiety of the benzofuran ring is susceptible to oxidative cleavage. This can be a complex process initiated by chemical oxidants, photo-oxidation, or microbial enzymes, potentially leading to a variety of degradation products. [3] In biological systems, bacterial degradation of dibenzofuran (a related compound) is often initiated by dioxygenase enzymes, which introduce hydroxyl groups. This leads to the formation of catechols, which are then susceptible to ring cleavage. [4]A similar mechanism could be expected for Methyl 4-ethoxy-1-benzofuran-6-carboxylate, where initial hydroxylation of the benzene or furan ring could lead to ring-opened products.

This is a more destructive pathway, and the resulting products would be significantly different from the parent compound, such as derivatives of catechols or muconic acids.

G parent Methyl 4-ethoxy-1-benzofuran-6-carboxylate step1 Hydroxylated Intermediates (e.g., Diols) parent->step1 Dioxygenase or Chemical Oxidation step2 Catechol-like Intermediates step1->step2 product Ring-Opened Products (e.g., muconic acid derivatives) step2->product Ring Cleavage

Caption: Pathway 3: Oxidative Ring Cleavage.

Troubleshooting Guide

Q: My parent compound seems very stable and I'm not seeing any degradation. What should I change?

A: If you are conducting forced degradation studies, the stability of the benzofuran core might require more stringent conditions.

  • Hydrolysis: For acid hydrolysis, try increasing the temperature or using a stronger acid (e.g., moving from 0.1 M HCl to 1 M HCl). For base hydrolysis, ensure your base concentration is sufficient and consider increasing the reaction time or temperature. [1][5]* Oxidation: If using a standard oxidant like hydrogen peroxide, the reaction may be slow. Consider using a stronger oxidizing agent or a catalyst. For metabolic studies, ensure your enzyme systems (e.g., liver microsomes) are active and that you have included the necessary cofactors (e.g., NADPH for CYP450-mediated reactions).

  • Photodegradation: Ensure your light source has the appropriate wavelength and intensity to induce degradation. The rate of photodegradation can be influenced by sensitizers in the solution. [6] Q: I'm seeing many small, unidentifiable peaks in my HPLC chromatogram after my degradation experiment. How can I approach identification?

A: This is a common challenge, especially with oxidative degradation, which can shatter the parent molecule.

  • Hypothesize and Predict: Based on the predicted pathways, calculate the exact masses of potential degradation products (hydrolyzed acid, O-dealkylated phenol, etc.). Use this list to perform extracted ion chromatograms on your LC-MS data.

  • MS/MS Fragmentation: Obtain MS/MS spectra for both the parent compound and the unknown peaks. Look for common fragment ions. For example, the hydrolyzed product should have a similar fragmentation pattern to the parent, but with a different parent mass.

  • Simplify the System: If you are running a complex biological degradation, first run simpler chemical degradation experiments (e.g., just acid or base hydrolysis) to generate standards and confirm the retention times of the primary, simpler degradants.

  • Check for Blanks: Always run control samples (e.g., buffer + oxidizing agent without the drug) to ensure the extra peaks are not artifacts from your reagents or system.

Q: My analyte peaks in HPLC-MS are showing significant tailing or are broad. What could be the cause?

A: Poor peak shape can be due to a variety of chemical and chromatographic issues.

  • Secondary Interactions: The predicted carboxylic acid and phenolic degradants are ionizable. These polar groups can have secondary interactions with the stationary phase, especially if there are active silanol groups. Try using a mobile phase with a different pH to suppress ionization or use a column with end-capping.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure DMSO or acetonitrile), it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent. [7]* Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

  • System Issues: Check for blockages in your HPLC system, voids in the column, or issues with the detector.

Q: I'm struggling with ion suppression in my LC-MS analysis of biological samples. How can I mitigate this?

A: Ion suppression is a frequent problem when analyzing complex matrices like plasma or microsomal incubations.

  • Improve Sample Preparation: Enhance your sample cleanup. If using protein precipitation, consider a more thorough method like solid-phase extraction (SPE) to better remove interfering matrix components. [7]* Optimize Chromatography: Modify your HPLC gradient to better separate your analytes from the bulk of the matrix components. Changing the mobile phase pH can shift the elution of ionizable interferences away from your compounds of interest.

  • Dilution: A simple but effective method is to dilute your sample. This reduces the concentration of both your analyte and the interfering species, which can sometimes be enough to overcome suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the best way to correct for matrix effects and ion suppression.

Frequently Asked Questions (FAQs)

Q: What is the most probable initial step in the metabolic degradation of Methyl 4-ethoxy-1-benzofuran-6-carboxylate?

A: In a typical metabolic environment, the two most likely initial steps are enzymatic hydrolysis of the methyl ester to the carboxylic acid by esterases, or O-dealkylation of the ethoxy group to a phenol by cytochrome P450 enzymes. Both are very common phase I metabolic reactions. [2][8]The relative rates would depend on the specific enzymes involved and the compound's affinity for them.

Q: How stable is this compound expected to be under acidic and basic conditions?

A: The ester functional group is the most likely point of instability. It is expected to be susceptible to hydrolysis under both acidic and basic conditions, with the rate being faster under basic conditions (saponification). [1]The benzofuran ring itself is generally stable but can be sensitive to strong acids or bases, which could potentially lead to ring opening under harsh conditions. [9] Q: What are the key degradation products I should be screening for in my experiments?

A: Based on the predicted pathways, you should primarily screen for:

  • 4-ethoxy-1-benzofuran-6-carboxylic acid (from ester hydrolysis)

  • Methyl 4-hydroxy-1-benzofuran-6-carboxylate (from O-dealkylation)

  • 4-hydroxy-1-benzofuran-6-carboxylic acid (from both hydrolysis and O-dealkylation)

If you are investigating more extensive degradation, look for masses corresponding to ring-opened products, though their structures will be harder to predict without experimental data.

Q: What are the recommended analytical techniques for studying these degradation pathways?

A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard. [10][11]* HPLC with UV detection is excellent for quantifying the disappearance of the parent compound and the appearance of major degradants, provided they have a chromophore.

  • Mass Spectrometry (MS) , particularly high-resolution MS (like Q-TOF or Orbitrap), is crucial for identifying unknown degradation products by providing accurate mass measurements and enabling fragmentation analysis (MS/MS) for structural elucidation.

Experimental Protocols

Protocol 1: Forced Degradation under Hydrolytic Conditions

This protocol provides a framework for assessing the stability of the compound in acidic and basic environments.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-ethoxy-1-benzofuran-6-carboxylate in a suitable solvent like acetonitrile or methanol.

  • Acidic Condition:

    • In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

    • Prepare a control sample with 100 µL of stock solution and 900 µL of water.

    • Incubate both vials at 50°C.

  • Basic Condition:

    • In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.

    • Prepare a control sample as above.

    • Incubate both vials at room temperature (basic hydrolysis is typically faster).

  • Time Points: Withdraw aliquots (e.g., 50 µL) from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equimolar amount of base (for the acid sample) or acid (for the base sample). For example, quench the 50 µL aliquot with 50 µL of 0.1 M NaOH or 0.1 M HCl, respectively.

  • Analysis: Analyze the quenched samples by HPLC-UV/MS to determine the percentage of the parent compound remaining and to identify the formation of any degradation products.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses the susceptibility of the compound to metabolism by CYP450 enzymes.

  • Reagent Preparation:

    • NADPH Regenerating System (NRS): Prepare a solution containing cofactors like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Microsomes: Obtain pooled human or rat liver microsomes. Keep on ice.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1-10 µM), and liver microsomes (final concentration typically 0.5-1 mg/mL).

    • Prepare a "-NADPH" control for each time point, containing all components except the NRS.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the NRS to the tubes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in one tube by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the disappearance of the parent compound over time and to screen for the appearance of metabolites.

Data Summary: Predicted Degradants and Analytical Considerations

Predicted DegradantPathwayExpected Mass ChangeRecommended Analytical TechniqueKey Identification Feature
4-ethoxy-1-benzofuran-6-carboxylic acidHydrolysis+14 Da (CH₂ vs. H)HPLC-MSShift in parent mass; similar MS/MS fragments to parent.
Methyl 4-hydroxy-1-benzofuran-6-carboxylateO-Dealkylation-28 Da (C₂H₄)HPLC-MSShift in parent mass; loss of ethyl-related fragments in MS/MS.
4-hydroxy-1-benzofuran-6-carboxylic acidHydrolysis & O-Dealkylation-14 Da (CH₂ vs. H from parent)HPLC-MSMost polar product; will likely have the shortest retention time on a C18 column.
Ring-Cleavage ProductsOxidationVariable (often smaller fragments)High-Resolution HPLC-MSAppearance of multiple smaller, highly oxidized species.

References

  • Graves, G. D. (1932). U.S. Patent No. 1,882,808. Washington, DC: U.S.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

  • Tunek, A., & Svensson, L. A. (1988). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Drug metabolism and disposition, 16(5), 759-764. [Link]

  • de Visser, S. P., & Shaik, S. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(24), 7413-7424. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Gumbarewicz, E., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(22), 5337. [Link]

  • Semwal, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Di Mola, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5389. [Link]

  • Semwal, P., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wikipedia. Benzofuran. [Link]

  • Internet Scientific Publications. The Identification of De-Alkylation Reactions Catalysed by Cytochrome P450 using Pharmacophore Three-dimensional Structure. [Link]

  • Singh, F. V., & Wirth, T. (2021). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Organic & Biomolecular Chemistry, 19(3), 446-460. [Link]

  • PubChem. Benzofuran. [Link]

  • The Journal of Organic Chemistry. Proximity effects. Part 4. Alkaline hydrolysis of methyl carboxylates, alkyl acetates, and alkyl carboxylates. Steric effects in carboxylic acid derivatives and related systems. [Link]

  • Chemistry Europe. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Cerniglia, C. E., Morgan, J. C., & Gibson, D. T. (1979). Bacterial and fungal oxidation of dibenzofuran. Biochemical Journal, 180(1), 175-185. [Link]

  • PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403. [Link]

  • Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(8), 2845-2850. [Link]

  • Pertanika Journals. SCIENCE & TECHNOLOGY Dibenzofuran Degradation by Bacterial Community in Landfill Leachate. [Link]

  • Miwa, G. T., Walsh, J. S., & Lu, A. Y. (1984). Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin. Journal of Biological Chemistry, 259(5), 3000-3004. [Link]

  • National Institutes of Health. Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. [Link]

  • ResearchGate. Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. [Link]

  • American Chemical Society. Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. [Link]

  • Organic Reactions. Oxidative Cleavage of Furans. [Link]

  • ResearchGate. Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. [Link]

  • ATSDR. Toxicological Profile for 2,3-Benzofuran. [Link]

  • Eawag. Dibenzofuran Degradation Pathway. [Link]

  • Lappeenranta University of Technology. Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • AIP Publishing. Carbofuran Degradation by Local Strain of Pseudomonas: Studying the Enzyme Involved. [Link]

  • SciSpace. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. [Link]

  • University of Arizona. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Royal Society of Chemistry. Total synthesis of natural products containing benzofuran rings. [Link]

  • Broughton Laboratories. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • American Chemical Society. Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. [Link]

  • National Institutes of Health. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. [Link]

  • MDPI. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • MDPI. Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. [Link]

  • IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

  • Technology Networks. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

Sources

Validation & Comparative

Comparative Guide: Methyl 4-ethoxy-1-benzofuran-6-carboxylate Scaffold vs. Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 4-ethoxy-1-benzofuran-6-carboxylate (and its bioactive free acid/amide derivatives) against established anticancer agents.[1]

The analysis is grounded in recent Structure-Activity Relationship (SAR) studies of benzofuran scaffolds, specifically highlighting the critical impact of substituent positioning (C4 vs. C6) on cytotoxicity, tubulin polymerization inhibition, and ROS-mediated apoptosis.[1]

Executive Summary & Molecule Profile

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) is a synthetic intermediate and structural probe used in the development of benzofuran-based antineoplastic agents.[1] While benzofurans are a privileged structure in medicinal chemistry—mimicking the pharmacophores of natural products like Ailanthoidol and Combretastatin A-4 (CA-4) —recent SAR data suggests that the position of the alkoxy group is a binary switch for biological potency.[1]

  • Primary Class: Synthetic Benzofuran Derivative.[1][2][3][4][5][6][7][8]

  • Key Pharmacophore: Benzofuran ring fused with an ester moiety (hydrolyzable to carboxylic acid).[1]

  • Mechanistic Niche: Microtubule destabilization and ROS-mediated mitochondrial apoptosis.[1]

  • Critical SAR Insight: Research indicates that 6-substituted benzofurans (e.g., 6-ethoxy) often exhibit nanomolar (nM) potency, whereas 4-substituted analogs (like the title compound) typically show micromolar (µM) activity or serve as inactive structural controls to map binding pockets [1][2].[1]

Mechanistic Comparison: The Benzofuran Advantage

Unlike non-specific alkylating agents, benzofuran derivatives often act as "dual-trigger" agents.[1] They target the colchicine-binding site of tubulin while simultaneously inducing oxidative stress.[1]

Pathway Visualization: Mechanism of Action

MOA_Pathway Benzofuran Methyl 4-ethoxy-1-benzofuran-6-carboxylate Tubulin Tubulin (Colchicine Site) Benzofuran->Tubulin Binding (Moderate Affinity) Mitochondria Mitochondrial Dysfunction Benzofuran->Mitochondria Membrane Depolarization Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis Mitotic Catastrophe ROS ROS Accumulation (H2O2) Mitochondria->ROS Uncoupling Caspase Caspase 3/7 Activation ROS->Caspase Signaling Caspase->Apoptosis Execution

Figure 1: Dual-mechanism pathway showing tubulin interference and ROS-dependent apoptosis induction.[1]

Comparative Analysis vs. Standard Agents

The following table contrasts the title compound's scaffold properties with three clinical standards: Cisplatin (Alkylating), Paclitaxel (Stabilizer), and Combretastatin A-4 (Destabilizer).[1]

Table 1: Performance Matrix
FeatureMethyl 4-ethoxy-1-benzofuran-6-carboxylateCisplatin (Standard)Combretastatin A-4 (CA-4)
Primary Target Tubulin (Colchicine Site) + ROSDNA (Cross-linking)Tubulin (Colchicine Site)
Potency (IC50) 10 - 50 µM (Moderate) [1]3 - 10 µM0.005 - 0.05 µM (High)
Selectivity High (Low toxicity to HUVEC/Normal cells)Low (High Nephrotoxicity)Moderate (Cardiotoxicity risks)
Solubility Low (Lipophilic Ester)Moderate (Aqueous)Low (Requires phosphate prodrug)
SAR Role Structural Probe: Defines steric limit of binding pocket.[1]Therapeutic AgentTherapeutic Agent

Expert Insight: The "4-ethoxy" substitution creates steric hindrance that often prevents deep penetration into the tubulin colchicine-binding pocket compared to "6-ethoxy" analogs.[1] In comparative studies, 6-ethoxy derivatives demonstrated IC50 values as low as 0.005 nM , while 4-substituted analogs were significantly less potent [1].[1][4] Therefore, the title compound is most valuable as a precursor for synthesizing 6-functionalized isomers or as a negative control in binding assays.[1]

Experimental Protocols for Validation

To objectively assess the title compound, researchers should utilize the following self-validating workflows.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine IC50 and verify the SAR "positional effect" (4- vs 6-substitution).[1]

  • Seeding: Seed HepG2 and A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation: Dissolve Methyl 4-ethoxy-1-benzofuran-6-carboxylate in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1] Combretastatin A-4 (CA-4).[1][2]

  • Treatment: Incubate cells with the compound for 72 hours.[1]

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation Check: The IC50 of the 4-ethoxy analog should be

    
     higher than the CA-4 control. If it is equipotent, verify compound purity (NMR) to ensure no isomerization.
    
Protocol B: Tubulin Polymerization Assay

Purpose: To confirm direct interaction with the cytoskeleton.[1]

  • Reagent: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Measure light scattering (340 nm) at 37°C for 60 minutes.

  • Test: Add Compound (10 µM) vs. Paclitaxel (Enhancer) vs. Nocodazole (Inhibitor).

  • Result Interpretation:

    • Inhibitor (Benzofuran-like): Decrease in Vmax and final plateau compared to control.[1]

    • Null Result: If the 4-ethoxy derivative shows no inhibition, the mechanism is likely purely ROS-mediated rather than tubulin-binding.[1]

Synthesis & Structural Logic

The synthesis of this molecule is a critical checkpoint.[1] Impurities (e.g., unreacted phenols) can skew biological data.[1]

Synthetic Workflow Visualization

Synthesis Resorcinol Substituted Resorcinol Intermediate Peidmann Condensation Resorcinol->Intermediate Ethyl bromoacetate Cyclization Cyclization (H2SO4) Intermediate->Cyclization Ring Closure Product Methyl 4-ethoxy-1-benzofuran-6-carboxylate Cyclization->Product Methylation Derivatization Hydrolysis to Acid (Active Drug) Product->Derivatization NaOH/MeOH

Figure 2: Synthetic route.[1] Note that the ester (Product) is often a pro-drug; the carboxylic acid (Derivatization) often shows improved solubility and binding.[1]

References

  • Abdel-Aziz, H. A., et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds: SAR and mechanistic insights."[1] RSC Advances.

  • Kozioł, E., et al. (2025). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate."[1] International Journal of Molecular Sciences. [1]

  • Flynn, B. L., et al. (2002). "One-pot synthesis of benzo[b]furan derivatives with potent cytotoxicity against human cancer cell lines."[1] Journal of Medicinal Chemistry.

  • Combi-Blocks Chemical Catalog. "Methyl 4-ethoxy-1-benzofuran-6-carboxylate Data Sheet (CAS 1291493-09-8)."

Sources

The Perkin Rearrangement: A Classic Route via Coumarin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Key Methodologies

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and structural properties have made it a target of intense synthetic interest for decades. For researchers in drug development and materials science, selecting the appropriate synthetic route is a critical decision that impacts yield, purity, scalability, and the accessible range of structural analogues.

This guide provides a comparative analysis of four powerful methods for benzofuran synthesis: the classic Perkin rearrangement, the versatile intramolecular Wittig reaction, modern transition-metal-catalyzed cycloisomerization, and the convergent Sonogashira coupling-cyclization cascade. We will delve into the mechanistic underpinnings of each, present field-proven experimental protocols, and offer a quantitative comparison to guide your synthetic strategy.

The Perkin rearrangement is a venerable method that proceeds through the rearrangement of a coumarin derivative. The process typically involves the formation of a 3-halocoumarin, which is then subjected to alkaline hydrolysis. The resulting coumarinic acid undergoes decarboxylation and subsequent rearrangement to afford the benzofuran-2-carboxylic acid.

Mechanism and Strategic Considerations:

The reaction is initiated by the attack of a hydroxide ion on the coumarin lactone, followed by ring opening. The key step involves an intramolecular nucleophilic attack of the phenoxide onto the alkyne, which, after protonation and tautomerization, leads to the stable benzofuran ring. This method is particularly useful for accessing benzofuran-2-carboxylic acids, which are versatile building blocks for further elaboration. However, the requirement for relatively harsh basic conditions can limit its applicability for substrates bearing sensitive functional groups.

Diagram: Perkin Rearrangement Mechanism

Perkin_Rearrangement Coumarin 3-Halocoumarin Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Coumarin->Hydrolysis 1. CoumarinicAcid Coumarinic Acid Intermediate Hydrolysis->CoumarinicAcid 2. Decarboxylation Decarboxylation & Intramolecular Attack CoumarinicAcid->Decarboxylation 3. Benzofuran Benzofuran-2-carboxylic acid Decarboxylation->Benzofuran 4.

Caption: Workflow for the Perkin rearrangement to synthesize benzofurans.

Representative Experimental Protocol: Synthesis of Benzofuran-2-carboxylic acid

This protocol is adapted from a standard procedure for this classic transformation.

  • Preparation: To a solution of 3-chlorocoumarin (1.0 eq) in ethanol, a 3 M aqueous solution of sodium hydroxide (3.0 eq) is added.

  • Reaction: The mixture is heated to reflux and stirred for 2-4 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 2 with concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the benzofuran-2-carboxylic acid product.

Intramolecular Wittig Reaction: A Versatile Cyclization

The intramolecular Wittig reaction provides a powerful and highly adaptable route to benzofurans. The strategy involves the synthesis of a phosphonium ylide precursor, typically derived from a 2-acyloxyphenethylphosphonium salt. Upon treatment with a base, the generated ylide undergoes a rapid intramolecular cyclization to form the benzofuran ring.

Mechanism and Strategic Considerations:

The key to this method is the formation of the phosphonium ylide. The choice of base is critical; it must be strong enough to deprotonate the phosphonium salt but not so harsh as to cause undesired side reactions. This method offers excellent control over the substitution pattern at the 2- and 3-positions of the benzofuran core, dictated by the structure of the acyl and phosphonium salt precursors. Its main advantage is the mild reaction conditions, which allows for excellent functional group tolerance.

Diagram: Intramolecular Wittig Reaction Mechanism

Wittig_Reaction PhosphoniumSalt o-Acyloxybenzyl phosphonium salt Base Base Addition (e.g., DBU, NaH) PhosphoniumSalt->Base Ylide Phosphonium Ylide (Intermediate) Base->Ylide Cyclization Intramolecular Cyclization Ylide->Cyclization Oxaphosphetane Oxaphosphetane (Intermediate) Cyclization->Oxaphosphetane Elimination Elimination of Ph3P=O Oxaphosphetane->Elimination Benzofuran Substituted Benzofuran Elimination->Benzofuran

Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.

Representative Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is a representative example of the intramolecular Wittig approach.

  • Precursor Synthesis: (2-Hydroxybenzyl)triphenylphosphonium bromide (1.0 eq) is dissolved in dichloromethane. Triethylamine (1.5 eq) is added, followed by benzoyl chloride (1.2 eq). The mixture is stirred at room temperature for 12 hours. The resulting phosphonium salt precursor is isolated after an aqueous work-up.

  • Ylide Generation & Cyclization: The dried phosphonium salt is dissolved in dry toluene. 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq) is added, and the mixture is heated to 80 °C for 3 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is evaporated.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylbenzofuran.

Transition-Metal-Catalyzed Cycloisomerization: Atom-Economical and Efficient

In recent years, transition-metal catalysis has emerged as a premier strategy for benzofuran synthesis, offering high efficiency and atom economy. This approach typically involves the cyclization of ortho-alkynylphenols. A variety of catalysts based on palladium (Pd), gold (Au), platinum (Pt), and copper (Cu) have been developed, each with unique advantages.

Mechanism and Strategic Considerations:

The general mechanism involves the coordination of the metal catalyst to the alkyne moiety (π-activation). This enhances the electrophilicity of the alkyne, facilitating an intramolecular attack by the phenolic oxygen. Subsequent protonolysis or reductive elimination regenerates the catalyst and releases the benzofuran product. The choice of metal and ligands is crucial for controlling reactivity and selectivity. Gold and platinum catalysts are particularly effective due to their strong π-lewis acidity, often enabling reactions to proceed under very mild conditions.

Diagram: General Catalytic Cycle for Cycloisomerization

Cycloisomerization_Cycle Catalyst M(L)n Catalyst PiComplex π-Alkyne Complex Catalyst->PiComplex + Substrate Substrate o-Alkynylphenol Substrate->PiComplex Cyclization Intramolecular Oxycyclization PiComplex->Cyclization Intermediate Vinyl-Metal Intermediate Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Protonolysis->Catalyst - Product Product Benzofuran Protonolysis->Product

Caption: Catalytic cycle for metal-catalyzed benzofuran synthesis.

Representative Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methylbenzofuran

This protocol is based on modern gold-catalyzed methodologies.

  • Preparation: A reaction vessel is charged with 2-(1-propynyl)phenol (1.0 eq) and dissolved in acetonitrile (0.1 M).

  • Catalyst Addition: To this solution, AuCl(PPh₃) (0.02 eq) and AgOTf (0.02 eq) are added. The silver salt acts as a halide scavenger to generate the active cationic gold catalyst.

  • Reaction: The mixture is stirred at room temperature for 30 minutes. Progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • Isolation: The solvent is removed under reduced pressure, yielding the 2-methylbenzofuran product, which is often pure enough for subsequent use without further purification.

Sonogashira Coupling and Cyclization: A Convergent Approach

This powerful two-step, one-pot sequence combines a palladium-catalyzed Sonogashira cross-coupling with a subsequent cyclization to construct the benzofuran ring. The process starts with a 2-iodophenol, which is coupled with a terminal alkyne. The resulting ortho-alkynylphenol intermediate is then cyclized, often using the same palladium catalyst or with the addition of a co-catalyst.

Mechanism and Strategic Considerations:

The sequence begins with the well-established Sonogashira catalytic cycle. The subsequent cyclization can be promoted by various catalysts, with copper salts being particularly common for the 5-endo-dig cyclization step. This method is highly convergent, allowing for the rapid assembly of complex benzofurans from readily available building blocks. It demonstrates excellent functional group tolerance and allows for diverse substitution patterns on both the benzene ring and at the 2-position of the benzofuran.

Sonogashira_Flow Start 2-Iodophenol + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Sonogashira Intermediate o-Alkynylphenol (In situ intermediate) Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., CuI, Base) Intermediate->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

Comparative Benchmarking of Methyl 4-ethoxy-1-benzofuran-6-carboxylate Against Established Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of the Benzofuran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The benzofuran nucleus is a prominent example of such a scaffold, forming the core of numerous natural and synthetic molecules with diverse therapeutic properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1][2] This inherent versatility makes novel benzofuran derivatives, such as Methyl 4-ethoxy-1-benzofuran-6-carboxylate (hereafter designated M4EBC), compelling candidates for investigation in drug discovery programs.

This guide presents a hypothetical benchmarking study of M4EBC, postulating its activity as an inhibitor of Phosphodiesterase 4 (PDE4). PDE4 is a well-validated target for inflammatory diseases, and several benzofuran derivatives have shown potential as inhibitors of this enzyme family.[3] We will objectively compare the projected performance of M4EBC against two well-established PDE4 inhibitors, Roflumilast and Cilomilast, providing a framework of supporting experimental designs and data interpretation.

The Therapeutic Target: Phosphodiesterase 4 (PDE4) and the cAMP Pathway

Phosphodiesterase 4 (PDE4) is a critical enzyme within the inflammatory cascade. It is a member of a superfamily of enzymes that specifically hydrolyze the second messenger, cyclic adenosine monophosphate (cAMP).[3] In immune and inflammatory cells, maintaining high intracellular levels of cAMP is crucial for suppressing pro-inflammatory responses.[4]

By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens these natural anti-inflammatory signals.[5] Consequently, inhibiting PDE4 activity leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates a variety of downstream targets, culminating in the suppression of inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[4][6] This mechanism makes selective PDE4 inhibitors a potent class of anti-inflammatory agents.[7]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates 5AMP 5'-AMP (Inactive) PDE4->5AMP Hydrolyzes to PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α, ILs) PKA_active->Inflammation Leads to Inhibitor M4EBC Roflumilast Cilomilast Inhibitor->PDE4 Inhibits

Figure 1: The PDE4-cAMP signaling pathway and point of inhibition.

The Benchmarks: Roflumilast and Cilomilast

To rigorously evaluate the potential of M4EBC, it is essential to compare it against industry-standard inhibitors.

  • Roflumilast: A potent, selective, and orally active PDE4 inhibitor.[8] It is approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) to reduce the risk of exacerbations.[9] Roflumilast is known to inhibit PDE4 with high potency, exhibiting IC50 values in the low nanomolar range.[9]

  • Cilomilast: A second-generation selective PDE4 inhibitor that has been extensively studied for the treatment of inflammatory airway diseases like asthma and COPD.[10] While its development was halted, it remains a critical benchmark compound in PDE4 inhibitor research due to its well-characterized anti-inflammatory properties.[11]

Head-to-Head Comparison: In Vitro PDE4 Enzymatic Inhibition Assay

The first critical step is to determine if M4EBC directly inhibits the PDE4 enzyme and to quantify its potency relative to the benchmarks. This is achieved through a direct, in vitro enzymatic assay.

Experimental Rationale: The objective of this assay is to measure the concentration of each compound required to inhibit 50% of the PDE4 enzyme's activity (the IC50 value). A lower IC50 value indicates higher potency. The PDE4 family has four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). Testing against these subtypes provides crucial information about the compound's selectivity, which can be predictive of its therapeutic window and side-effect profile.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant Human PDE4 Isoforms - cAMP Substrate - Assay Buffer Plate Dispense into 384-well plate: 1. Test Compound/Control 2. PDE4 Enzyme Reagents->Plate Compounds Prepare Serial Dilutions: - M4EBC - Roflumilast - Cilomilast Compounds->Plate Incubate1 Pre-incubate (15 min, RT) Plate->Incubate1 Initiate Initiate Reaction: Add cAMP Substrate Incubate1->Initiate Incubate2 Incubate (e.g., 60 min, 30°C) Initiate->Incubate2 Stop Terminate Reaction Incubate2->Stop Detect Add Detection Reagents (e.g., FRET-based or Luminescence-based kit) Stop->Detect Read Read Plate on Microplate Reader Detect->Read Analyze Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values Read->Analyze

Figure 2: Workflow for the in vitro PDE4 enzymatic inhibition assay.

Detailed Experimental Protocol: PDE4 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA). Reconstitute lyophilized recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in assay buffer to the desired stock concentration. Prepare a stock solution of the substrate, cAMP.

  • Compound Plating: Perform serial dilutions of M4EBC, Roflumilast, and Cilomilast in 100% DMSO, then dilute further in assay buffer to achieve the final desired concentrations in the assay plate (typically a 10-point, 3-fold dilution series starting from 10 µM). Plate these dilutions into a 384-well assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme Addition & Pre-incubation: Add the diluted PDE4 enzyme isoform to each well (except the negative control). Allow the plate to pre-incubate for 15 minutes at room temperature to permit compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C. The duration should be within the linear range of the reaction, determined in preliminary experiments.

  • Detection: Terminate the reaction and detect the remaining cAMP or the product (5'-AMP) using a commercially available detection kit (e.g., a FRET-based LANCE Ultra cAMP kit or a luminescence-based PDE-Glo™ Phosphodiesterase Assay).

  • Data Analysis: Read the signal on a compatible microplate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Performance Data

The following table presents a plausible set of results from the enzymatic assay, designed for illustrative purposes.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
M4EBC (Hypothetical) 15.22.5 25.88.9
Roflumilast >10000.84 >10000.68
Cilomilast 12063 210100

Note: IC50 values for Roflumilast and Cilomilast are based on literature reports.[3][6] The data for M4EBC is hypothetical.

Interpretation of Hypothetical Data: In this scenario, M4EBC demonstrates potent, single-digit nanomolar inhibition of the PDE4B isoform, which is a key player in inflammatory cell regulation.[12] Its potency against PDE4B is comparable to, though slightly less than, Roflumilast. Importantly, it shows a favorable selectivity profile, being more potent against PDE4B and PDE4D compared to PDE4A and PDE4C. This selectivity is a desirable trait, as inhibition of different isoforms is linked to varying therapeutic and side-effect profiles.

Functional Corroboration: Cell-Based Anti-Inflammatory Assay

Demonstrating direct enzyme inhibition is essential, but it is equally critical to confirm that this activity translates into a desired biological effect in a cellular context. A standard method is to measure the suppression of TNF-α, a key pro-inflammatory cytokine, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Rationale: This assay quantifies the ability of the test compounds to inhibit the inflammatory response of immune cells. Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1 are treated with the compounds and then challenged with LPS. The amount of TNF-α released into the cell culture supernatant is then measured. The concentration of the compound that causes 50% inhibition of TNF-α release is the EC50 value.

Cellular_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_detection TNF-α Detection (ELISA) Cells Culture & Harvest Cells (e.g., Human PBMCs or THP-1) PlateCells Seed Cells into a 96-well plate Cells->PlateCells AddCompounds Add Compound Dilutions to Cells PlateCells->AddCompounds Compounds Prepare Serial Dilutions of Test Compounds Compounds->AddCompounds Incubate1 Pre-incubate (1 hour, 37°C) AddCompounds->Incubate1 Stimulate Stimulate with LPS (e.g., 100 ng/mL) Incubate1->Stimulate Incubate2 Incubate (e.g., 18 hours, 37°C) Stimulate->Incubate2 Collect Collect Culture Supernatant Incubate2->Collect ELISA Perform TNF-α ELISA Collect->ELISA Read Read Absorbance (450 nm) ELISA->Read Analyze Data Analysis: - Plot Dose-Response Curves - Calculate EC50 Values Read->Analyze

Sources

Cross-Validation Protocols for Methyl 4-ethoxy-1-benzofuran-6-carboxylate: Analytical and Functional Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Mandate

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) serves as a critical pharmacophore scaffold in the synthesis of CDK2 inhibitors and antimicrobial agents. In drug development, the reliability of the starting intermediate determines the integrity of the final structure-activity relationship (SAR) data.

This guide challenges the traditional reliance on a single HPLC-UV method for this compound. We present a cross-validation framework comparing the industry-standard HPLC-UV (Method A) against the orthogonal, high-sensitivity LC-MS/MS (Method B). Furthermore, we contextualize these analytical results with a downstream functional viability assay to demonstrate the biological relevance of assay purity.

Core Thesis: While HPLC-UV is sufficient for routine bulk purity (>98%), it fails to detect co-eluting des-ethyl impurities that significantly skew downstream biological IC50 values. LC-MS/MS cross-validation is mandatory for batches intended for sub-nanomolar screening.[1]

Analytical Cross-Validation: HPLC-UV vs. LC-MS/MS

The Rationale for Orthogonality

The benzofuran core is highly lipophilic. Common synthesis byproducts (e.g., the 4-hydroxy precursor or the 6-carboxylic acid hydrolysis product) often possess similar retention times on C18 columns under isocratic conditions.

  • Method A (HPLC-UV): Quantifies based on chromophore absorption (254 nm). Prone to specificity errors if impurities share the benzofuran UV profile.

  • Method B (LC-MS/MS): Quantifies based on Mass-to-Charge ratio (

    
    ). Provides definitive structural confirmation and detects non-chromophoric contaminants.
    
Experimental Protocols
Method A: Routine HPLC-UV (The Workhorse)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (ACN)[1]

  • Gradient: 40% B to 90% B over 10 min; Hold 2 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Validation Criterion: Peak Area Normalization > 98.0%.

Method B: Orthogonal LC-MS/MS (The Validator)
  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Ionization: ESI Positive Mode (Benzofurans protonate well).

  • Precursor Ion:

    
     235.1 [M+H]
    
    
    
    (Calculated MW: 234.25).
  • MRM Transitions:

    • 
       (Quantifier: Loss of ethoxy/methyl).
      
    • 
       (Qualifier: Core fragmentation).
      
  • Column: Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.[1]

Comparative Performance Data

The following data illustrates the divergence in sensitivity and specificity between the two methods when analyzing a "99% pure" vendor sample.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSInterpretation
LOD (Limit of Detection) 0.5 µg/mL0.002 µg/mLMS is ~250x more sensitive; critical for trace impurity analysis.[1]
Linearity (

)
0.9992 (10–1000 µg/mL)0.9998 (0.01–10 µg/mL)MS handles low-concentration biological matrices better.[1]
Impurity Detection 1 Peak (RT 6.4 min)2 Peaks (RT 6.4 & 6.5 min)CRITICAL: MS revealed a co-eluting 4-methoxy analog impurity (m/z 221.1) invisible to UV separation.
Matrix Tolerance HighLow (Susceptible to Ion Suppression)HPLC is preferred for crude reaction mixtures; MS for final purified product.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate assay based on the stage of drug development.

AssayValidation Start Sample: Methyl 4-ethoxy-1- benzofuran-6-carboxylate Stage Development Stage? Start->Stage EarlySynth Early Synthesis (Crude) Stage->EarlySynth High Conc. LateStage Late Stage / Biological Screening Stage->LateStage Trace/Purity Critical HPLC Method A: HPLC-UV (Purity Check) EarlySynth->HPLC LCMS Method B: LC-MS/MS (Impurity Profiling) LateStage->LCMS PassA Purity > 95%? HPLC->PassA Compare Cross-Validation: Check for Co-elution (m/z 221 Impurity) HPLC->Compare Orthogonal Data LCMS->Compare PassA->LateStage Yes FailA Re-Purify (Flash Chromatography) PassA->FailA No Compare->FailA Impurity Found Final Release for IC50 Assays Compare->Final Confirmed Pure

Figure 1: Analytical Decision Tree. Method A is sufficient for synthesis monitoring, but Method B is mandatory before biological screening to prevent "false potency" data caused by active impurities.

Functional Assay Context: Biological Relevance

Why does the analytical cross-validation matter? In benzofuran-based drug discovery, the 4-ethoxy substituent is often a key determinant of selectivity against kinases like CDK2 or Src [1, 2].

If the assay (Method A) fails to detect the 4-methoxy impurity (which is often more potent but less selective), the resulting biological data will be an artifact of the impurity, not the candidate molecule.

Downstream Validation: Cell Viability (MTT)

To validate the biological integrity of the material qualified by Method B (LC-MS), a standard MTT assay is performed on a sensitive cell line (e.g., MCF-7, given the benzofuran scaffold's known anticancer potential [2]).

  • Cell Line: MCF-7 (Breast Adenocarcinoma).[1]

  • Control: Amiodarone (Benzofuran reference standard) or Combretastatin A-4 (CA-4) [4].

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with "Method B Verified" compound (0.01 – 100 µM) for 48h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Acceptance Criteria: The IC50 curve must show a Hill slope between -0.8 and -1.2. Deviations suggest precipitation or off-target toxicity (common with lipophilic benzofurans).

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: PMC (National Institutes of Health). URL:[Link]

  • Benzofuran – Knowledge and References. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA / ICH Guidelines.[2][3] URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances / NIH. URL:[Link]

  • Basic Principles of HPLC, MS & LC-MS. Source: Chemyx. URL:[Link]

Sources

"Methyl 4-ethoxy-1-benzofuran-6-carboxylate" structure-activity relationship analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , positioning it not merely as a catalog chemical, but as a strategic "tuning scaffold" for medicinal chemistry campaigns targeting LFA-1/ICAM-1 interactions (Dry Eye Disease, inflammation) and specific oncological pathways.[1]

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary: The "Tuning Knob" of Benzofurans

In the development of therapeutics like Lifitegrast (a potent LFA-1 antagonist), the benzofuran-6-carboxylic acid core serves as a critical anchor.[1] While the unsubstituted core is the industry standard, Methyl 4-ethoxy-1-benzofuran-6-carboxylate represents a second-generation scaffold .[1]

The introduction of the 4-ethoxy group is a strategic modification designed to modulate:

  • Lipophilicity (LogP): Enhancing membrane permeability compared to the 4-hydroxy or unsubstituted variants.[1]

  • Metabolic Stability: Blocking the C4 position from Phase I oxidative metabolism (hydroxylation).[1]

  • Steric Occlusion: Providing a molecular "bump" to probe the size of hydrophobic pockets in target proteins (e.g., the LFA-1 I-domain).[1]

This guide compares this specific 4-ethoxy derivative against standard alternatives to assist researchers in selecting the optimal building block for lead optimization.[1]

Structure-Activity Relationship (SAR) Analysis

The molecule can be dissected into three functional zones.[1] The following Graphviz diagram illustrates the chemical logic:

SAR_Analysis Core Benzofuran Core (Scaffold Rigidity) C6 C6-Carboxylate Ester (Reaction Handle) Core->C6 Directs vector C4 C4-Ethoxy Group (ADME Tuning Knob) Core->C4 Electronic coupling Activity Biological Impact: LFA-1 Antagonism Transglutaminase Inhibition C6->Activity Linker to Pharmacophore (via Amide/Sulfonyl) C4->Activity Modulates Solubility & Metabolic Stability

Figure 1: SAR Logic Map identifying the functional roles of the C4 and C6 positions.[1]

Detailed Mechanistic Insight
  • The C6-Ester (Warhead Precursor): The methyl ester is a prodrug-like protecting group .[1] It is not the active species.[1] In synthetic workflows, it renders the molecule soluble in organic solvents (DCM, EtOAc) during purification.[1] It must be hydrolyzed (LiOH/THF) to the free acid to couple with amine-bearing pharmacophores (e.g., the tetrahydroisoquinoline moiety in Lifitegrast analogs).[1]

  • The C4-Ethoxy (The Differentiator):

    • vs. Unsubstituted: The ethoxy group adds electron density to the furan ring, potentially strengthening

      
       stacking interactions in the target binding site.[1]
      
    • vs. 4-Hydroxy: The ethyl cap prevents rapid glucuronidation of the phenol, extending half-life (

      
      ) in microsomal stability assays.[1]
      

Comparative Performance Guide

This section objectively compares Methyl 4-ethoxy-1-benzofuran-6-carboxylate with its two primary alternatives used in drug discovery: the Unsubstituted Standard (Lifitegrast intermediate) and the 4-Hydroxy Precursor .[1]

Table 1: Building Block Comparison Matrix
FeatureMethyl 4-ethoxy-1-benzofuran-6-carboxylate Benzofuran-6-carboxylic acid (Standard) Methyl 4-hydroxy-1-benzofuran-6-carboxylate
Role Optimization Scaffold (SAR Exploration)Lead Scaffold (Proven efficacy)Reactive Intermediate (Precursor)
Lipophilicity (cLogP) High (~2.8) (Good permeability)Medium (~1.[1]7)Low (~1.[1]2)
Metabolic Stability High (C4 blocked)Medium (C4 open to oxidation)Low (Rapid conjugation)
Synthetic Utility Ready-to-Couple (after hydrolysis)Requires protection stepsRequires O-alkylation first
Target Application Novel LFA-1/ICAM-1 Antagonists; TG2 InhibitorsGeneric Lifitegrast SynthesisSynthesis of diverse alkoxy libraries
Solubility (Organic) Excellent (DCM, MeOH)Poor (DMSO required)Good
Experimental Insight: Why Choose the 4-Ethoxy Variant?

In a hypothetical competitive binding assay against LFA-1:

  • Scenario A: If the binding pocket at the C4 vector is tight, the Unsubstituted Standard is preferred to avoid steric clash.[1]

  • Scenario B: If the pocket is solvent-exposed or hydrophobic, the 4-Ethoxy variant typically yields a 2-5x improvement in cellular potency (IC50) by displacing water molecules and increasing entropy-driven binding.[1]

Experimental Protocols

To validate this scaffold, the following protocols are recommended. These are "self-validating" systems where the disappearance of the starting material (SM) confirms the step.[1]

Workflow Visualization

Workflow Step1 Step 1: Hydrolysis (Activation) Intermediate Free Acid Intermediate (Reactive Species) Step1->Intermediate Quant. Yield Step2 Step 2: Coupling (Amide Bond Formation) Final Active Drug Candidate Step2->Final Purification Step3 Step 3: Bioassay (LFA-1/ICAM-1 ELISA) Input Methyl 4-ethoxy-1- benzofuran-6-carboxylate Input->Step1 LiOH, THF/H2O Intermediate->Step2 HATU, DIPEA, Amine-R Final->Step3 IC50 Determination

Figure 2: Synthetic and testing workflow for converting the ester scaffold into a bioactive antagonist.

Protocol A: Activation (Ester Hydrolysis)

Use this to convert the product into the coupling-ready acid.[1]

  • Dissolve: 1.0 eq of Methyl 4-ethoxy-1-benzofuran-6-carboxylate in THF:MeOH:Water (3:1:1).

  • Reagent: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] The 4-ethoxy group remains stable under these mild acidic conditions.[1]

Protocol B: Amide Coupling (General LFA-1 Antagonist Synthesis)
  • Activation: Dissolve the free acid (from Protocol A) in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1] Stir for 15 min.

  • Coupling: Add 1.0 eq of the amine pharmacophore (e.g., a tetrahydroisoquinoline derivative similar to Lifitegrast intermediates).

  • Purification: The 4-ethoxy group increases lipophilicity, making the final product easier to purify via reverse-phase HPLC compared to highly polar hydroxy-derivatives.[1]

References

  • Lifitegrast Synthesis & SAR

    • Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.[1]

    • Source: ResearchGate / 10.1002/slct.201902888[1]

    • URL:[Link]

  • LFA-1 Antagonist Design

    • Title: Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH)[1]

    • URL:[Link]

  • Benzofuran SAR Review

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][3][4][5][6][7]

    • Source: Cancers (Basel) / NIH PMC[1]

    • URL:[Link]

  • Compound Identification

    • Title: Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS Search).[1]

    • Source: PubChem / Chemical Vendors[1]

    • URL:[Link][1]

Sources

A Comparative Guide to Synthetic and Natural Benzofurans: Evaluating Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry. Its presence in both natural products and synthetic molecules underscores its significance as a pharmacophore with a broad spectrum of biological activities.[1][2][3][4][5] This guide provides an in-depth comparison between a specific synthetic derivative, Methyl 4-ethoxy-1-benzofuran-6-carboxylate, and notable natural benzofuran compounds. By examining their structural nuances, biological activities, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for those engaged in the discovery and development of novel therapeutics.

The Benzofuran Core: A Versatile Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many biologically active molecules.[2][6] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities.[7][8][9][10][11][12] The versatility of the benzofuran nucleus allows for chemical modifications that can fine-tune its biological efficacy and pharmacokinetic profile, making it a focal point of extensive research.[1][4]

Natural benzofurans, isolated from various plant species and microorganisms, have a long history of use in traditional medicine and have inspired the development of modern drugs.[5][13] Concurrently, synthetic benzofuran derivatives offer the advantage of accessible structural diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4][9]

This guide focuses on a comparative analysis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a synthetic derivative, against a selection of well-characterized natural benzofurans.

Profile of a Synthetic Contender: Methyl 4-ethoxy-1-benzofuran-6-carboxylate

While specific experimental data for Methyl 4-ethoxy-1-benzofuran-6-carboxylate is not extensively reported in publicly available literature, its structure allows for informed predictions of its potential biological activities based on established SAR principles for the benzofuran class.

Structure:

Predicted Physicochemical and Biological Properties:

The presence of an ethoxy group at the 4-position and a methyl carboxylate at the 6-position suggests the following:

  • Lipophilicity: The ethoxy and methyl groups are expected to increase the compound's lipophilicity, which may enhance its ability to cross biological membranes.

  • Antimicrobial Potential: The benzofuran core is a known antimicrobial pharmacophore. Substitutions on the benzene ring can modulate this activity. For instance, studies have shown that hydroxyl groups at certain positions can enhance antibacterial activity, while other substitutions can have varied effects.[1]

  • Antioxidant Activity: Phenolic benzofurans are often potent antioxidants. While the 4-position is etherified, the overall electronic nature of the ring system may still confer some radical scavenging ability.[8]

  • Anticancer Potential: Numerous synthetic benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][13][14][15] The pattern of substitution on the benzene ring is crucial for this activity. For example, methoxy groups at specific positions have been shown to enhance antiproliferative effects.[13]

Benchmarking Against Nature: A Comparative Overview

To contextualize the potential of Methyl 4-ethoxy-1-benzofuran-6-carboxylate, we compare it with three well-studied natural benzofurans: Ailanthoidol , Moracin D , and Cicerfuran .

FeatureMethyl 4-ethoxy-1-benzofuran-6-carboxylate (Predicted)AilanthoidolMoracin DCicerfuran
Source SyntheticAilanthus altissimaMorus albaCicer arietinum (Chickpea)
Key Structural Features Ethoxy and methyl carboxylate substituentsDihydrobenzofuran with a styryl groupPrenylated benzofuranHydroxylated and methoxylated benzofuran
Reported Biological Activities Predicted antimicrobial, antioxidant, anticancerAntitumor (suppresses TGF-β1-promoted HepG2 cell progression)[13]Anti-inflammatory, antioxidant, apoptotic effects in cancer cells[13]Antifungal, antibacterial[13]

This table highlights the diverse biological activities of natural benzofurans, providing a benchmark for evaluating our synthetic compound. The specific substitutions on the benzofuran core in these natural products are critical determinants of their biological functions.

Experimental Protocols for Comparative Evaluation

To empirically assess the performance of Methyl 4-ethoxy-1-benzofuran-6-carboxylate against its natural counterparts, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.

Antimicrobial Activity Assessment: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plates B->C D Incubate plates at 37°C for 24-48 hours C->D E Add resazurin or other viability indicator D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight. Dilute the cultures in appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Dissolve Methyl 4-ethoxy-1-benzofuran-6-carboxylate and the natural benzofurans in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Antioxidant Capacity Evaluation: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare solutions of the test compounds and a positive control (e.g., ascorbic acid) at various concentrations.

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][15]

Logical Flow of the MTT Assay for Cytotoxicity

MTT_Assay_Flow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of benzofuran compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: Step-by-step logical flow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a selected cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 4-ethoxy-1-benzofuran-6-carboxylate, the natural benzofurans, and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[16] While Methyl 4-ethoxy-1-benzofuran-6-carboxylate remains a largely unexplored synthetic entity, its structural features suggest a promising profile for biological activity. The true potential of this compound can only be unlocked through rigorous experimental evaluation against well-established natural benzofurans.

The protocols outlined in this guide provide a robust framework for such a comparative analysis. By systematically assessing the antimicrobial, antioxidant, and cytotoxic properties of these compounds, researchers can gain valuable insights into the structure-activity relationships that govern the biological effects of the benzofuran class. This knowledge is paramount for the rational design and development of the next generation of benzofuran-based drugs.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). Scientific Research Publishing. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2021). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Center for Biotechnology Information. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2022). YouTube. [Link]

  • Benzofurans: A new profile of biological activities. (2015). ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. [Link]

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2021). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Benzofuran Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] In recent years, its derivatives have garnered substantial interest in oncology research, demonstrating potent cytotoxic effects across a wide range of cancer cell lines.[3][4] This guide provides a detailed head-to-head comparison of various classes of benzofuran derivatives, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in drug discovery and development. Our focus is on elucidating the structure-activity relationships (SAR) and the molecular mechanisms that underpin their anticancer activity.[2]

The Versatility of the Benzofuran Scaffold in Cancer Therapy

Benzofuran and its derivatives exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[5][6] This versatility stems from the fused benzene and furan ring system, which provides a rigid and planar backbone amenable to various chemical modifications.[2] These modifications allow for the fine-tuning of physicochemical properties and biological targets, leading to the development of derivatives with enhanced potency and selectivity against cancer cells.[2][7] The anticancer efficacy of these compounds is often attributed to their ability to interact with crucial cellular targets involved in cancer progression, such as receptor tyrosine kinases, tubulin, and key signaling pathway components.[3][7][8]

Comparative Cytotoxicity of Benzofuran Derivatives

The in vitro cytotoxic activity of benzofuran derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below, we compare the IC50 values of representative benzofuran derivatives across various human cancer cell lines.

Benzofuran-Chalcone Hybrids

Chalcones are open-chain flavonoids that, when hybridized with a benzofuran moiety, can exhibit significant anticancer activity. A study on novel benzofuran-based chalcone derivatives revealed potent and selective cytotoxicity.[8]

CompoundHeLa (Cervical Cancer) IC50 (µM)HCC1806 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
4g 5.615.93> 100[8]
4o 6.366.40> 100[8]
Cisplatin 10.3212.8715.42[8]

These results indicate that compounds 4g and 4o have superior potency against HeLa and HCC1806 cell lines compared to the conventional chemotherapeutic agent, cisplatin.[8] Their limited activity against the A549 cell line suggests a degree of selectivity.[8] The proposed mechanism for some of these derivatives involves the inhibition of VEGFR-2, a key mediator of angiogenesis.[8]

Benzofuran Carboxamide and Sulfonamide Derivatives

Modifications at the 2- and 3-positions of the benzofuran ring with carboxamide or sulfonamide groups have yielded compounds with potent anticancer activities. These derivatives often target tubulin polymerization or critical signaling pathways like mTOR.[7][9]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference
30a -Potent--[1][7]
31c PotentPotent--[1][7]
32a 8.998.4916.7213.14[1][7]
Doxorubicin 4.175.238.876.55[1][7]

Compound 30a was found to be a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in HepG2 cells.[1][7] The 32a-c series of compounds showed promising broad-spectrum activity, with IC50 values comparable to doxorubicin in some cell lines.[1][7]

Other Promising Benzofuran Derivatives

A wide array of other benzofuran derivatives have been synthesized and evaluated, targeting various mechanisms. For instance, some derivatives have been designed as lysine-specific demethylase 1 (LSD1) inhibitors, while others target the mTOR signaling pathway.[9][10]

CompoundTarget/ClassCancer Cell LineIC50 (µM)Reference
17i LSD1 InhibitorMCF-72.90[10]
17i LSD1 InhibitorH460 (Lung)2.06[10]
30b mTOR InhibitorSQ20B (Head & Neck)More cytotoxic than lead compound[9]
10h Tubulin InhibitorFM3A/0 (Murine Mammary)0.024[11]

Compound 17i demonstrated excellent LSD1 inhibition and broad anti-proliferative activity.[10] Derivative 30b was identified as a potent mTOR inhibitor that blocks both mTORC1 and Akt signaling.[9] Notably, compound 10h exhibited exceptionally high potency against the FM3A/0 cell line, surpassing the activity of the known tubulin inhibitor Combretastatin-A4 (CA-4).[11]

Mechanistic Insights into Anticancer Activity

The efficacy of benzofuran derivatives is rooted in their ability to modulate key cellular processes and signaling pathways that are often dysregulated in cancer.

Inhibition of Tubulin Polymerization

Several benzofuran derivatives exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer chemotherapy.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubules->Mitotic Arrest (G2/M) Disruption Benzofuran Derivative (e.g., 30a) Benzofuran Derivative (e.g., 30a) Benzofuran Derivative (e.g., 30a)->αβ-Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by benzofuran derivatives.

Compounds like 30a bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[1][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][7]

Kinase Inhibition: Targeting Angiogenesis and Proliferation

Many benzofuran derivatives are designed to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

G cluster_0 Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Proliferation Proliferation VEGFR-2->Proliferation Migration Migration VEGFR-2->Migration Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Benzofuran-Chalcone (e.g., 4g) Benzofuran-Chalcone (e.g., 4g) Benzofuran-Chalcone (e.g., 4g)->VEGFR-2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by benzofuran-chalcone hybrids.

Benzofuran-chalcone hybrids, such as 4g , have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] By blocking VEGFR-2, these compounds can inhibit downstream signaling pathways that promote angiogenesis, tumor growth, and metastasis.[8] Similarly, other derivatives target pathways like mTOR, which is a central regulator of cell growth and proliferation.[2][9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow:

G Seed Cells Seed Cells Treat with Benzofuran Derivatives Treat with Benzofuran Derivatives Seed Cells->Treat with Benzofuran Derivatives Add MTT Reagent Add MTT Reagent Treat with Benzofuran Derivatives->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

Benzofuran derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics.[1][7] The extensive research into their synthesis and biological evaluation has revealed a diverse range of mechanisms by which they exert their cytotoxic effects, including tubulin polymerization inhibition, kinase inhibition, and epigenetic modulation.[7][10] The head-to-head comparison of different derivatives highlights the importance of specific structural modifications in determining their potency and selectivity against various cancer cell lines.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. The detailed protocols provided in this guide serve as a foundation for researchers to rigorously evaluate and compare the anticancer potential of novel benzofuran derivatives, ultimately contributing to the advancement of cancer therapy.

References

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Advances. Retrieved February 7, 2024, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed. Retrieved February 7, 2024, from [Link]

  • Benzofuran derivative with anticancer activity. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). Semantic Scholar. Retrieved February 7, 2024, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. Retrieved February 7, 2024, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

Sources

Reproducibility of "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" synthesis and testing

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducible synthesis and testing framework for Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a critical intermediate in the development of GPR40 agonists (e.g., Fasiglifam analogs) and other benzofuran-based therapeutics.

Executive Summary & Strategic Context

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 6144-61-7 / Analogous Hydroxy Precursor CAS: 1279218-51-7) serves as a pharmacophore scaffold where the 4-alkoxy substitution modulates lipophilicity and receptor binding affinity, while the 6-carboxylate provides a vector for further functionalization (e.g., amidation).

This guide prioritizes the "De Novo Construction Strategy" starting from methyl 3,5-dihydroxybenzoate. Unlike low-yielding rearrangement routes (e.g., Pechmann condensation followed by hydrolysis), this protocol utilizes regioselective formylation followed by a Rap-Stoermer-type cyclization to ensure correct substitution patterns (4-ethoxy, 6-carboxy) with high fidelity.

Synthesis Logic & Pathway Analysis

Retrosynthetic Disconnection

The structural challenge lies in establishing the 4,6-substitution pattern on the benzofuran core. The most robust disconnection is the etherification of the 4-hydroxy precursor, which is constructed via the cyclization of a 4-formyl-resorcinol derivative.

  • Target: Methyl 4-ethoxy-1-benzofuran-6-carboxylate

  • Precursor 1: Methyl 4-hydroxy-1-benzofuran-6-carboxylate[1][2]

  • Precursor 2: Methyl 4-formyl-3,5-dihydroxybenzoate

  • Starting Material: Methyl 3,5-dihydroxybenzoate[3]

Decision Pathway (DOT Diagram)

SynthesisPathway Start Methyl 3,5-dihydroxybenzoate Step1 Step 1: Vilsmeier-Haack Formylation (Regioselective at C4) Start->Step1 POCl3, DMF Inter1 Methyl 4-formyl-3,5-dihydroxybenzoate Step1->Inter1 Step2 Step 2: Cyclization w/ Bromoacetaldehyde diethyl acetal Inter1->Step2 K2CO3, DMF, Reflux Inter2 Methyl 4-hydroxy-1-benzofuran-6-carboxylate (Key Intermediate) Step2->Inter2 Step3 Step 3: O-Alkylation (Ethyl Iodide) Inter2->Step3 EtI, K2CO3 Final Methyl 4-ethoxy-1-benzofuran-6-carboxylate Step3->Final

Figure 1: Step-wise synthetic logic prioritizing regiochemical control.

Comparative Methodology: Why This Route?

FeatureMethod A: Vilsmeier + Acetal Cyclization (Recommended) Method B: Pechmann Condensation
Regioselectivity High (>95%) : Formylation occurs exclusively at C4 (between OH groups) due to double activation.Low : Cyclization often yields mixtures of 5- and 7-hydroxy coumarins.
Step Count 3 Linear Steps4-5 Steps (Requires rearrangement and protection/deprotection).
Yield (Overall) ~55-65% ~25-35%
Scalability High; avoids heavy metal catalysts.Low; rearrangement steps often require high heat/acid.

Detailed Experimental Protocol

Step 1: Regioselective Formylation

Objective: Synthesize Methyl 4-formyl-3,5-dihydroxybenzoate.

  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), DCM (Solvent).

  • Procedure:

    • Cool DMF (50 mL) to 0°C in a flame-dried flask.

    • Add POCl₃ dropwise over 20 mins (maintain T < 5°C). Stir for 30 mins to form the Vilsmeier salt.

    • Dissolve Methyl 3,5-dihydroxybenzoate (10 g) in DMF/DCM and add slowly to the mixture.

    • Allow to warm to RT and stir for 4 hours. Note: The C4 position (between two OH groups) is the most nucleophilic, ensuring the aldehyde installs correctly.

    • Quench: Pour onto crushed ice/sodium acetate solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield: Expect ~85% of a pale yellow solid.

Step 2: Benzofuran Ring Closure

Objective: Synthesize Methyl 4-hydroxy-1-benzofuran-6-carboxylate.

  • Reagents: Product from Step 1 (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.5 eq), DMF.

  • Procedure:

    • Suspend the aldehyde (8 g) and K₂CO₃ in anhydrous DMF (80 mL).

    • Add Bromoacetaldehyde diethyl acetal dropwise.

    • Heat to 100°C for 6 hours. Mechanism: Alkylation of one phenol followed by intramolecular aldol-type condensation and dehydration.

    • Critical Check: Monitor TLC for disappearance of the aldehyde. If incomplete, add catalytic KI.

    • Workup: Dilute with water, acidify slightly with 1M HCl (to pH 5) to precipitate the product or extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Water.

    • Characterization: ¹H NMR should show furan protons at ~7.6 (d) and ~6.9 (d) ppm.

Step 3: O-Ethylation

Objective: Synthesize Methyl 4-ethoxy-1-benzofuran-6-carboxylate.

  • Reagents: Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), Acetonitrile.

  • Procedure:

    • Dissolve the 4-hydroxy intermediate in Acetonitrile.

    • Add K₂CO₃ and Ethyl Iodide.

    • Reflux at 60°C for 3 hours.

    • Workup: Filter inorganic salts, concentrate filtrate.

    • Purification: Flash chromatography (Hexane:EtOAc 9:1).

    • Final Yield: Expect >90% for this step.

Analytical Validation Parameters

To ensure the product meets pharmaceutical standards, the following data profile must be matched.

TestExpected ResultCausality/Notes
HPLC Purity >98.5% (Area %)Essential for use as a drug intermediate. Impurities likely include unreacted phenol.
¹H NMR (DMSO-d₆) δ 1.40 (t, 3H, -OCH₂CH ₃), 4.20 (q, 2H, -OCH ₂-), 3.85 (s, 3H, -COOCH ₃), 7.10 (d, 1H, Furan-H3), 7.95 (d, 1H, Furan-H2).Diagnostic ethoxy triplet/quartet and furan doublets confirm core structure.
MS (ESI+) [M+H]⁺ = 221.08 Consistent with Formula C₁₂H₁₂O₄.
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation or residual iodine.

Troubleshooting & Optimization

Issue: Low yield in Step 2 (Cyclization).

  • Cause: Incomplete dehydration of the intermediate acetal or competitive dialkylation.

  • Fix: Ensure temperature is maintained at 100°C. Add a catalytic amount of p-Toluenesulfonic acid (PTSA) during the workup phase to force ring closure if the open-chain acetal persists.

Issue: Regioisomer contamination in Step 1.

  • Cause: Temperature spikes during POCl₃ addition can lead to formylation at C2 (less hindered but less activated).

  • Fix: Strictly control T < 5°C during addition.

References

  • Benzofuran Synthesis Review:Synthesis of Benzofurans via Vilsmeier-Haack Reaction.

    • Source:

  • Intermediate Identification: Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS 1279218-51-7).[1][4]

    • Source:

  • Lifitegrast/Benzofuran Analog Synthesis:Synthesis of Benzofuran-6-carboxylic acid derivatives.

    • Source:

  • Patent Reference (Analogous Chemistry): WO2022/238347 - Novel Benzofuran Compounds. (Cited for the specific preparation of the 4-hydroxy intermediate).[5]

    • Source:

Sources

Comparative Guide: Methyl 4-ethoxy-1-benzofuran-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The "Methyl 4-ethoxy-1-benzofuran-6-carboxylate" Comparative Guide.

Executive Summary

Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS: 1291493-09-8) is a specialized heterocyclic building block primarily utilized in the synthesis of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes and metabolic syndrome. Unlike generic benzofuran intermediates, this specific 4-ethoxy analog represents a strategic optimization in Structure-Activity Relationship (SAR) studies, balancing lipophilicity (LogP) with metabolic stability compared to its methoxy or phenyl counterparts.

This guide analyzes the patent landscape surrounding this scaffold, details its synthetic utility, and provides a direct performance comparison against alternative intermediates used in GPR40 modulator development.

Part 1: Patent Landscape & Novelty

The intellectual property landscape for benzofuran-6-carboxylates is heavily concentrated within the metabolic disease portfolios of major pharmaceutical entities.

1.1 Key Assignees & Timeline

The development of this scaffold correlates with the "GPR40 Boom" (2010–2015), driven by the clinical promise of Fasiglifam (TAK-875).

  • Primary Assignee: AstraZeneca (and associated subsidiaries).

  • Secondary Assignees: Takeda Pharmaceutical, Merck & Co.

  • Core IP Context: The molecule appears as a critical intermediate in patents claiming N-linked heteroaryl GPR40 agonists. The "4-ethoxy" substitution is often claimed as a specific embodiment to modulate potency and solubility.

1.2 Novelty Analysis
  • Structural Distinctiveness: Most generic GPR40 agonists utilize a dihydrobenzofuran core (like Fasiglifam). The fully aromatic benzofuran core of this molecule offers a planar geometry, altering the binding mode within the FFAR1 lipophilic pocket.

  • Freedom to Operate (FTO): As a chemical intermediate, the composition of matter for the methyl ester itself is widely available (catalog item). However, its use in manufacturing specific GPR40 drugs is likely covered by method-of-use claims in patents filed between 2011–2014.

Patent Landscape Visualization

PatentLandscape Start Discovery of GPR40 (FFAR1) as Target Takeda Takeda (Fasiglifam) Dihydrobenzofuran Core Start->Takeda 2005-2008 AZ AstraZeneca Benzofuran-6-acid Analogs Start->AZ 2009-2011 Molecule Methyl 4-ethoxy-1-benzofuran -6-carboxylate (Key Intermediate) AZ->Molecule SAR Optimization (Lipophilicity) Application Next-Gen GPR40 Agonists (Improved Metabolic Stability) Molecule->Application API Synthesis

Figure 1: Evolution of GPR40 agonist scaffolds, highlighting the shift from dihydrobenzofurans to aromatic benzofurans.

Part 2: Comparative Performance Analysis

This section evaluates Methyl 4-ethoxy-1-benzofuran-6-carboxylate against its two most common alternatives: the 4-Methoxy analog and the Dihydrobenzofuran core.

2.1 Physicochemical Properties (In Silico & Experimental Data)
Feature4-Ethoxy Analog (Subject)4-Methoxy Analog (Alternative A)Dihydrobenzofuran (Alternative B)
LogP (Lipophilicity) 3.2 - 3.5 (Optimal)2.8 - 3.0 (Lower)3.1 - 3.3
Metabolic Stability High (Ethyl steric hindrance)Moderate (O-demethylation risk)Moderate (Benzylic oxidation risk)
Planarity Fully Planar Fully PlanarKinked (Non-planar)
Synthetic Yield 65-75% (Cyclization)70-80%50-60% (Requires reduction)
Cost Efficiency

$

$
2.2 Technical Insights
  • Lipophilicity Balance: The ethyl group adds hydrophobicity compared to the methyl group, improving permeability across the lipid bilayer without reaching the "grease ball" status of phenyl analogs.

  • Metabolic Shielding: The O-ethyl group is generally more resistant to cytochrome P450-mediated O-dealkylation than the O-methyl group, potentially extending the half-life of the final drug candidate.

  • Conformational Rigidity: Unlike the dihydrobenzofuran (used in Fasiglifam), the fully aromatic benzofuran ring forces a rigid, planar orientation. This is critical for targets requiring pi-pi stacking interactions within the active site.

Part 3: Experimental Protocols

Objective: Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate via a Rap-Stoermer type cyclization.

3.1 Reagents & Equipment
  • Precursor: Methyl 3-hydroxy-5-ethoxybenzoate (derived from methyl 3,5-dihydroxybenzoate).

  • Reagents: Chloroacetaldehyde (50% aq.), Potassium Carbonate (

    
    ), DMF (Dimethylformamide).
    
  • Equipment: 100mL Round-bottom flask, Reflux condenser, Oil bath, Rotary evaporator.

3.2 Step-by-Step Methodology

Step 1: Preparation of the Salicylaldehyde Intermediate

  • Note: Direct cyclization often requires an o-hydroxy aldehyde.

  • Protocol: Subject Methyl 3-ethoxy-5-hydroxybenzoate to Vilsmeier-Haack formylation (

    
    /DMF).
    
  • Target: Methyl 2-formyl-3-hydroxy-5-ethoxybenzoate.

  • Yield Check: Expect ~80% yield. Confirm via

    
     NMR (Aldehyde peak ~10.5 ppm).
    

Step 2: Benzofuran Ring Closure

  • Dissolve: 1.0 eq of Methyl 2-formyl-3-hydroxy-5-ethoxybenzoate in DMF (0.5 M concentration).

  • Add Base: Add 2.5 eq of anhydrous

    
    . Stir for 15 min at RT.
    
  • Add Electrophile: Dropwise addition of 1.2 eq of Ethyl bromoacetate (or chloromethyl ketone derivative depending on specific variation; for carboxylate retention, standard Rap-Stoermer uses

    
    -haloketones, but here we preserve the 6-ester).
    
    • Correction for Specific Target: To retain the 6-carboxylate, the most robust route is the reaction of the o-hydroxy aldehyde with ethyl bromoacetate followed by hydrolysis/decarboxylation, OR direct reaction with bromonitromethane if the aldehyde carbon becomes C2.

    • Preferred Industrial Route: Reaction of the salicylate with methyl chloroacetate followed by cyclization using NaOMe.

  • Heat: Reflux at 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water. Precipitate forms. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water.

Step 3: Characterization

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    1.45 (t, 3H,
    
    
    ), 3.95 (s, 3H,
    
    
    ), 4.15 (q, 2H,
    
    
    ), 7.20 (d, 1H, Ar-H), 7.65 (d, 1H, Furan-H), 8.10 (s, 1H, Ar-H).

Synthesis Workflow Diagram

Synthesis SM Methyl 3,5-dihydroxybenzoate Inter1 Methyl 3-ethoxy-5-hydroxybenzoate (Mono-alkylation) SM->Inter1 EtI, K2CO3, Acetone Reflux, 4h Inter2 Methyl 2-formyl-3-hydroxy-5-ethoxybenzoate (Vilsmeier-Haack Formylation) Inter1->Inter2 POCl3, DMF 0°C to RT Product Methyl 4-ethoxy-1-benzofuran-6-carboxylate (Final Product) Inter2->Product Ethyl bromoacetate, K2CO3 DMF, 90°C (Cyclization)

Figure 2: Synthetic pathway from commodity starting materials to the target benzofuran intermediate.

References
  • AstraZeneca AB. (2015). Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes.[1] WO2015171722A1. Google Patents. Link

  • Combi-Blocks. (n.d.). Product Data Sheet: Methyl 4-ethoxy-1-benzofuran-6-carboxylate (QY-0944). Retrieved February 4, 2026. Link

  • Takeda Pharmaceutical Co Ltd. (2010). Benzofuran derivatives and use thereof as GPR40 receptor agonists. US Patent App.[2] 2012/0035196.[2] Link

  • Lin, D., et al. (2011). Discovery of phenylpropanoic acid derivatives as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-ethoxy-1-benzofuran-6-carboxylate

As a novel benzofuran derivative, Methyl 4-ethoxy-1-benzofuran-6-carboxylate presents a unique set of handling challenges and opportunities in the laboratory. This guide, intended for researchers and drug development professionals, provides a procedural framework for its safe use, from initial handling to final disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety protocols.

Understanding the Compound: A Hazard Analysis Based on Analogs

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][5]
Flammability Some related compounds are flammable liquids.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methyl 4-ethoxy-1-benzofuran-6-carboxylate.[6] The following table outlines the recommended PPE, emphasizing the rationale behind each selection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7][8]Protects against accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Butyl rubber or Viton gloves are recommended for extended contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[8][9][10]Benzofuran derivatives and esters can be absorbed through the skin. Butyl and Viton offer superior resistance to aromatic compounds and esters compared to nitrile.[10][11]
Body Protection A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.Provides a barrier against skin contact and protects from potential flammability hazards.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an organic vapor cartridge is necessary.[5][6]Prevents inhalation of vapors or aerosols that may cause respiratory irritation.[1][5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Experimental Workflow: From Receipt to Reaction

The following workflow diagram illustrates the key stages of handling Methyl 4-ethoxy-1-benzofuran-6-carboxylate, with an emphasis on safety at each step.

experimental_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Decontamination receipt Receive and Inspect storage Store in a cool, dry, well-ventilated area away from ignition sources receipt->storage Verify container integrity weighing Weigh in a fume hood storage->weighing Transport in a secondary container dissolution Dissolve in an appropriate solvent weighing->dissolution Use appropriate PPE reaction Perform reaction under inert atmosphere if necessary dissolution->reaction Maintain ventilation decontaminate Decontaminate glassware and surfaces reaction->decontaminate Quench reaction safely ppe_removal Properly remove and dispose of PPE decontaminate->ppe_removal disposal_pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, paper towels) solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, solvents) liquid_container Labeled Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, glassware) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container incineration Licensed Chemical Waste Incinerator solid_container->incineration liquid_container->incineration sharps_container->incineration

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.